Remimazolam
Description
This compound is an ultra short-acting benzodiazepine used in the induction and maintenance of sedation during short (0>br>This compound is an ultra-short acting benzodiazepine used intravenously for induction and maintenance of sedation for adults undergoing short term procedures not requiring general anesthesia. This compound sedation has not been associated with serum aminotransferase elevations and has not been linked to cases of clinically apparent liver injury.
This compound is a short-acting benzodiazepine derivative that is structurally related to midazolam, with sedative-hypnotic activity. Upon administration, this compound targets and binds to a specific site on the gamma-aminobutyric acid (GABA)-A-chloride ionophore receptor complex located on the neuronal membrane. Binding causes an allosteric modification of the receptor thereby enhancing the affinity of GABA to the receptor leading to an increase in the frequency of chloride-channel opening events, which leads to an increase in chloride ion conductance, neuronal hyperpolarization, inhibition of the action potential, and a decrease in neuronal excitability.
See also: this compound Besylate (has salt form).
Propriétés
IUPAC Name |
methyl 3-[(4S)-8-bromo-1-methyl-6-pyridin-2-yl-4H-imidazo[1,2-a][1,4]benzodiazepin-4-yl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN4O2/c1-13-12-24-21-17(7-9-19(27)28-2)25-20(16-5-3-4-10-23-16)15-11-14(22)6-8-18(15)26(13)21/h3-6,8,10-12,17H,7,9H2,1-2H3/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHWMBVXXDIZNZ-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N1C3=C(C=C(C=C3)Br)C(=NC2CCC(=O)OC)C4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C2N1C3=C(C=C(C=C3)Br)C(=N[C@H]2CCC(=O)OC)C4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20953024 | |
| Record name | Methyl 3-[8-bromo-1-methyl-6-(pyridin-2-yl)-4H-imidazo[1,2-a][1,4]benzodiazepin-4-yl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20953024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Sparingly soluble | |
| Record name | Remimazolam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12404 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
308242-62-8 | |
| Record name | Remimazolam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=308242-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Remimazolam [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0308242628 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Remimazolam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12404 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Methyl 3-[8-bromo-1-methyl-6-(pyridin-2-yl)-4H-imidazo[1,2-a][1,4]benzodiazepin-4-yl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20953024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | REMIMAZOLAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V4A8U16MB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Core Mechanism of Action of Remimazolam
This compound is an ultra-short-acting intravenous benzodiazepine sedative/anesthetic agent.[1] Its unique pharmacological profile, characterized by a rapid onset and offset of action, is a direct result of its "soft drug" design, which combines the benzodiazepine pharmacophore with an ester linkage that allows for rapid and predictable metabolism.[2][3] This guide provides a detailed examination of its mechanism of action, pharmacokinetics, and pharmacodynamics, supported by quantitative data and experimental methodologies.
Core Mechanism of Action: GABA-A Receptor Modulation
Like other benzodiazepines, this compound's primary mechanism of action is the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[4][5]
-
Binding Site: this compound binds to the benzodiazepine site, which is located at the interface between the α and γ subunits of the GABA-A receptor.[4] It displays high affinity for this site but does not show significant selectivity for specific GABA-A receptor subtypes (α1, α2, α3, or α5).[2][3]
-
Molecular Action: This binding potentiates the effect of GABA.[4] It increases the frequency of the opening of the receptor's associated chloride ion channel, leading to an enhanced influx of chloride ions (Cl⁻) into the neuron.[2][6]
-
Neuronal Effect: The increased intracellular chloride concentration causes hyperpolarization of the neuronal membrane, making the neuron less excitable and inhibiting the propagation of nerve impulses.[2][7] This widespread neuronal inhibition in the central nervous system produces this compound's characteristic sedative, anxiolytic, and amnestic effects.[7][8] The sedative effects can be readily reversed by the benzodiazepine antagonist flumazenil.[2]
Figure 1: this compound's signaling pathway at the GABA-A receptor.
Pharmacodynamics
This compound exhibits a dose-dependent sedative effect with a rapid onset and a short, predictable duration of action.[2][9] Its pharmacodynamic profile is characterized by high potency and a favorable safety window, particularly concerning cardiorespiratory stability compared to agents like propofol.[10][11]
Table 1: Pharmacodynamic Properties of this compound and its Metabolite
| Parameter | Compound | Value | Description |
|---|---|---|---|
| Binding Affinity (Ki) | This compound | ~30 nM | High affinity for the benzodiazepine site on the GABA-A receptor.[12] |
| CNS 7054 (Metabolite) | ~10,000 nM | Approximately 300-400 times weaker affinity than the parent compound, rendering it pharmacologically inactive.[2][12] | |
| Effect-Site EC₅₀ | This compound | 0.88 µg/mL | 50% effective concentration for successful i-gel insertion (with fentanyl co-administration).[13] |
| This compound | 0.337 - 0.64 µg/mL | Estimated 50% effective concentrations (Ce₅₀) for achieving sedation levels from MOAA/S score 4 (lethargic) to 1 (unresponsive to loud command).[14][15] |
| Effect-Site EC₉₅ | this compound | 1.57 µg/mL | 95% effective concentration for successful i-gel insertion (with fentanyl co-administration).[13] |
MOAA/S: Modified Observer's Assessment of Alertness/Sedation
Pharmacokinetics and Metabolism
The key innovation in this compound's design is the incorporation of a carboxylic ester linkage into the benzodiazepine structure.[3][16] This feature makes it a "soft drug" susceptible to rapid hydrolysis by non-specific tissue esterases, a metabolic pathway independent of the cytochrome P450 (CYP) enzyme system.[10][17]
-
Metabolism: this compound is primarily and rapidly metabolized by carboxylesterase-1 (CES1), which is highly expressed in the liver, to its inactive carboxylic acid metabolite, CNS 7054.[17][18][19][20] This avoids the CYP-mediated pathways that metabolize other benzodiazepines, reducing the potential for drug-drug interactions.[16]
-
Elimination: The inactive metabolite CNS 7054 is subsequently eliminated via the kidneys, with over 80% of the administered dose excreted in the urine as the metabolite.[2] Less than 1% of the parent drug is excreted unchanged.[2]
-
Profile: This organ-independent metabolism results in a high clearance rate, a small volume of distribution, and a short, predictable half-life that is largely unaffected by the duration of infusion (i.e., a short context-sensitive half-time).[1][2]
Figure 2: Metabolic pathway of this compound via esterase hydrolysis.
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | This compound | Midazolam |
|---|---|---|
| Clearance (CL) | ~70.3 L/h (1.15 L/min)[2][21] | ~23.0 L/h[2] |
| Steady-State Volume of Distribution (Vss) | ~35.4 L[21] | ~81.8 L[2] |
| Terminal Half-Life (t₁/₂) | ~37–53 min (0.75 h)[2][10] | ~1.8–6.4 hours[22] |
| Context-Sensitive Half-Time (after 4h infusion) | ~6.8 min[21] | Significantly longer |
| Protein Binding | >91% (primarily to albumin)[4] | N/A |
Experimental Protocols
The characterization of this compound's mechanism of action has been established through a range of preclinical and clinical studies.
-
Objective: To determine the binding affinity and functional activity of this compound and its metabolites at the GABA-A receptor.
-
Methodology:
-
Radioligand Binding Assays: Utilized to determine the inhibition constant (Ki). This involves incubating cell membranes expressing GABA-A receptors with a radiolabeled benzodiazepine ligand (e.g., [³H]flunitrazepam) in the presence of varying concentrations of this compound. The concentration of this compound that displaces 50% of the radioligand is used to calculate the Ki.[12]
-
Electrophysiology: Two-electrode voltage-clamp recordings are performed on Xenopus oocytes or patch-clamp recordings on mammalian cells (e.g., HEK293) stably transfected to express specific human GABA-A receptor subtypes. Cells are exposed to GABA alone and then co-applied with this compound to measure the potentiation of the GABA-induced chloride current.
-
-
Objective: To evaluate the pharmacokinetics, pharmacodynamics, efficacy, and safety of this compound for procedural sedation in humans.
-
Methodology (Example based on a Phase III Colonoscopy Trial): [23]
-
Study Design: A randomized, double-blind, placebo- and active-comparator-controlled trial.
-
Participants: Adult patients (e.g., ASA class I-III) scheduled for a diagnostic or therapeutic procedure such as a colonoscopy.
-
Intervention:
-
This compound Group: Receives an initial intravenous dose (e.g., 5 mg), followed by top-up doses (e.g., 2.5 mg) as needed to maintain a target level of sedation (e.g., MOAA/S score ≤ 3).
-
Comparator Group: Receives open-label midazolam according to its standard dosing instructions.[23]
-
Placebo Group: Receives a placebo, with midazolam available as a rescue sedative.[23]
-
-
Primary Endpoint: A composite success endpoint, often defined as: 1) completion of the procedure, 2) no requirement for rescue medication, and 3) a limited number of top-up doses within a specific timeframe.[23]
-
Secondary Endpoints: Time to onset of sedation, time to full alertness, time to discharge, patient and endoscopist satisfaction scores, and incidence of adverse events (e.g., hypotension, hypoxia, bradycardia).[23][24]
-
Data Collection: Vital signs (heart rate, blood pressure, SpO₂), sedation scores (MOAA/S), and neuropsychiatric function tests are recorded at predefined intervals. Blood samples may be collected for pharmacokinetic analysis.
-
Figure 3: Workflow for a typical Phase III procedural sedation trial.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: pharmacological characteristics and clinical applications in anesthesiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Pharmacokinetics, Pharmacodynamics, and Drug Interactions of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C21H19BrN4O2 | CID 9867812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound Tosylate? [synapse.patsnap.com]
- 6. apsf.org [apsf.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Rise of this compound: A Review of Pharmacology, Clinical Efficacy, and Safety Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. "Clinical Pharmacokinetics, Pharmacodynamics, and Drug Interactions of " by Derek E. Murrell and Sam Harirforoosh [digitalcommons.chapman.edu]
- 11. researchgate.net [researchgate.net]
- 12. This compound: Non-Clinical and Clinical Profile of a New Sedative/Anesthetic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Predicted effect-site concentrations of this compound for i-gel insertion: a prospective randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Target-controlled infusion of this compound effect-site concentration for total intravenous anesthesia in patients undergoing minimal invasive surgeries - PMC [pmc.ncbi.nlm.nih.gov]
- 16. resources.wfsahq.org [resources.wfsahq.org]
- 17. eurekaselect.com [eurekaselect.com]
- 18. The Metabolism of the New Benzodiazepine this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Impact of genetic polymorphisms and drug-drug interactions mediated by carboxylesterase 1 on this compound deactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pharmacokinetics and Pharmacodynamics of this compound (CNS 7056) after Continuous Infusion in Healthy Male Volunteers: Part I. Pharmacokinetics and Clinical Pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound for procedural sedation: a protocol for systematic review with meta-analysis, Trial Sequential Analysis, and GRADE – Centre for Anaesthesiological Research [anaesthesiaresearch.dk]
- 23. A phase III study evaluating the efficacy and safety of this compound (CNS 7056) compared with placebo and midazolam in patients undergoing colonoscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Efficacy and safety of this compound in procedural sedation and analgesia: A protocol for systematic review and meta analysis - PMC [pmc.ncbi.nlm.nih.gov]
Remimazolam in Preclinical Research: A Technical Guide to its Pharmacokinetic and Pharmacodynamic Profile
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the preclinical pharmacokinetics and pharmacodynamics of remimazolam, a novel ultra-short-acting benzodiazepine. The information presented herein is curated from a range of preclinical studies, offering valuable insights for researchers, scientists, and professionals involved in drug development. This guide focuses on quantitative data, detailed experimental methodologies, and visual representations of key concepts to facilitate a deeper understanding of this compound's preclinical profile.
Core Pharmacodynamics: GABAergic Modulation
This compound exerts its sedative and hypnotic effects through positive allosteric modulation of the γ-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1] Like other benzodiazepines, this compound binds to the interface of the α and γ subunits on the GABAA receptor. This binding enhances the effect of GABA, increasing the frequency of chloride channel opening, leading to hyperpolarization of the neuron and subsequent inhibition of neurotransmission.[1]
This compound exhibits a high affinity for the benzodiazepine binding site on the GABAA receptor, with a reported inhibitory constant (Ki) of approximately 30 nM.[1] Notably, its primary metabolite, CNS 7054, has a significantly lower affinity for this site, with a Ki of around 10,000 nM, rendering it pharmacologically inactive.[1] In electrophysiology studies, this compound demonstrated positive modulation of the four major benzodiazepine-sensitive GABAA receptor subtypes (α1, α2, α3, and α5), with a slightly higher potency at the α1 subtype (EC50 = 0.36 µM), which is primarily associated with sedative effects.[1]
Preclinical Pharmacokinetics: A Comparative Overview
Preclinical studies in various animal models have consistently demonstrated the ultra-short-acting nature of this compound, characterized by rapid clearance and a short half-life. This is primarily attributed to its metabolism by tissue esterases to the inactive metabolite, CNS 7054.[1]
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of this compound observed in different preclinical species.
Table 1: Pharmacokinetic Parameters of this compound in a Pig Model
| Parameter | Value | Reference |
| Half-life (t1/2) | 18 min | [1] |
| Volume of Distribution (Vss) | 440 ml/kg | [1] |
| Clearance (CL) | 35 ml/min/kg | [1] |
Table 2: Pharmacokinetic Parameters of this compound in a Sheep Model
| Parameter | Value (Median) | Range | Reference |
| Terminal Elimination Half-life (t1/2) | 9.8 min | 4.6 - 15 min | [2] |
| Clearance (CL) | 103 ml/kg/min | 61 - 256 ml/kg/min | [2] |
| Mean Residence Time (MRT) | 8.1 min | - | [1] |
Table 3: Pharmacokinetic Parameters of this compound in Rodent Models
| Species | Parameter | Value | Reference |
| Rat & Mouse | Metabolism | Rapidly metabolized by liver, kidney, and lung homogenates | [1] |
Note: Specific quantitative pharmacokinetic parameters for rodents are less frequently reported in single values due to rapid metabolism, but studies confirm a fast onset and offset of action.
Preclinical Pharmacodynamics: Sedative and Hypnotic Effects
The primary pharmacodynamic effect of this compound in preclinical models is dose-dependent sedation and hypnosis. This is typically assessed through behavioral observations and physiological monitoring.
Data Presentation: Pharmacodynamic Parameters
Table 4: Receptor Binding and Potency of this compound
| Parameter | Value | Target | Reference |
| Inhibitory Constant (Ki) | ~30 nM | GABAA Receptor (Benzodiazepine Site) | [1] |
| EC50 (α1 subtype) | 0.36 µM | GABAA Receptor | [1] |
| EC50 (hERG tail current inhibition) | 207 µM | hERG Channel | [1] |
| Docking Score | -6.9 kcal/mol | GABAA Receptor | [3] |
Experimental Protocols
A variety of experimental protocols have been employed to characterize the preclinical profile of this compound. Below are detailed methodologies for key experiments.
Pharmacokinetic Studies in Sheep
-
Animal Model: Adult Hampshire-Suffolk cross-bred sheep (average weight 73 ± 3 kg).[2]
-
Drug Administration: Intravenous (IV) bolus co-administration of this compound, midazolam, and diazepam.[2]
-
Blood Sampling: Blood samples were collected at 18 time points over a 10-hour period.[2]
-
Analytical Method: Plasma concentrations of the parent drugs and their metabolites were measured using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[2]
-
Data Analysis: Pharmacokinetic parameters were determined by fitting concentration-time data to noncompartmental models using commercial software.[2]
Pharmacodynamic Assessment in Rodents (Loss of Righting Reflex)
-
Animal Model: Male and female mice (e.g., C57Bl/6, CD1, 129P3J strains).
-
Drug Administration: Intravenous (IV) or intraperitoneal (IP) injection of this compound at various doses.
-
Endpoint Measurement (Loss of Righting Reflex - LORR):
-
The animal is placed in a supine position (on its back).
-
The inability of the animal to right itself (return to a prone position with all four paws on the ground) within a specified time (e.g., 30-60 seconds) is considered a positive LORR test, indicating a state of hypnosis.
-
-
Experimental Workflow:
References
Remimazolam Metabolism and Excretion in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Remimazolam is an ultra-short-acting intravenous benzodiazepine sedative and anesthetic agent. Its unique pharmacokinetic profile, characterized by rapid onset and offset of action, is primarily attributed to its rapid and extensive metabolism. This technical guide provides an in-depth overview of the metabolism and excretion pathways of this compound in various preclinical animal models, including rats, pigs, sheep, and cynomolgus monkeys. The document details the primary metabolic pathways, pharmacokinetic parameters, and experimental protocols utilized in these studies, presenting quantitative data in a comparative tabular format. Furthermore, metabolic pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of the preclinical disposition of this compound.
Introduction
This compound (CNS 7056) is a soft benzodiazepine designed to be rapidly hydrolyzed by tissue esterases to its inactive carboxylic acid metabolite, CNS 7054. This organ-independent metabolism results in a predictable and rapid recovery profile, distinguishing it from other benzodiazepines that are primarily metabolized by the cytochrome P450 (CYP) enzyme system. Understanding the metabolic fate and excretion routes of this compound in preclinical animal models is crucial for the interpretation of toxicology studies and the prediction of its pharmacokinetic and pharmacodynamic properties in humans. This guide synthesizes the available data on this compound's metabolism and excretion in key animal models used in drug development.
Metabolic Pathways
The primary metabolic pathway of this compound across all animal species studied is the hydrolysis of the methyl ester group to form the pharmacologically inactive carboxylic acid metabolite, CNS 7054.[1][2] This reaction is predominantly catalyzed by carboxylesterase 1 (CES1), which is abundant in the liver but also present in other tissues such as the kidney and lung.[1]
Minor metabolic pathways, including oxidation and glucuronidation of the primary metabolite, have also been identified.[1] Studies in rats have shown that the metabolic profile is qualitatively similar to that in humans, with no novel human metabolites detected in rats.[3]
Below is a diagram illustrating the primary metabolic pathway of this compound.
Caption: Primary metabolic pathway of this compound.
Quantitative Pharmacokinetics
Pharmacokinetic parameters of this compound and its primary metabolite, CNS 7054, have been characterized in several animal models. The data consistently demonstrate high clearance and a short half-life for the parent drug.
Table 1: Pharmacokinetic Parameters of this compound in Animal Models
| Species | Dose | Clearance (CL) | Volume of Distribution (Vd) | Half-life (t½) |
| Pig | 1.5 mg/kg/h (15 min infusion) | 35 mL/min/kg | 440 mL/kg | 18 min |
| Sheep | IV Bolus | 103 (61-256) mL/kg/min | - | 9.8 (4.6-15) min |
| Rat | IV Administration | - | - | - |
| Horse | 0.05 mg/kg IV | 14.0 ± 1.1 L/kg/h | 2.01 ± 0.26 L/kg | 0.77 ± 0.15 h |
Data presented as mean ± SD or median (range) where available.
Excretion Pathways
The primary route of excretion for this compound metabolites is via the urine. Following intravenous administration, the vast majority of the administered dose is recovered in the urine as the inactive metabolite CNS 7054. In human studies, which are reported to be consistent with rat data, over 80% of the administered dose is excreted in the urine as metabolites within 24 hours, with less than 1% being excreted as unchanged this compound.[4] While specific quantitative data for fecal excretion in animal models is limited in the provided search results, the high urinary recovery suggests it is the dominant pathway.
Experimental Protocols
The following sections outline typical experimental methodologies employed in the study of this compound metabolism and pharmacokinetics in animal models.
Animal Models and Dosing
-
Species: Male and female Sprague-Dawley rats, NIBS micropigs, Hampshire-Suffolk cross-bred sheep, and cynomolgus monkeys have been utilized in pharmacokinetic and metabolism studies.
-
Administration: this compound is typically administered intravenously (IV) as either a bolus injection or a continuous infusion. Doses have ranged from 0.05 mg/kg in horses to escalating doses in monkeys.[2]
Sample Collection
-
Blood: Serial blood samples are collected at predetermined time points following drug administration. For sheep, blood was sampled at 18 time points over 10 hours.[5] Plasma is separated by centrifugation and stored frozen until analysis.
-
Urine and Feces: For excretion balance studies, animals are housed in metabolism cages to allow for the separate collection of urine and feces over specified periods (e.g., 24, 48, 72 hours) post-dose.
Bioanalytical Methods
-
Quantification of this compound and CNS 7054: Plasma, urine, and fecal homogenate concentrations of this compound and its metabolite CNS 7054 are typically determined using validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) methods.[5][6]
-
Metabolite Profiling: Characterization of metabolites is performed using high-resolution mass spectrometry techniques, such as ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS).[3]
Below is a diagram illustrating a general experimental workflow for a this compound pharmacokinetic study.
Caption: General experimental workflow for this compound pharmacokinetic studies.
Conclusion
The metabolism of this compound in animal models is characterized by rapid and efficient hydrolysis by tissue esterases to an inactive metabolite, CNS 7054. This metabolic pathway is consistent across species, including rats, pigs, sheep, and monkeys, and aligns with the metabolic profile observed in humans. The primary route of excretion is renal, with the vast majority of the drug eliminated in the urine as its metabolites. The predictable, organ-independent metabolism and rapid clearance of this compound observed in these preclinical studies are key features that have translated to its clinical profile as an ultra-short-acting sedative and anesthetic. Further studies to fully quantitate the excretion balance in various species would provide a more complete understanding of its disposition.
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of concurrent remifentanil on the sedative effects of this compound, midazolam and propofol in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolite characterization of a novel sedative drug, this compound in human plasma and urine using ultra high-performance liquid chromatography coupled with synapt high-definition mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: pharmacological characteristics and clinical applications in anesthesiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of this compound, midazolam and diazepam in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of this compound Besylate (CNS7056B) and Its Metabolite (CNS7054X) by LC-MS/MS in Human Plasma Using Midazolam-d4 Maleate as Internal Standard - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Molecular Structure and Synthesis of Remimazolam
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic pathways of this compound. It is intended for an audience with a strong background in chemistry and pharmacology, offering detailed experimental insights and data-driven summaries.
Molecular Structure and Physicochemical Properties
This compound is classified as an ultra-short-acting benzodiazepine.[1] Its unique molecular architecture is central to its rapid metabolism and favorable pharmacokinetic profile.[2]
Core Structure
The chemical structure of this compound is based on an imidazobenzodiazepine core, which is responsible for its sedative and anxiolytic effects through interaction with γ-aminobutyric acid type A (GABAA) receptors.[2][3] A key distinguishing feature is the presence of a methyl propionate ester side chain attached to the diazepine ring.[2] This ester linkage is intentionally designed to be susceptible to rapid hydrolysis by non-specific tissue esterases, a characteristic that defines this compound as a "soft drug".[2][4] This rapid breakdown into an inactive metabolite is the primary reason for its ultra-short duration of action.[4]
Nomenclature and Chemical Identity
This compound is identified by several names and codes in scientific literature and regulatory databases.
-
IUPAC Name : methyl 3-[(4S)-8-bromo-1-methyl-6-pyridin-2-yl-4H-imidazo[1,2-a][5][6]benzodiazepin-4-yl]propanoate[7][8]
-
Synonyms : CNS-7056, ONO-2745[2]
The molecule is often formulated as a salt to enhance its stability and solubility for intravenous administration.[2] The two primary salt forms are:
-
This compound Besylate : The benzenesulfonate salt, used in the United States and Europe.[1][2]
-
This compound Tosylate : The 4-methylbenzenesulfonic acid salt, developed for the Chinese market.[1][9]
Physicochemical and Pharmacokinetic Data
The key quantitative properties of this compound and its primary metabolite are summarized in the tables below.
| Identifier | Value | Reference |
| Molecular Formula | C₂₁H₁₉BrN₄O₂ | [1][7] |
| Molecular Weight | 439.31 g/mol | [1][8] |
| Molecular Formula (Besylate) | C₂₇H₂₅BrN₄O₅S | [10][11] |
| Molecular Weight (Besylate) | 597.48 g/mol | [1][11] |
| Molecular Formula (Tosylate) | C₂₈H₂₇BrN₄O₅S | [1] |
| Molecular Weight (Tosylate) | 611.51 g/mol | [1] |
Table 1: Chemical Properties of this compound and its Salt Forms
| Parameter | Value | Reference |
| Distribution Half-Life | 0.5 - 2 minutes | [7] |
| Terminal Elimination Half-Life | 37 - 53 minutes | [7] |
| Half-Life of CNS7054 (Metabolite) | 2.4 - 3.8 hours | [7] |
| Volume of Distribution (Vd) | 0.76 - 0.98 L/kg | [7] |
| Clearance | 24 - 75 L/h | [7] |
| Plasma Protein Binding | ~92% (mainly to albumin) | [12] |
Table 2: Pharmacokinetic Properties of this compound
Synthesis of this compound
The synthesis of this compound involves a multi-step process, which has been described in various patents. The general approach involves the construction of the core imidazobenzodiazepine ring system followed by the introduction of the characteristic side chain.
General Synthetic Pathway
While multiple specific routes exist, a common pathway involves the reaction of key intermediates to form the final compound. U.S. Patent 9,156,842, for instance, describes a process that utilizes Dess-Martin periodinane for an oxidation step.[13][14] Other patented processes aim to improve yield and reduce the use of hazardous reagents like sodium hydride.[13] A generalized workflow is depicted below.
Example Experimental Protocol: Salt Formation
The following protocol for the formation of a this compound salt is adapted from patent literature and serves as an example of a key final step in the manufacturing process.
Objective: To prepare a crystalline salt of this compound for pharmaceutical formulation.
Materials:
-
This compound (3.0 g)
-
Acetone (60.0 mL)
-
Methane sulfonic acid (0.656 g)
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
Dissolve 3.0 g of this compound in 60.0 mL of acetone in a suitable reaction vessel at a controlled temperature of 20-30°C.[13]
-
Slowly add 0.656 g of methane sulfonic acid to the solution under continuous stirring over a period of 10 minutes.[13] Immediate crystallization should be observed.
-
Maintain the resulting slurry mass at 20-30°C under constant stirring for an additional 60-90 minutes to ensure complete crystallization.[13]
-
Isolate the crystalline product by filtration.
-
Wash the isolated solid with a suitable solvent (e.g., cold acetone) to remove any residual impurities.
-
Dry the final product under vacuum to obtain the this compound salt.
Mechanism of Action and Metabolism
GABAA Receptor Modulation
Like other benzodiazepines, this compound exerts its sedative effects by acting as a positive allosteric modulator of GABAA receptors in the central nervous system.[7] It binds to the benzodiazepine site on the receptor complex, which is distinct from the GABA binding site.[11] This binding enhances the effect of the inhibitory neurotransmitter GABA, leading to an increased frequency of chloride channel opening.[4] The resulting influx of chloride ions causes hyperpolarization of the neuron, making it less excitable and producing sedation, anxiolysis, and amnesia.[15]
Metabolic Pathway: A "Soft Drug" Approach
The defining pharmacokinetic feature of this compound is its rapid, organ-independent metabolism.[3][12] The ester side chain is quickly hydrolyzed by non-specific tissue esterases, primarily carboxylesterase, which are abundant throughout the body.[4][12] This reaction converts this compound into its pharmacologically inactive carboxylic acid metabolite, CNS7054.[3][9] This metabolic pathway ensures a rapid offset of action and a predictable recovery profile, as it does not rely on hepatic or renal function for clearance.[12]
References
- 1. Buy this compound | 308242-62-8 | >98% [smolecule.com]
- 2. trial.medpath.com [trial.medpath.com]
- 3. The Rise of this compound: A Review of Pharmacology, Clinical Efficacy, and Safety Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: pharmacological characteristics and clinical applications in anesthesiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound | C21H19BrN4O2 | CID 9867812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. calpaclab.com [calpaclab.com]
- 11. This compound Besylate | C27H25BrN4O5S | CID 23658607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. ait-journal.com [ait-journal.com]
- 13. US20190359619A1 - Process for the preparation of this compound and solid state forms of this compound salts - Google Patents [patents.google.com]
- 14. WO2018148361A1 - Process for the preparation of this compound and solid state forms of this compound salts - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
Remimazolam's Interaction with GABA-A Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity and modulatory effects of remimazolam on the γ-aminobutyric acid type A (GABA-A) receptor. The document summarizes key quantitative data, details the experimental protocols used for these assessments, and visualizes the underlying molecular and experimental frameworks.
Core Mechanism of Action
This compound, a novel ultra-short-acting benzodiazepine, exerts its sedative and anesthetic effects through positive allosteric modulation of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1] Unlike direct agonists, this compound does not activate the receptor itself but binds to a distinct site, the benzodiazepine site, located at the interface between the α and γ subunits of the pentameric receptor complex.[2][3] This binding enhances the receptor's affinity for its endogenous ligand, GABA. The potentiation of GABAergic neurotransmission results in an increased frequency of chloride ion channel opening, leading to hyperpolarization of the neuron and subsequent inhibition of neural activity.[4][5]
This compound is designed as a "soft drug," featuring a carboxylic ester moiety that renders it susceptible to rapid hydrolysis by non-specific tissue esterases into a pharmacologically inactive metabolite, CNS 7054.[4][6] This unique metabolic pathway ensures a rapid onset and offset of action, independent of organ function.[7][8]
Quantitative Binding Affinity and Potency
The binding affinity of this compound and its primary metabolite for the GABA-A receptor has been quantified using radioligand binding assays, while its functional potency has been assessed through electrophysiological studies.
| Compound | Parameter | Value | Receptor/Site | Reference(s) |
| This compound | Ki | ~30 nM | GABA-A Receptor Benzodiazepine Site | [2] |
| EC50 | 0.36 µM | Recombinant human α1 GABA-A receptor subtype | [2] | |
| Docking Score | -6.9 kcal/mol | GABA-A Receptor | [9][10] | |
| CNS 7054 | Ki | ~10,000 nM | GABA-A Receptor Benzodiazepine Site | [2] |
Table 1: Quantitative analysis of this compound and its metabolite's interaction with the GABA-A receptor.
This compound demonstrates a high affinity for the benzodiazepine binding site. In contrast, its metabolite, CNS 7054, exhibits a significantly lower affinity, being 300-400 times weaker, confirming its inactive nature at clinically relevant concentrations.[2][11]
Subtype Selectivity
This compound positively modulates the major GABA-A receptor subtypes that are sensitive to benzodiazepines, including those containing α1, α2, α3, and α5 subunits.[2] Similar to classical benzodiazepines like midazolam, this compound does not exhibit significant selectivity among these subtypes.[4][12] Electrophysiology studies have indicated a slightly higher potency at the α1 subtype, which is primarily associated with sedative effects.[2]
Experimental Protocols
The characterization of this compound's binding affinity and functional modulation of GABA-A receptors involves two primary experimental techniques: radioligand binding assays and whole-cell patch-clamp electrophysiology.
Radioligand Binding Assay for Ki Determination
This competitive binding assay is employed to determine the binding affinity (Ki) of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand from the target receptor.[13][14]
1. Membrane Preparation:
-
Brain tissue (e.g., rat cortex) or cells expressing specific GABA-A receptor subtypes are homogenized in an ice-cold buffer.[15]
-
The homogenate is subjected to centrifugation to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer, and the protein concentration is determined.[13]
2. Competitive Binding Reaction:
-
The prepared receptor membranes are incubated with a fixed concentration of a radiolabeled ligand that binds to the benzodiazepine site (e.g., [3H]Flunitrazepam or [3H]-flumazenil).[13][15]
-
Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.
-
The reaction is incubated to reach equilibrium.[15]
3. Separation and Detection:
-
The reaction is terminated by rapid filtration or centrifugation to separate the receptor-bound radioligand from the unbound radioligand.[15]
-
The radioactivity of the bound ligand is measured using a scintillation counter.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also considers the concentration and affinity of the radioligand.
References
- 1. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 2. This compound: Non-Clinical and Clinical Profile of a New Sedative/Anesthetic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: pharmacological characteristics and clinical applications in anesthesiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apsf.org [apsf.org]
- 6. This compound, a short-acting GABA(A) receptor agonist for intravenous sedation and/or anesthesia in day-case surgical and non-surgical procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: The future of its sedative potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ekja.org [ekja.org]
- 9. texilajournal.com [texilajournal.com]
- 10. In-Silico Molecular Interaction and Pharmacokinetic Evaluation of this compound and Major Intravenous Anesthetics Targeting GABAA Receptors | Texila Journal [texilajournal.com]
- 11. The Rise of this compound: A Review of Pharmacology, Clinical Efficacy, and Safety Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. brieflands.com [brieflands.com]
- 15. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Remimazolam: A Technical Guide
An In-depth Review for Researchers and Drug Development Professionals
Abstract
Remimazolam is an ultra-short-acting intravenous benzodiazepine sedative and anesthetic that has emerged as a significant advancement in procedural sedation and general anesthesia.[1][2] Developed as a "soft drug," it is designed for rapid metabolism by tissue esterases to an inactive metabolite, leading to a predictable and rapid onset and offset of action.[2][3] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, pharmacokinetics, pharmacodynamics, and clinical evaluation of this compound. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this novel therapeutic agent.
Discovery and Preclinical Development
The quest for an ultra-short-acting benzodiazepine began in the late 1990s, inspired by the success of the short-acting opioid remifentanil.[4] The goal was to create a sedative with the favorable properties of benzodiazepines, such as anxiolysis and amnesia, but with a more rapid and predictable recovery profile.[4]
This compound was originally synthesized in the late 1990s at Glaxo Wellcome.[1][5] The key innovation in its design is the incorporation of a carboxylic ester moiety into the benzodiazepine core structure.[2][3] This structural feature allows for rapid hydrolysis by ubiquitous tissue esterases into a pharmacologically inactive carboxylic acid metabolite (CNS 7054).[2][3][6] This organ-independent metabolism is a significant departure from other benzodiazepines that are typically metabolized by hepatic cytochrome P450 enzymes.[7][8]
The development of this compound was later continued by PAION AG, a German pharmaceutical company, which acquired the compound in 2008 and spearheaded its clinical development through Phase I-III trials.[4]
Mechanism of Action
This compound, like other benzodiazepines, exerts its sedative, anxiolytic, and amnestic effects by potentiating the activity of the gamma-aminobutyric acid type A (GABA-A) receptor.[9][10] It binds to the benzodiazepine site at the interface of the alpha (α) and gamma (γ) subunits of the GABA-A receptor.[9] This binding increases the frequency of chloride channel opening in response to GABA, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane.[2][9] The resulting inhibition of neuronal activity in the central nervous system produces the clinical effects of sedation.[9] Unlike some other benzodiazepines, this compound does not exhibit significant selectivity between the different GABA-A receptor subtypes.[9] The sedative effects of this compound can be reversed by the benzodiazepine antagonist flumazenil.[3][10]
Signaling Pathway of this compound
Figure 1: Mechanism of action of this compound at the GABA-A receptor.
Chemical Synthesis
The synthesis of this compound involves a multi-step process. While various synthetic routes have been described in patent literature, a general pathway involves the formation of a key benzodiazepine intermediate followed by the introduction of the ester-containing side chain.
Generalized Synthetic Workflow
Figure 2: A simplified workflow for the chemical synthesis of this compound.
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic and pharmacodynamic profile of this compound is what distinguishes it from other benzodiazepines.
Pharmacokinetics
This compound is characterized by a rapid onset of action, a high clearance, a small volume of distribution, and a short terminal half-life.[7][11] Its clearance is independent of body weight.[3] The context-sensitive half-time of this compound is short and remains relatively constant even after prolonged infusions.[3]
Metabolism: this compound is rapidly metabolized by tissue esterases, primarily carboxylesterase-1, to its inactive carboxylic acid metabolite, CNS 7054.[2][3] This metabolism is not dependent on renal or hepatic function, which is a significant advantage in patients with organ impairment.[7]
| Parameter | This compound | Midazolam | Propofol |
| Clearance | High (approx. 1.15 L/min)[11] | Low (approx. 0.3-0.4 L/min) | High (approx. 1.5-2.2 L/min) |
| Volume of Distribution (Vd) | Small (approx. 35.4 L)[11] | Moderate (approx. 1.0-1.5 L/kg) | Large (approx. 2-10 L/kg) |
| Terminal Half-life | Short (approx. 37-53 minutes)[7] | 2-4 hours | 3-12 hours (context-dependent) |
| Metabolism | Tissue esterases[3] | Hepatic CYP3A4 | Hepatic glucuronidation |
Table 1: Comparative Pharmacokinetic Parameters of this compound, Midazolam, and Propofol.
Pharmacodynamics
This compound produces dose-dependent sedation.[9] The onset of sedation is rapid, typically occurring within 1.5 to 2.5 minutes after administration.[9] Recovery from sedation is also swift, with a median recovery time of around 10 minutes.[9]
Clinical Development
This compound has undergone extensive clinical evaluation in Phase I, II, and III trials for procedural sedation and general anesthesia.
Key Clinical Trials
A series of pivotal clinical trials have established the efficacy and safety of this compound for procedural sedation.
| Trial Identifier | Indication | Comparator(s) | Key Findings |
| NCT02290873 | Colonoscopy | Placebo, Midazolam | This compound demonstrated a significantly higher success rate (91.3%) compared to placebo (1.7%) and midazolam (25.2%). Patients receiving this compound had faster recovery times.[12] |
| NCT02296892 | Bronchoscopy | Placebo, Midazolam | The success rate for this compound was 80.6% compared to 32.9% for midazolam.[9] |
| Phase III (China) | Colonoscopy | Propofol | This compound was non-inferior to propofol in terms of procedural success, with a lower incidence of hypotension and respiratory depression.[13] |
Table 2: Summary of Key Phase III Clinical Trials for this compound in Procedural Sedation.
Experimental Protocols: An Overview
The clinical trial designs for this compound in procedural sedation generally followed a similar structure.
Figure 3: Generalized experimental workflow for this compound procedural sedation trials.
Detailed Methodologies:
-
Phase I (Antonik et al.): This was a single-center, double-blind, placebo- and active-controlled, single-ascending dose study in healthy volunteers. Cohorts of subjects received a single 1-minute intravenous infusion of this compound (0.01 to 0.35 mg/kg), midazolam (0.075 mg/kg), or placebo. Safety, pharmacokinetics, and pharmacodynamics (using the Modified Observer's Assessment of Alertness/Sedation scale) were assessed.
-
Phase III Colonoscopy Trial (NCT02290873): This was a prospective, double-blind, randomized, placebo- and active-controlled, multi-center study. Patients undergoing colonoscopy were randomized to receive this compound, placebo, or open-label midazolam. The primary endpoint was a composite measure of procedural success, defined as completion of the colonoscopy with no need for rescue medication and a limited number of top-up doses.[12]
-
Phase III Bronchoscopy Trial (NCT02296892): This trial followed a similar design to the colonoscopy study, evaluating the efficacy and safety of this compound compared to placebo and midazolam in patients undergoing bronchoscopy. The primary endpoint was also a composite measure of procedural success.[9]
Regulatory Approval and Post-Marketing
This compound has received regulatory approval in several major markets for procedural sedation and/or general anesthesia.
Global Approval Timeline
Figure 4: Key regulatory approvals for this compound.
-
Japan: this compound (Anerem®) was first approved in Japan in January 2020 for general anesthesia.[3][14]
-
United States: The U.S. Food and Drug Administration (FDA) approved this compound (Byfavo™) in July 2020 for the induction and maintenance of procedural sedation in adults for procedures lasting 30 minutes or less.[1][4]
-
China: Approval for procedural sedation was granted in China in July 2020.[4]
-
European Union: The European Medicines Agency (EMA) approved this compound (Byfavo™) for procedural sedation in March 2021.[1]
Conclusion
This compound represents a significant milestone in the development of sedative and anesthetic agents. Its unique "soft drug" design, leading to rapid and predictable metabolism, offers a favorable pharmacokinetic and pharmacodynamic profile. Clinical trials have consistently demonstrated its efficacy and safety for procedural sedation, with potential advantages over existing agents in terms of recovery time and hemodynamic stability. As it becomes more widely adopted in clinical practice, this compound is poised to play an important role in enhancing patient safety and improving procedural efficiency. Further research will continue to define its role in various patient populations and clinical settings.
References
- 1. Paion [paion.com]
- 2. Paion [paion.com]
- 3. This compound: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Pharmacodynamics of this compound for Procedural Sedation in Children and Adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. scottishmedicines.org.uk [scottishmedicines.org.uk]
- 8. Influence of Remifentanil on the Pharmacokinetics and Pharmacodynamics of this compound in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. paion.com [paion.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Paion [paion.com]
- 12. A phase III study evaluating the efficacy and safety of this compound (CNS 7056) compared with placebo and midazolam in patients undergoing colonoscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The efficacy and safety of this compound tosylate versus propofol in patients undergoing colonoscopy: a multicentered, randomized, positive-controlled, phase III clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clinical Application and Research Progress of this compound for Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
CNS7054: The Inactive Metabolite of Remimazolam - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Remimazolam (CNS7056) is an ultra-short-acting intravenous benzodiazepine sedative and anesthetic agent.[1][2] Its favorable pharmacokinetic profile, characterized by rapid onset and offset of action, is primarily attributed to its unique metabolic pathway.[1][3] Unlike traditional benzodiazepines that are metabolized by the cytochrome P450 (CYP) enzyme system, this compound is a "soft drug" designed for rapid hydrolysis by tissue esterases into its principal and pharmacologically inactive metabolite, CNS7054.[1][2] This guide provides a comprehensive technical overview of CNS7054, focusing on its metabolic generation, pharmacokinetic and pharmacodynamic properties, and the experimental methodologies used for its characterization.
Metabolic Pathway of this compound to CNS7054
This compound is metabolized in the liver and plasma by carboxylesterase-1 (CES1) through hydrolysis of its ester moiety.[4][5][6] This enzymatic reaction cleaves the methyl propionate side chain, resulting in the formation of the carboxylic acid metabolite CNS7054.[5][7] This metabolic conversion is the primary route of this compound's elimination and is responsible for its rapid clearance and short duration of action.[3][8] Other metabolic pathways, such as oxidation and glucuronidation, have been identified but contribute minimally to the overall elimination of this compound.[5][8] CNS7054 is considered the only clinically relevant metabolite of this compound.[5][8]
Pharmacological Profile of CNS7054
CNS7054 is characterized as a pharmacologically inactive metabolite.[1][4] Studies have demonstrated that it has a significantly lower affinity for the γ-aminobutyric acid type A (GABA-A) receptor, the primary target of benzodiazepines, compared to its parent compound, this compound. The receptor affinity of CNS7054 is reported to be 300 to 400 times lower than that of this compound.[9][10] This marked reduction in receptor binding affinity translates to a lack of sedative and anesthetic effects, confirming its inactive nature.
Quantitative Data Summary
The following tables summarize the key pharmacokinetic parameters of CNS7054 in comparison to this compound, as well as its receptor binding affinity.
Table 1: Pharmacokinetic Parameters of this compound and CNS7054 in Humans
| Parameter | This compound | CNS7054 | Reference |
| Clearance (CL) | 1.15 L/min | 0.0665 - 0.078 L/min | [9] |
| Volume of Distribution (Vss) | 35.4 L | Smaller than this compound | [1][9] |
| Terminal Elimination Half-Life (t½) | 37 - 53 minutes | 2.4 - 3.8 hours | [11] |
| Mean Residence Time (MRT) | Shorter | Longer than this compound | [1] |
Table 2: GABA-A Receptor Affinity
| Compound | Receptor Affinity | Reference |
| This compound | High | [9][10] |
| CNS7054 | 300-400 times lower than this compound | [9][10] |
Experimental Protocols
The characterization of CNS7054 has been accomplished through a combination of in vitro, in vivo, and clinical studies.
In Vitro Metabolism Studies
Objective: To identify the enzymes and tissues responsible for the metabolism of this compound to CNS7054.
Methodology:
-
Tissue Homogenates: Incubation of this compound with S9 fractions from human liver and other tissues to identify the primary site of metabolism.[5][8]
-
Recombinant Enzymes: Use of over-expression systems (bacterial or eukaryotic) to test the activity of specific enzymes, such as carboxylesterase 1 (CES1) and carboxylesterase 2 (CES2), in metabolizing this compound.[5][8]
-
Inhibitor Studies: Application of a variety of esterase inhibitors to confirm the primary role of CES1 and exclude the significant contribution of other esterases.[5][8]
-
3-D Bioreactor System: Continuous long-term infusion of this compound into a 3-D bioreactor system with primary human hepatocytes to investigate the stability of metabolism and potential effects on liver cells over an extended period.[6]
In Vivo Animal Studies
Objective: To characterize the pharmacokinetic and pharmacodynamic profile of this compound and CNS7054 in a living organism.
Methodology:
-
Animal Model: A study in sheep involved the intravenous administration of this compound.[12]
-
Dosing: Infusion of varying doses of this compound (e.g., 0.37, 0.74, and 1.47 mg/kg over 2 minutes).[12]
-
Sample Collection: Serial blood samples were collected to measure the plasma concentrations of this compound and CNS7054 over time.[12]
-
Pharmacodynamic Assessment: Electroencephalogram (EEG) was used to measure the sedative effects.[12]
Clinical Studies (Human)
Objective: To evaluate the pharmacokinetics, pharmacodynamics, safety, and efficacy of this compound and the formation of CNS7054 in humans.
Methodology:
-
Study Design: Phase I single-center, double-blind, placebo- and active-controlled, randomized, single-dose escalation studies in healthy volunteers.[13]
-
Dosing: Single intravenous infusions of this compound at escalating doses.[13]
-
Pharmacokinetic Analysis: Serial blood samples were collected and analyzed to determine the plasma concentrations of this compound and CNS7054. Pharmacokinetic parameters were calculated using non-compartmental or population pharmacokinetic modeling.[9][13] A three-compartment model for this compound combined with a one- or two-compartment model for CNS7054 has been used.[9]
-
Pharmacodynamic Assessment: Sedation levels were assessed using scales such as the Modified Observer's Assessment of Alertness/Sedation (MOAA/S) scale.[13]
Bioanalytical Methods
Objective: To accurately quantify the concentrations of this compound and CNS7054 in biological matrices (e.g., plasma).
Methodology:
-
Technique: Ultra-high-performance liquid chromatography with tandem mass spectrometry (UHPLC-MS/MS) is the standard method for the simultaneous quantification of this compound and CNS7054.[14]
-
Sample Preparation: Solid-phase extraction is typically used to purify and concentrate the analytes from the plasma matrix.[14]
-
Internal Standard: A deuterated internal standard (e.g., CNS7056-d4 and CNS7054-d4) or a structurally similar compound (e.g., midazolam-d4 maleate) is used for accurate quantification.[14]
-
Validation: The analytical method is validated according to regulatory guidelines (e.g., US Food and Drug Administration) to ensure accuracy, precision, and reproducibility.[14]
Conclusion
CNS7054 is the well-characterized, inactive metabolite of the ultra-short-acting benzodiazepine, this compound. Its formation via rapid hydrolysis by carboxylesterase-1 is the key determinant of this compound's favorable pharmacokinetic profile. The significantly lower affinity of CNS7054 for the GABA-A receptor confirms its lack of pharmacological activity. A robust suite of in vitro, in vivo, and clinical studies, supported by validated bioanalytical methods, has provided a comprehensive understanding of this metabolite. For drug development professionals, the predictable and inactive nature of CNS7054 is a critical feature that contributes to the safety and controllability of this compound in clinical practice.
References
- 1. This compound: pharmacological characteristics and clinical applications in anesthesiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: An Updated Review of a New Sedative and Anaesthetic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Metabolism of the New Benzodiazepine this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. The Rise of this compound: A Review of Pharmacology, Clinical Efficacy, and Safety Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eurekaselect.com [eurekaselect.com]
- 9. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound as a Novel Option for Procedural Sedation: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | C21H19BrN4O2 | CID 9867812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and pharmacodynamics of the short-acting sedative CNS 7056 in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A placebo- and midazolam-controlled phase I single ascending-dose study evaluating the safety, pharmacokinetics, and pharmacodynamics of this compound (CNS 7056): Part I. Safety, efficacy, and basic pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantification of this compound Besylate (CNS7056B) and Its Metabolite (CNS7054X) by LC-MS/MS in Human Plasma Using Midazolam-d4 Maleate as Internal Standard - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core of Remimazolam's Rapid Action: A Technical Guide to its Organ-Independent Metabolism
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental principles governing the metabolism of remimazolam, a novel ultra-short-acting benzodiazepine. A defining characteristic of this compound is its organ-independent metabolism, which underpins its rapid onset, predictable duration of action, and swift recovery profile. This document provides a comprehensive overview of the enzymatic pathways, key metabolites, and experimental methodologies used to elucidate its unique metabolic profile.
Executive Summary
This compound is designed as a "soft drug," a pharmacologically active compound that is rapidly converted to an inactive metabolite.[1][2] Its chemical structure incorporates a metabolically labile ester linkage, making it a substrate for ubiquitous tissue esterases.[1][3] This design circumvents reliance on hepatic cytochrome P450 (CYP) enzymes for metabolism, a common pathway for many other benzodiazepines, thereby minimizing the potential for drug-drug interactions and ensuring predictable clearance irrespective of liver or kidney function.[3][4] The primary metabolic pathway is hydrolysis by carboxylesterase 1 (CES1), leading to the formation of a pharmacologically inactive carboxylic acid metabolite, CNS 7054.[1][5][6] This rapid inactivation is the cornerstone of this compound's favorable pharmacokinetic and pharmacodynamic profile.
The Metabolic Pathway: A Singular Route to Inactivation
The metabolism of this compound is characterized by a single, efficient step: the hydrolysis of its ester moiety.
-
Enzymatic Catalyst: The primary enzyme responsible for this transformation is Carboxylesterase 1 (CES1).[5][6] While CES1 is highly expressed in the liver, it is also found in various other tissues, including the lungs and gallbladder, contributing to the organ-independent nature of this compound's metabolism.[3][7] Studies have confirmed that CES1 is the predominant iso-enzyme involved, with no significant contribution from Carboxylesterase 2 (CES2).[1][6]
-
The Transformation: this compound (CNS 7056) is rapidly hydrolyzed by CES1 into its principal and only clinically relevant metabolite, CNS 7054.[1][5][6] This process involves the cleavage of the ester bond, resulting in a carboxylic acid derivative.
-
The Metabolite: CNS 7054 exhibits a significantly lower affinity for the GABA-A receptor, approximately 300 to 400 times less than the parent compound, rendering it pharmacologically inactive.[2][8]
This straightforward metabolic pathway is visualized in the following diagram:
Quantitative Pharmacokinetic Data
The organ-independent metabolism of this compound results in a predictable pharmacokinetic profile, characterized by high clearance and a short half-life. The following tables summarize key pharmacokinetic parameters for this compound and its inactive metabolite, CNS 7054, from studies in healthy volunteers and special populations.
Table 1: Pharmacokinetic Parameters of this compound in Healthy Adults
| Parameter | Value | Reference |
| Clearance (CL) | 70.3 ± 13.9 L/h | [9] |
| 1.15 ± 0.12 L/min | [10] | |
| Volume of Distribution (Vss) | 34.8 ± 9.4 L | [9] |
| 35.4 ± 4.2 L | [10] | |
| Terminal Half-Life (t½) | 0.75 ± 0.15 h (45 ± 9 min) | [9] |
| 70 ± 10 min | [10] | |
| Mean Residence Time (MRT) | 0.51 h | [2] |
| Plasma Protein Binding | ~92% | [3] |
Table 2: Pharmacokinetic Parameters of CNS 7054 in Healthy Adults
| Parameter | Value | Reference |
| Clearance (CL) | Slower than this compound | [3] |
| Volume of Distribution (Vss) | Smaller than this compound | [3] |
| Mean Residence Time (MRT) | Longer than this compound | [3] |
Table 3: Impact of Organ Impairment on this compound Pharmacokinetics
| Population | Key Finding | Reference |
| Severe Hepatic Impairment | Clearance was 38.1% lower compared to healthy volunteers, leading to a slightly delayed recovery. | [11] |
| Renal Impairment | Plasma clearance was comparable to that in healthy subjects. | [11] |
Detailed Experimental Protocols
The understanding of this compound's metabolism has been built upon a foundation of rigorous in vitro and in vivo experimental work. This section details the methodologies for key experiments.
In Vitro Metabolism Studies
Objective: To identify the enzymes and tissues responsible for this compound metabolism and to characterize the kinetics of the metabolic process.
General Workflow:
Protocol Using Human Liver S9 Fractions: [5][6][12]
-
Preparation of S9 Fractions: Human liver tissue is homogenized in a suitable buffer (e.g., phosphate-buffered saline, PBS) and then centrifuged at 9000g to pellet cellular debris. The resulting supernatant is the S9 fraction, which contains both microsomal and cytosolic enzymes.
-
Incubation: The incubation mixture typically contains the human liver S9 fraction, this compound at various concentrations, and a buffer system to maintain physiological pH.
-
Reaction: The reaction is initiated by the addition of this compound and incubated at 37°C for a specified time course.
-
Termination: The reaction is stopped by the addition of a quenching solvent, such as acetonitrile, which precipitates the proteins.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by a validated LC-MS/MS method to quantify the concentrations of this compound and its metabolite, CNS 7054.
Protocol Using Recombinant Human Carboxylesterases: [6]
-
Enzyme Source: Commercially available recombinant human CES1 and CES2 are used.
-
Incubation: The incubation mixture includes the recombinant enzyme, this compound, and a buffer.
-
Kinetic Analysis: To determine Michaelis-Menten kinetics (Km and Vmax), a range of this compound concentrations are incubated with a fixed amount of the enzyme for a time period within the linear range of metabolite formation.
-
Analysis: The formation of CNS 7054 is quantified by LC-MS/MS. The data are then fitted to the Michaelis-Menten equation to determine the kinetic parameters.
Quantification of this compound and CNS 7054 in Plasma
Objective: To accurately measure the concentrations of this compound and its primary metabolite in plasma samples from clinical and preclinical studies.
Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [13][14]
-
Sample Preparation: Plasma samples are typically prepared using protein precipitation with a solvent like acetonitrile. An internal standard (e.g., deuterium-labeled this compound and CNS 7054) is added prior to precipitation to ensure accurate quantification.[15][16]
-
Chromatographic Separation: The supernatant from the precipitated sample is injected onto a reverse-phase C18 column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid and ammonium formate) and an organic component (e.g., acetonitrile) is used to separate this compound and CNS 7054 from other plasma components.[14][15]
-
Mass Spectrometric Detection: The separated compounds are ionized using electrospray ionization (ESI) in positive mode and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound, CNS 7054, and the internal standards are monitored for selective and sensitive quantification.[14][17]
Plasma Protein Binding Determination
Objective: To determine the extent to which this compound binds to plasma proteins, which influences its distribution and availability to target sites and metabolizing enzymes.
Methodology: Equilibrium Dialysis [10][17]
-
Apparatus: A dialysis chamber with two compartments separated by a semipermeable membrane is used.
-
Procedure: Plasma containing this compound is placed in one compartment, and a protein-free buffer is placed in the other. The system is allowed to equilibrate.
-
Analysis: After equilibrium is reached, the concentration of this compound in both compartments is measured by LC-MS/MS. The unbound fraction is calculated from the concentration in the protein-free buffer compartment relative to the total concentration in the plasma compartment.
Conclusion
The organ-independent metabolism of this compound, primarily mediated by the ubiquitous tissue esterase CES1, is a key design feature that contributes to its desirable pharmacokinetic profile. The rapid and efficient hydrolysis to a single, inactive metabolite ensures a short duration of action and predictable recovery, largely independent of hepatic and renal function. The experimental methodologies detailed in this guide have been instrumental in characterizing this unique metabolic pathway and have provided the quantitative data necessary to support its clinical development and application. This comprehensive understanding of this compound's metabolism is essential for researchers, scientists, and drug development professionals working to advance the field of anesthesiology and sedation.
References
- 1. The Metabolism of the New Benzodiazepine this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Population pharmacokinetic analysis of this compound after continuous infusion for sedation in critically ill patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jdc.jefferson.edu [jdc.jefferson.edu]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. mdpi.com [mdpi.com]
- 6. Impact of genetic polymorphisms and drug-drug interactions mediated by carboxylesterase 1 on this compound deactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC-MS-MS Method for the Determination of Antidepressants and Benzodiazepines in Meconium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. neomed.edu [neomed.edu]
- 9. researchgate.net [researchgate.net]
- 10. Methods for the determination of plasma protein binding | AxisPharm [axispharm.com]
- 11. Carboxylesterase 1-Based Drug-Drug Interaction Potential of this compound: In-Vitro Studies and Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantification of this compound Besylate (CNS7056B) and Its Metabolite (CNS7054X) by LC-MS/MS in Human Plasma Using Midazolam-d4 Maleate as Internal Standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Simultaneous determination of this compound and its carboxylic acid metabolite in human plasma using ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Drug-Drug Interaction Potential of this compound: CYP 450, Transporters, and Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Remimazolam: A Technical Guide to its Soft Drug Design and Chemical Properties
Prepared for: Researchers, scientists, and drug development professionals.
This document provides an in-depth technical overview of remimazolam, focusing on the core principles of its soft drug design, its chemical and physicochemical properties, and the experimental methodologies used in its characterization.
Introduction
This compound (development code CNS 7056) is an ultra-short-acting intravenous (IV) imidazobenzodiazepine sedative and anesthetic.[1][2] It functions as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, sharing a mechanism of action with other benzodiazepines like midazolam.[3][4] However, its clinical profile is distinguished by a rapid onset and a significantly shorter, more predictable duration of action.[3] This favorable pharmacokinetic profile is not an accident but the direct result of a deliberate and rational "soft drug" design strategy, which makes this compound a prime example of modern medicinal chemistry principles applied to anesthetic development.[2][3]
The "Soft Drug" Design of this compound
The cornerstone of this compound's unique properties lies in its classification as a soft drug.[2] A soft drug is a pharmacologically active molecule that is intentionally designed to undergo a predictable and rapid metabolic inactivation to a non-toxic metabolite after exerting its therapeutic effect.[2][4] This is distinct from a prodrug, which is an inactive compound converted into an active drug in the body.[4]
The design of this compound was conceptually inspired by the ultra-short-acting opioid remifentanil, which also features a metabolically vulnerable ester linkage.[2][5] The chemical structure of this compound is analogous to that of midazolam but incorporates a critical methyl-propionate ester side chain on the diazepine ring.[2][4] This ester linkage is the key to its "soft" nature, making the molecule highly susceptible to hydrolysis by ubiquitous, non-specific tissue esterases, primarily carboxylesterase-1 (CES1), which is abundant in the liver.[1][6][7]
This metabolic pathway is exceptionally efficient and leads to the formation of a carboxylic acid metabolite, CNS 7054, which has a 300- to 400-fold lower affinity for the GABA-A receptor and is thus considered pharmacologically inactive.[3][8] The rapid, organ-independent nature of this metabolism ensures a swift termination of pharmacological effects upon cessation of administration and minimizes accumulation, even after prolonged infusion.[1][5]
Chemical and Physicochemical Properties
This compound is formulated as a salt, such as this compound besylate, to improve its stability and aqueous solubility, which in turn reduces pain upon injection.[4][9]
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | methyl 3-[(4S)-8-bromo-1-methyl-6-pyridin-2-yl-4H-imidazo[1,2-a][1][2]benzodiazepin-4-yl]propanoate | [9] |
| Chemical Formula | C₂₁H₁₉BrN₄O₂ | [10] |
| CAS Number | 308242-62-8 | [10] |
| Development Codes | CNS 7056, ONO-2745 | [2] |
| DrugBank ID | DB12404 |[2] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 439.305 g/mol | [4] |
| XLogP | 4.55 | [11] |
| Hydrogen Bond Acceptors | 5 | [11] |
| Hydrogen Bond Donors | 0 | [11] |
| Rotatable Bonds | 5 | [11] |
| Topological Polar Surface Area | 68.85 Ų |[11] |
Mechanism of Action
Like all benzodiazepines, this compound exerts its sedative, anxiolytic, and amnestic effects by acting on the central nervous system's primary inhibitory neurotransmitter system, the GABAergic system.[12]
-
Binding: this compound binds with high affinity (Ki ≈ 30 nM) to the benzodiazepine site on the GABA-A receptor, which is an allosteric site located at the interface between the α and γ subunits.[4][8]
-
Modulation: This binding induces a conformational change in the receptor that enhances the effect of GABA.[3] It increases the frequency of the GABA-gated chloride channel opening but does not alter its conductance or mean open time.[4][13]
-
Inhibition: The increased frequency of channel opening leads to a greater influx of chloride (Cl⁻) ions into the postsynaptic neuron.[13]
-
Effect: This influx of negative ions causes hyperpolarization of the neuronal membrane, making it more difficult for the neuron to reach the action potential threshold.[13] The overall effect is a decrease in neuronal excitability and central nervous system depression.[14]
This compound does not exhibit significant selectivity among the major benzodiazepine-sensitive GABA-A receptor subtypes (α₁, α₂, α₃, and α₅), similar to classical benzodiazepines like midazolam.[3][8]
Pharmacokinetic and Pharmacodynamic Profile
The soft drug design of this compound translates directly into a favorable and predictable pharmacokinetic (PK) and pharmacodynamic (PD) profile, especially when compared to the traditional benzodiazepine, midazolam.
Table 3: Comparative Pharmacokinetic Parameters
| Parameter | This compound | Midazolam | Reference |
|---|---|---|---|
| Clearance (CL) | 70.3 L/h (1.15 L/min) | 23.0 L/h | [15][16] |
| Steady-State Volume of Distribution (Vss) | ~35 L (0.8-0.9 L/kg) | ~82 L | [15][16] |
| Terminal Half-Life (t½) | 37–53 min (0.75 h) | ~4.3 h | [16][17] |
| Mean Residence Time | 0.51 h | 3.62 h | [16] |
| Plasma Protein Binding | >91% (mainly albumin) | N/A |[15][16] |
Table 4: Comparative Pharmacodynamic Parameters
| Parameter | This compound | Midazolam | Reference |
|---|---|---|---|
| Onset of Sedation | Rapid (peak at 1-4 min) | Slower | [18] |
| Recovery to Fully Alert | ~6 min | ~12 min | [19] |
| Context-Sensitive Half-Time (2h infusion) | ~7.5 min | ~40 min | [16] |
| Reversible by Flumazenil | Yes | Yes |[16] |
Key Experimental Methodologies
Chemical Synthesis
The synthesis of this compound is a multi-step process detailed in various patents.[20][21] While specific reagents and conditions vary, a generalized pathway often involves the cyclization of an aminopyridine derivative to form the benzodiazepine core, followed by the introduction of the imidazole ring and the crucial propanoate side chain. Early methods involved Swern or Dess-Martin oxidations, which are less suitable for industrial-scale production due to harsh conditions or safety concerns.[20][22] More recent patents describe more scalable processes.[21]
In Vitro Metabolism Study Protocol
To simulate clinical drug administration and study metabolism, a dynamic 3-D bioreactor system with human hepatocytes can be used.[23]
-
Objective: To investigate the metabolism of this compound and its effect on cell integrity during continuous exposure.[23]
-
Methodology:
-
Cell Culture: Primary human hepatocytes are cultured in a dynamic 3-D bioreactor system to maintain metabolic function.[23]
-
Drug Application: After a stabilization period, a continuous infusion of this compound is initiated to achieve clinically relevant concentrations (e.g., 3,000 ng/mL) in the perfusion circuit.[23]
-
Sampling: Perfusate samples are collected at regular intervals over an extended period (e.g., 5 days).[23]
-
Analysis: this compound and its primary metabolite, CNS7054, are quantified in the samples using a validated analytical method such as UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry).[24]
-
Assessment: Cell integrity and metabolic activity (e.g., albumin production, gene expression of CES1) are monitored throughout the experiment.[23]
-
GABA-A Receptor Binding Assay Protocol
Competitive radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor.[8]
-
Objective: To quantify the binding affinity (Ki) of this compound and its metabolites for the benzodiazepine site on the GABA-A receptor.[8]
-
Methodology:
-
Membrane Preparation: Cell membranes are prepared from a source rich in GABA-A receptors (e.g., rat cerebral cortex or a cell line stably expressing specific receptor subtypes).[18]
-
Incubation: The membranes are incubated with a known concentration of a radiolabeled benzodiazepine ligand (e.g., [³H]flunitrazepam) and a range of concentrations of the unlabeled test compound (this compound or CNS 7054).[8]
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the free radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Analysis: The data are used to generate a competition curve and calculate the IC₅₀ (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC₅₀ using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.
-
Conclusion
This compound stands as a testament to the power of rational drug design in modern anesthesiology. Its development successfully applied the "soft drug" principle to the benzodiazepine class, creating a molecule with the desirable sedative and amnestic properties of its predecessors but with a vastly improved and more controllable pharmacokinetic profile. The intentional inclusion of an ester linkage allows for rapid and predictable metabolism by tissue esterases, resulting in a fast onset, short duration of action, and a superior safety profile with regard to cardiorespiratory depression.[9][16] For drug development professionals, this compound serves as a compelling case study on how targeted structural modifications can overcome the known clinical limitations of established drug classes.
References
- 1. This compound: An Updated Review of a New Sedative and Anaesthetic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. trial.medpath.com [trial.medpath.com]
- 3. This compound: pharmacological characteristics and clinical applications in anesthesiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comprehensive review of this compound for sedation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: The future of its sedative potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. The Metabolism of the New Benzodiazepine this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: Non-Clinical and Clinical Profile of a New Sedative/Anesthetic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | this compound: Non-Clinical and Clinical Profile of a New Sedative/Anesthetic Agent [frontiersin.org]
- 10. This compound | C21H19BrN4O2 | CID 9867812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. studysmarter.co.uk [studysmarter.co.uk]
- 13. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Besylate | C27H25BrN4O5S | CID 23658607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. anesth-pain-med.org [anesth-pain-med.org]
- 17. "Clinical Pharmacokinetics, Pharmacodynamics, and Drug Interactions of " by Derek E. Murrell and Sam Harirforoosh [digitalcommons.chapman.edu]
- 18. Portico [access.portico.org]
- 19. aja.org.tw [aja.org.tw]
- 20. WO2023037237A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 21. US20190359619A1 - Process for the preparation of this compound and solid state forms of this compound salts - Google Patents [patents.google.com]
- 22. WO2018148361A1 - Process for the preparation of this compound and solid state forms of this compound salts - Google Patents [patents.google.com]
- 23. tandfonline.com [tandfonline.com]
- 24. Pharmacokinetic Properties and Therapeutic Effectiveness of this compound in ICU Patients With Mechanical Ventilation: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Safety and Toxicology of Remimazolam: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Remimazolam is an ultra-short-acting intravenous benzodiazepine sedative/anesthetic.[1][2] As a "soft drug," it is designed for rapid hydrolysis by tissue esterases into an inactive metabolite, CNS 7054, leading to a predictable and short duration of action.[3][4] This technical guide provides a comprehensive overview of the preclinical safety and toxicology studies conducted on this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing important pathways and workflows. The information presented is compiled from publicly available regulatory documents and scientific literature.
General Toxicology
Comprehensive general toxicology studies have been conducted in both rodent and non-rodent species to evaluate the potential systemic toxicity of this compound.
Single-Dose Toxicity
While specific LD50 values from single-dose intravenous toxicity studies in rodents were not detailed in the available documentation, the primary effects observed were extensions of the drug's pharmacology, namely sedation.
Repeated-Dose Toxicity
Repeated-dose toxicity studies were conducted in minipigs and cynomolgus monkeys to assess the effects of subchronic exposure to this compound. The findings were generally limited to expected pharmacological effects and local tolerance at the injection site, with no systemic toxicities identified that were not already anticipated from safety pharmacology studies.[1]
Table 1: Summary of Repeated-Dose Toxicity Studies
| Species | Study Duration | Route of Administration | Dose Levels (mg/kg/day) | NOAEL (mg/kg/day) | Key Findings |
| Göttingen Minipig | 4 weeks | Intravenous Infusion (6 hours/day) | 0, 12, 40, 120 | 120 | Pharmacological effects of sedation. No systemic intolerance reactions.[1] |
| Cynomolgus Monkey | 28 days | Intravenous Infusion (12 hours/day) | 0, 12, 30, 60 | 60 (males) | No adverse systemic findings.[1] |
| Cynomolgus Monkey | 4 weeks | Intravenous Bolus + Infusion (once weekly) | 0, 12.5, 25, 50 | - | Expected pharmacological effects. |
-
Test System: Göttingen Minipigs.
-
Group Size: 3-5 animals/sex/group.
-
Dosing: this compound was administered via intravenous infusion for 6 hours per day for 4 consecutive weeks. Dose levels were 0 (vehicle), 12, 40, and 120 mg/kg/day.
-
Parameters Evaluated: Clinical signs, body weight, food consumption, toxicokinetics, and at termination, a full necropsy was performed with histopathological examination of a comprehensive list of tissues. Male fertility was also assessed through spermatograms (spermatid count, sperm motility, and morphology) and histopathology of the testes and epididymis.
-
Rationale for Species Selection: Pigs are a well-established model for in-vivo drug safety studies.[1]
Safety Pharmacology
A core battery of safety pharmacology studies was conducted to evaluate the effects of this compound on vital functions, including the central nervous, cardiovascular, and respiratory systems.
Central Nervous System (CNS)
In an Irwin test in rats, intravenously administered this compound produced dose-dependent sedative effects, including decreased locomotion, alertness, and muscle tone, which are consistent with its mechanism of action as a benzodiazepine.[5] These effects were observed within 5 minutes of administration and subsided rapidly, with most animals showing full recovery within 45 minutes.[5]
Cardiovascular System
Preclinical studies in various species, including sheep and monkeys, have demonstrated that this compound has a favorable cardiovascular safety profile with minimal impact on heart rate and blood pressure at sedative doses.[6][7] The cardiovascular effects observed were generally proportional to the depth of sedation.[6] An in-vitro study assessing the effect of this compound on the hERG channel did not indicate a risk for QT prolongation.
Respiratory System
Respiratory depression is a known class effect of benzodiazepines. In preclinical studies, this compound was shown to cause a decrease in respiratory rate.[1] However, in comparative studies, the respiratory depression induced by this compound at comparable levels of sedation appeared to be less pronounced than that of propofol and midazolam.[1]
Table 2: Summary of Safety Pharmacology Findings
| System | Species | Study Type | Key Findings |
| CNS | Rat | Irwin Test | Dose-dependent sedative effects (decreased locomotion, alertness, muscle tone). Rapid onset and recovery.[5] |
| Cardiovascular | Sheep, Monkey | In vivo | Minimal effects on heart rate and blood pressure at sedative doses.[6][7] |
| Respiratory | Various | In vivo | Decreased respiratory rate, consistent with benzodiazepine class effect. Appeared less pronounced than comparators.[1] |
Genotoxicity
A standard battery of genotoxicity tests was conducted to assess the mutagenic and clastogenic potential of this compound. The results of these studies were negative, indicating that this compound is not genotoxic.[1]
Table 3: Summary of Genotoxicity Studies
| Assay Type | Test System | Metabolic Activation | Concentration/Dose Range | Result |
| Bacterial Reverse Mutation (Ames) | S. typhimurium (TA98, TA100, TA1535, TA1537) & E. coli (WP2uvrA) | With and without S9 | Up to 5000 mcg/plate | Negative[1] |
| Mouse Lymphoma Assay (MLA) | L5178Y TK+/- cells | With and without S9 | Up to 2000 mcg/mL (with S9), up to 641 mcg/mL (without S9) | Negative (overall)[1] |
| In Vivo Micronucleus Test | Rat bone marrow | N/A | 10, 20, 30 mg/kg/day (IV) | Negative[1] |
-
Test System: Sprague Dawley rats.
-
Dosing: this compound was administered intravenously for two consecutive days at doses of 10, 20, and 30 mg/kg/day. The highest dose was selected as the maximum tolerated dose.
-
Sample Collection: Bone marrow was harvested 24 hours after the second dose.
-
Analysis: Polychromatic erythrocytes (PCEs) were analyzed for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) was also determined to assess bone marrow toxicity.
-
Evaluation Criteria: A significant increase in the frequency of micronucleated PCEs in treated groups compared to the vehicle control group would indicate a positive result.
Reproductive and Developmental Toxicology
A comprehensive set of studies was performed to evaluate the potential effects of this compound on fertility, embryo-fetal development, and pre- and postnatal development.
Fertility and Early Embryonic Development
In a study in rats, this compound did not affect male or female fertility at doses up to 30 mg/kg/day.[1]
Embryo-Fetal Development
Embryo-fetal development studies were conducted in both rats and rabbits. This compound did not show any teratogenic effects in either species.[1]
Pre- and Postnatal Development
A pre- and postnatal development study in rats showed no adverse effects of this compound on the development of the offspring.[1]
Table 4: Summary of Reproductive and Developmental Toxicology Studies
| Study Type | Species | Dose Levels (mg/kg/day, IV) | Maternal NOAEL (mg/kg/day) | Developmental NOAEL (mg/kg/day) | Key Findings |
| Fertility and Early Embryonic Development | Rat | 0, 3, 10, 30 | - | - | No effect on fertility.[1] |
| Embryo-Fetal Development | Rabbit | - | - | 20 | No teratogenic effects.[1] |
| Embryo-Fetal Development | Rat | - | 2.5 | 2.5 | Decreased fetal and placental weights at 5 mg/kg/day. No malformations.[1] |
| Pre- and Postnatal Development | Rat | - | - | - | No adverse effects on offspring development.[1] |
-
Test System: New Zealand White rabbits.
-
Dosing: Pregnant rabbits were administered this compound intravenously during the period of organogenesis.
-
Evaluations: Dams were observed for clinical signs, body weight, and food consumption. At termination (prior to parturition), uterine contents were examined. Fetuses were weighed, sexed, and examined for external, visceral, and skeletal malformations, variations, and retardations.
-
Rationale for Species Selection: The rabbit is a standard non-rodent species for developmental toxicity testing.
Mechanism of Action and Metabolism
This compound, like other benzodiazepines, exerts its sedative effects by potentiating the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABAA receptor.[8] A key feature of this compound is its metabolic pathway. It contains an ester linkage that is rapidly hydrolyzed by ubiquitous tissue carboxylesterases, primarily in the liver, to form its inactive carboxylic acid metabolite, CNS 7054.[3][4][9] This metabolite has a significantly lower affinity (over 300 times less) for the GABAA receptor compared to the parent compound.[4] This rapid, organ-independent metabolism contributes to its short duration of action and predictable recovery profile.[3][10]
Conclusion
The comprehensive preclinical safety and toxicology program for this compound has demonstrated a favorable safety profile. The primary effects observed were extensions of its pharmacology as a benzodiazepine, characterized by dose-dependent, reversible sedation. No significant target organ toxicity, genotoxicity, or adverse effects on reproduction were identified. Its rapid metabolism to an inactive metabolite by tissue esterases underpins its short duration of action and predictable safety characteristics, distinguishing it from other agents in its class. These preclinical findings have supported its successful clinical development and approval for procedural sedation and general anesthesia.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. apsf.org [apsf.org]
- 3. This compound: Non-Clinical and Clinical Profile of a New Sedative/Anesthetic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Historical control data on embryo-fetal development toxicity studies in rabbits [cjpt.magtechjournal.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Inhaled this compound Potentiates Inhaled Remifentanil in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of concurrent remifentanil on the sedative effects of this compound, midazolam and propofol in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The functional observational battery and modified Irwin test as global neurobehavioral assessments in the rat: Pharmacological validation data and a comparison of methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Respiratory safety pharmacology: positive control drug responses in Sprague-Dawley rats, Beagle dogs and cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Remimazolam in Animal Research
An Ultra-Short-Acting Benzodiazepine for Procedural Sedation
These application notes provide a comprehensive overview of the use of remimazolam for procedural sedation in various animal models. The information is intended for researchers, scientists, and drug development professionals.
This compound is an ultra-short-acting intravenous benzodiazepine sedative.[1] It functions as a gamma-aminobutyric acid (GABA) type A receptor agonist, enhancing the effects of the inhibitory neurotransmitter GABA.[2] A key feature of this compound is its metabolism by tissue esterases, leading to a rapid onset and offset of action and a predictable recovery profile.[3][4] This rapid metabolism to an inactive metabolite, CNS7054, is not dependent on organ function, which offers advantages in various research scenarios.[3][5] Its sedative effects can be reversed by the benzodiazepine antagonist flumazenil.[6]
Mechanism of Action
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters and recommended dosages of this compound in various animal species.
Table 1: Pharmacokinetic Parameters of this compound in Different Animal Models
| Species | Dosage | Half-Life (t½) | Clearance (CL) | Volume of Distribution (Vss) | Reference |
| Sheep | IV Bolus | 9.8 minutes | 103 mL/kg/min | - | [7] |
| Horses | 0.05 mg/kg IV | 0.77 hours | 14.0 L/kg/h | 2.01 L/kg | [8][9] |
| Pigs | 1.5 mg/kg/h for 15 min IV | 18 minutes | 35 mL/min/kg | 440 mL/kg | [6][10] |
| Rats | - | - | - | - | [6][10] |
| Monkeys (Cynomolgus) | - | - | - | - | [10] |
| Humans (for comparison) | - | 37-53 minutes (terminal) | 68 L/h | 0.8-0.9 L/kg | [3][4] |
Table 2: Recommended Dosages of this compound for Procedural Sedation in Animal Models
| Species | Dosage | Route | Notes | Reference |
| Mice | 32 mg/kg (in combination with 0.5 mg/kg medetomidine and 5 mg/kg butorphanol) | IP or SQ | This combination (MRB) provided a wider safety margin compared to other anesthetic cocktails. | [5] |
| Sheep | 0.05 mg/kg, 1 mg/kg, and 2 mg/kg | IV | Induced loss of consciousness for approximately 12, 15, and 20 minutes, respectively. | [5] |
| Dogs | - | - | A dog model was used to test flumazenil reversal of midazolam-induced sedation. | [11] |
Experimental Protocols
Protocol 1: Combination Anesthesia in Mice
This protocol describes the use of a this compound-based anesthetic cocktail for surgical anesthesia in mice.[5]
Materials:
-
This compound (32 mg/kg)
-
Medetomidine (0.5 mg/kg)
-
Butorphanol (5 mg/kg)
-
Sterile saline for dilution
-
Syringes and needles for intraperitoneal (IP) or subcutaneous (SQ) injection
-
Heating pad to maintain body temperature
-
(Optional) Reversal agents: Atipamezole and Flumazenil
Procedure:
-
Prepare the anesthetic cocktail by mixing the appropriate amounts of this compound, medetomidine, and butorphanol.
-
Administer the cocktail to the mice via IP or SQ injection.
-
Monitor the mice for the absence of the righting reflex to confirm the onset of anesthesia.
-
Place the anesthetized mice on a heating pad to prevent hypothermia during the procedure.
-
Perform the desired experimental procedure.
-
(Optional) For reversal, administer atipamezole to reverse the effects of medetomidine and flumazenil to reverse the effects of this compound.
-
Monitor the mice during recovery for any adverse effects. The combination of this compound with medetomidine and butorphanol has been shown to have a good safety profile and a swift recovery post-antagonist administration.[5]
Protocol 2: Intravenous Sedation in Sheep
This protocol outlines the procedure for intravenous administration of this compound for sedation in sheep.[5][7]
Materials:
-
This compound (at desired dose, e.g., 0.05, 1, or 2 mg/kg)
-
Intravenous catheter
-
Infusion pump (for continuous infusion)
-
Physiological monitoring equipment (ECG, blood pressure, oxygen saturation)
Procedure:
-
Place an intravenous catheter in a suitable vein (e.g., jugular vein).
-
Administer the desired dose of this compound as an IV bolus. Doses of 0.05 mg/kg, 1 mg/kg, and 2 mg/kg have been shown to induce loss of consciousness for approximately 12, 15, and 20 minutes, respectively.[5]
-
For longer procedures, a continuous infusion can be initiated following the loading dose.
-
Continuously monitor vital signs throughout the procedure.
-
Allow for natural recovery. This compound is undetectable in the plasma of sheep by 3 hours post-injection.[7]
Protocol 3: Pharmacokinetic Study in Horses
This protocol details the methodology for a pharmacokinetic study of this compound in horses.[9]
Materials:
-
This compound (0.05 mg/kg)
-
Intravenous catheters
-
Heparinized blood collection tubes
-
Centrifuge
-
LC-MS/MS for plasma concentration analysis
Procedure:
-
Place two intravenous catheters: one for drug administration and one for blood sampling.
-
Administer a single IV dose of this compound (0.05 mg/kg).
-
Collect blood samples at predetermined time points.
-
Immediately centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Measure plasma concentrations of this compound using a validated LC-MS/MS method.
-
Analyze the plasma concentration-time data using non-compartmental analysis to determine pharmacokinetic parameters.
Visualizations
Experimental Workflow for Procedural Sedation
Logical Relationship: this compound vs. Midazolam
References
- 1. anesth-pain-med.org [anesth-pain-med.org]
- 2. philadelphiaanesthesiaservices.com [philadelphiaanesthesiaservices.com]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Pharmacokinetics, Pharmacodynamics, and Drug Interactions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of the anesthetic effect of a mixture of this compound, medetomidine, and butorphanol in three mouse strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound: Non-Clinical and Clinical Profile of a New Sedative/Anesthetic Agent [frontiersin.org]
- 7. Pharmacokinetics of this compound, midazolam and diazepam in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound: Non-Clinical and Clinical Profile of a New Sedative/Anesthetic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A comparison of 3 routes of flumazenil administration to reverse benzodiazepine-induced desaturation in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Remimazolam in Laboratory Animal Anesthesia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Remimazolam is an ultra-short-acting intravenous benzodiazepine anesthetic. Its unique pharmacological profile, characterized by rapid onset, predictable and titratable depth of anesthesia, and a fast recovery due to its organ-independent metabolism by tissue esterases, makes it a promising agent for general anesthesia in laboratory animals.[1][2][3] These characteristics may lead to improved animal welfare and more refined experimental outcomes. This document provides detailed application notes and protocols for the use of this compound in various laboratory animal species.
Mechanism of Action
This compound, like other benzodiazepines, exerts its anesthetic effects by potentiating the activity of the gamma-aminobutyric acid (GABA) type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1] This enhancement of GABAergic transmission leads to increased chloride ion influx, hyperpolarization of neuronal membranes, and subsequent inhibition of neuronal firing, resulting in sedation and anesthesia. This compound is rapidly hydrolyzed by tissue esterases to an inactive metabolite, CNS 7054, which has a significantly lower affinity for the GABAA receptor, contributing to its short duration of action and rapid recovery.[1][2]
Figure 1: Mechanism of action of this compound at the GABA-A receptor.
Quantitative Data Summary
The following tables summarize quantitative data for this compound anesthesia in various laboratory animal species based on available literature.
Table 1: this compound Dosage and Anesthetic Parameters in Mice (Mus musculus)
| Anesthetic Protocol | Strain | Route | Induction Dose (mg/kg) | Maintenance | Duration of Anesthesia (min) | Recovery Time (min) | Reference |
| This compound (standalone) | ApoE4-KI | IV | 85 | N/A | Up to 120 | Not specified | [4][5][6][7] |
| MRB Combination | ICR, C57BL/6, BALB/c | IP/SC | 32 (this compound) + 0.5 (Medetomidine) + 5 (Butorphanol) | N/A | 60-110 (surgical plane) | Faster with antagonist | [1][8] |
| This compound (for sedation) | Not specified | Inhalation | 10-25 mg/mL solution (5 min exposure) | N/A | Dose-dependent | Not specified | [9] |
Table 2: this compound Dosage and Anesthetic Parameters in Other Species
| Species | Anesthetic Protocol | Route | Induction Dose | Maintenance | Duration of Anesthesia | Recovery Time | Reference |
| Rabbit | Anti-shivering study | IV | N/A | 0.1 or 1 mg/kg/h infusion | Not for surgical anesthesia | Not specified | [10] |
| Pig (Micropig) | Long-term sedation | IV | Dose-finding | Continuous infusion | 28 days | ~40% faster than midazolam | [11][12] |
| Horse | Pharmacokinetic study | IV | 0.05 mg/kg (single dose) | N/A | Sedation for ~10 min | Not specified | [13] |
Experimental Protocols
Protocol 1: General Anesthesia in Mice with Intravenous this compound
This protocol is based on studies using a single intravenous dose of this compound for surgical procedures.[4][5][6][7]
1. Materials:
-
This compound for injection
-
Sterile saline or other appropriate vehicle for reconstitution
-
Mouse restrainer
-
27-30 gauge needles and syringes
-
Heating pad
-
Physiological monitoring equipment (e.g., pulse oximeter, rectal thermometer)
2. Animal Preparation:
-
Acclimatize mice to the laboratory environment.
-
Weigh the mouse to accurately calculate the dose.
-
Ensure the animal is healthy and free from any signs of distress.
3. Anesthesia Induction:
-
Reconstitute this compound according to the manufacturer's instructions.
-
A dose of 85 mg/kg has been used for surgical anesthesia lasting up to 2 hours.[4][5][6][7]
-
Administer the calculated dose via tail vein injection.
-
Monitor the animal for loss of righting reflex to confirm the onset of anesthesia.
4. Maintenance of Anesthesia:
-
For procedures lasting longer than the initial dose allows, supplemental doses may be necessary. A dose-finding study is recommended to establish appropriate supplemental dosing.
-
Place the anesthetized mouse on a heating pad to maintain body temperature.
-
Apply ophthalmic ointment to prevent corneal drying.
5. Monitoring:
-
Continuously monitor the depth of anesthesia using the pedal withdrawal reflex (toe pinch).
-
Monitor respiratory rate and effort.
-
Monitor heart rate and oxygen saturation using a pulse oximeter if available.
-
Maintain body temperature between 36.5°C and 38.0°C.
6. Recovery:
-
Place the mouse in a clean, warm cage for recovery.
-
Monitor the animal until it has fully regained its righting reflex and is ambulatory.
-
Do not leave the animal unattended until it has fully recovered.
Protocol 2: Balanced Anesthesia in Mice with Medetomidine, this compound, and Butorphanol (MRB)
This protocol is based on a study that developed a balanced anesthetic combination for mice.[1][8]
1. Materials:
-
This compound, medetomidine, and butorphanol
-
Sterile saline for dilution
-
Needles and syringes for intraperitoneal (IP) or subcutaneous (SC) injection
-
Heating pad
-
Atipamezole and/or flumazenil for reversal (optional)
2. Anesthetic Mixture Preparation:
-
Prepare a mixture containing:
-
This compound: 32 mg/kg
-
Medetomidine: 0.5 mg/kg
-
Butorphanol: 5 mg/kg
-
-
The final volume for injection should be appropriate for the size of the mouse (e.g., 10 mL/kg).
3. Anesthesia Induction:
-
Administer the MRB mixture via IP or SC injection. IP administration results in faster induction.[8]
-
Monitor for loss of righting reflex.
4. Maintenance and Monitoring:
-
This combination has been shown to provide a surgical plane of anesthesia for 60-110 minutes.[1]
-
Follow the monitoring guidelines as described in Protocol 1.
5. Recovery and Reversal:
-
Recovery can be expedited by administering antagonists.
-
Atipamezole (0.5 mg/kg, SC) can be used to reverse the effects of medetomidine.
-
Flumazenil (10 mg/kg, SC) can be used to reverse the effects of this compound.[1]
-
Monitor the animal closely during recovery, as re-sedation can occur, although it is less likely with this compound compared to midazolam combinations.[1]
Figure 2: General experimental workflow for anesthesia in laboratory animals.
Application Notes for Other Species
Rats: Specific protocols for general anesthesia using this compound in rats are not yet well-documented in published literature. However, based on rodent data, a dose-finding study starting with lower doses than those used in mice is recommended. Continuous infusion techniques may be suitable for longer procedures.
Rabbits: this compound has been administered to rabbits via intravenous infusion at rates of 0.1 and 1 mg/kg/h to study its anti-shivering effects.[10] These infusion rates could serve as a starting point for developing a continuous infusion protocol for general anesthesia, likely preceded by an induction bolus. Careful titration and monitoring are essential.
Pigs: Studies in micropigs have focused on long-term sedation, demonstrating that this compound can be administered as a continuous infusion.[11][12] While a specific protocol for general surgical anesthesia is not detailed, these studies suggest that this compound is a viable option in this species. A bolus induction followed by a titrated continuous infusion would be a logical approach.
Conclusion
This compound shows great potential as an anesthetic agent for laboratory animals, offering rapid onset and recovery with a favorable safety profile.[1][2] While detailed protocols are emerging, particularly for mice, further research is needed to establish optimal dosing and administration strategies for other species such as rats, rabbits, and pigs. The protocols and data presented here provide a foundation for researchers to incorporate this compound into their animal study designs, contributing to both scientific advancement and the refinement of animal welfare.
References
- 1. Validation of the anesthetic effect of a mixture of this compound, medetomidine, and butorphanol in three mouse strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: An Updated Review of a New Sedative and Anaesthetic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. anesth-pain-med.org [anesth-pain-med.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of Cognitive Deterioration Between Propofol and this compound Anesthesia in ApoE4 Knock-In Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. Inhaled this compound Potentiates Inhaled Remifentanil in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel ultrashort-acting benzodiazepine this compound lowers shivering threshold in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A miniature pig model of pharmacological tolerance to long-term sedation with the intravenous benzodiazepines; midazolam and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Remimazolam Administration in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of remimazolam administration protocols for rodent studies based on current scientific literature. The information is intended to guide researchers in designing and executing experiments involving this ultra-short-acting benzodiazepine.
Introduction to this compound
This compound is an ultra-short-acting intravenous benzodiazepine anesthetic.[1] It acts as a positive allosteric modulator of GABA-A receptors, enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) and leading to sedation, anxiolysis, and anesthesia.[2][3][4] Unlike other benzodiazepines, this compound is rapidly metabolized by tissue esterases, resulting in a predictable and rapid recovery profile.[2][5] Its inactive metabolite has a significantly lower affinity for the GABA-A receptor.[4] These characteristics make it a valuable tool for various research applications in rodent models where precise control over the depth and duration of sedation or anesthesia is required.
Data Presentation: this compound Administration Protocols in Rodents
The following tables summarize quantitative data from various studies on this compound administration in mice and rats.
Table 1: this compound Administration Protocols in Mice
| Route of Administration | Dosage | Combination Agents | Observed Effects | Duration/Recovery | Reference |
| Inhalation | 10-25 mg/mL solution (5-min exposure) | None | Dose-dependent sedation (increased time to movement) | 11 to 109 minutes | [6] |
| Intraperitoneal (IP) | 32 mg/kg | Medetomidine (0.5 mg/kg), Butorphanol (5 mg/kg) | Surgical anesthesia | Rapid recovery after antagonist administration | [2] |
| Intraperitoneal (IP) | 16 mg/kg (pre-treatment) | Lipopolysaccharide (LPS) | Sedation, protection against endotoxemia | Recovery and movement observed after ~30 minutes | [3] |
| Subcutaneous (SC) | 8 mg/kg (post-treatment) | Lipopolysaccharide (LPS) | Sedation, protection against endotoxemia | Not specified | [3] |
Table 2: this compound Administration Protocols in Rats
| Route of Administration | Dosage | Combination Agents | Observed Effects | Duration/Recovery | Reference |
| Intravenous (IV) | 10, 20, 30 mg/kg | None | Dose-dependent sedation (decreased locomotion, alertness, etc.) | Full recovery after 45 minutes | [4] |
| Inhalation | 10 or 25 mg/mL solution (5-min exposure) | Remifentanil (250 µg/mL) | Potentiation of remifentanil-induced analgesia | Not specified | [6] |
Experimental Protocols
Protocol for Inhalation Sedation in Mice
-
Objective: To induce sedation in mice via inhalation of this compound aerosol.
-
Materials:
-
This compound solution (10-25 mg/mL in saline)
-
Aerosol generator/nebulizer
-
Inhalation chamber
-
-
Procedure:
-
Prepare the desired concentration of this compound solution.
-
Place the mouse in the inhalation chamber.
-
Connect the aerosol generator to the chamber and administer the this compound aerosol for a fixed duration (e.g., 5 minutes).
-
Monitor the animal for signs of sedation, such as reduced movement and loss of righting reflex.
-
After the exposure period, remove the animal from the chamber and place it in a clean cage for recovery monitoring.
-
Assess the duration of sedation by measuring the time to return to normal activity (e.g., time to movement outside a set perimeter).[6]
-
Protocol for Balanced Anesthesia in Mice (MRB Combination)
-
Objective: To induce surgical anesthesia in mice using a combination of this compound, medetomidine, and butorphanol.
-
Materials:
-
This compound (32 mg/kg)
-
Medetomidine (0.5 mg/kg)
-
Butorphanol (5 mg/kg)
-
Sterile saline for injection
-
Antagonists: Atipamezole (0.5 mg/kg), Flumazenil (10 mg/kg)
-
-
Procedure:
-
Prepare the anesthetic cocktail by mixing this compound, medetomidine, and butorphanol in sterile saline.
-
Administer the cocktail via intraperitoneal (IP) injection.
-
Monitor the mouse for the loss of righting reflex and absence of pedal withdrawal reflex to confirm surgical anesthesia.
-
To reverse the anesthesia, administer atipamezole (to reverse medetomidine) and flumazenil (to reverse this compound) via subcutaneous (SC) injection.[2]
-
Monitor the animal for a smooth and rapid recovery.
-
Protocol for Intravenous Sedation in Rats
-
Objective: To induce dose-dependent sedation in rats for behavioral studies.
-
Materials:
-
This compound solution for intravenous injection
-
Catheterized rat (e.g., jugular vein catheter)
-
Infusion pump (optional)
-
-
Procedure:
-
Acclimate the catheterized rat to the experimental setup.
-
Administer this compound intravenously at the desired dose (e.g., 10, 20, or 30 mg/kg). The injection should be given over a defined period.
-
Observe and score the rat for behavioral changes, including locomotion, alertness, startle/touch response, fearfulness, body tone, and grip strength.[4]
-
Note the onset of sedative effects, which typically occur within 5 minutes of administration.[4]
-
Monitor the animal until full recovery, which is characterized by the return of normal behavioral parameters.
-
Visualization of Pathways and Workflows
Signaling Pathway of this compound at the GABA-A Receptor
Caption: Signaling pathway of this compound at the GABA-A receptor.
Experimental Workflow for Rodent Anesthesia Protocol
Caption: General experimental workflow for a rodent anesthesia protocol using this compound.
References
- 1. anesth-pain-med.org [anesth-pain-med.org]
- 2. Validation of the anesthetic effect of a mixture of this compound, medetomidine, and butorphanol in three mouse strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Protects Against LPS-Induced Endotoxicity Improving Survival of Endotoxemia Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. resources.wfsahq.org [resources.wfsahq.org]
- 6. Inhaled this compound Potentiates Inhaled Remifentanil in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Remimazolam in Combination with Analgesics for Surgical Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of remimazolam, an ultra-short-acting benzodiazepine, in combination with various analgesics for sedation and anesthesia in surgical models. The information is compiled from preclinical and clinical studies to guide researchers in designing effective and safe anesthetic protocols.
Introduction
This compound is a novel benzodiazepine characterized by its rapid onset and offset of action, a predictable duration, and a favorable safety profile.[1][2][3][4] It functions as a positive allosteric modulator of the γ-aminobutyric acid type A (GABAa) receptor.[3][5][6][7] Its metabolism by tissue esterases to an inactive metabolite allows for rapid recovery and minimal accumulation, making it a promising agent for procedural sedation and general anesthesia.[4][6][8][9] Combining this compound with analgesics offers the potential for "balanced anesthesia," optimizing sedative and analgesic effects while minimizing the required doses of each agent and their associated side effects.[8][10]
Mechanism of Action: this compound
This compound enhances the effect of the inhibitory neurotransmitter GABA at the GABAa receptor. This leads to an increased influx of chloride ions into the neuron, causing hyperpolarization and making it less likely to fire, resulting in sedation.
Caption: Mechanism of action of this compound at the GABAa receptor.
Combination with Opioid Analgesics
Opioids are frequently combined with sedatives to provide analgesia during surgical procedures. Studies have shown a strong synergistic effect between this compound and opioids like fentanyl, remifentanil, and alfentanil, allowing for a dose-dependent reduction in the required amount of this compound.[1][11][12]
Quantitative Data: this compound and Fentanyl Combinations
| Parameter | This compound + Fentanyl (0.5 µg/kg) | This compound + Fentanyl (1.0 µg/kg) | This compound + Fentanyl (1.5 µg/kg) | Reference |
| ED50 of this compound | 0.258 mg/kg | 0.162 mg/kg | 0.095 mg/kg | [11][13] |
| ED95 of this compound | 0.272 mg/kg | 0.175 mg/kg | 0.109 mg/kg | [11][13] |
| Incidence of Hypotension | Higher | Higher | Lower | [11][13] |
| Incidence of Injection Pain | Higher | Lower | Lower | [11][13] |
Data from a study in elderly patients undergoing painless gastroscopy.[11][13]
Experimental Protocol: this compound and Opioid Combination for Procedural Sedation (Clinical Model)
This protocol is based on studies investigating this compound and fentanyl for procedural sedation.
-
Patient Selection: Adult patients classified as American Society of Anesthesiologists (ASA) physical status I-III.
-
Pre-medication: Administer fentanyl (e.g., 0.5-1.5 µg/kg) intravenously 3 minutes prior to this compound administration.[11]
-
Induction of Sedation:
-
Monitoring: Continuously monitor vital signs including blood pressure, heart rate, and oxygen saturation.[11] Assess the depth of sedation using a validated scale like the Modified Observer's Assessment of Alertness/Sedation (MOAA/S).[14]
-
Maintenance: Administer supplemental doses of this compound as needed to maintain the target level of sedation.
-
Reversal (Optional): If rapid reversal is required, flumazenil can be administered.[1][15]
Caption: Experimental workflow for this compound-Fentanyl co-administration.
Combination with Dissociative Anesthetics (Ketamine)
Ketamine, an N-methyl-D-aspartate (NMDA) receptor antagonist, provides both analgesia and sedation while maintaining hemodynamic stability.[16][17] The combination of this compound and ketamine may offer effective anesthesia with fewer cardiovascular complications.[16][17]
Quantitative Data: this compound and Ketamine Combination
| Agent | Induction Dose | Maintenance Dose | Analgesic Supplement | Reference |
| Ketamine | 0.5 mg/kg (bolus) | - | Fentanyl 25 µg as needed | [16][17] |
| This compound | 6 mg/kg/h (infusion) | 1 mg/kg/h (infusion) | - | [16][17] |
Data from a case series on brief gynecological surgeries.[16][17]
Experimental Protocol: this compound and Ketamine Combination for Monitored Anesthesia Care (Clinical Model)
-
Patient Preparation: Ensure standard monitoring is in place.
-
Induction:
-
Maintenance:
-
End of Procedure: Discontinue the this compound infusion shortly after the surgery is completed.[16][17]
-
Monitoring: Continuously monitor for sedation level, respiratory status, and hemodynamics.
Combination with Alpha-2 Adrenergic Agonists (Dexmedetomidine)
Dexmedetomidine is an α2-adrenergic agonist used for sedation and analgesia. Comparative studies have evaluated this compound against dexmedetomidine, often in combination with other agents for general anesthesia.
Quantitative Data: this compound vs. Dexmedetomidine for Intraoperative Sedation
| Parameter | This compound | Dexmedetomidine | Reference |
| Loading Dose | 0.1 mg/kg (over 10 min) | 0.5 µg/kg (over 10 min) | [18] |
| Maintenance Dose | 0.1–0.3 mg/kg/h | 0.2–0.6 µg/kg/h | [18] |
| Hemodynamic Stability | More stable (higher MAP & HR) | Less stable | [18] |
| Respiratory Depression | More frequent | Less frequent | [19] |
| Recovery | Faster | Slower | [19] |
Data from studies in elderly patients undergoing surgery under spinal anesthesia.[18][19]
Combination Anesthesia in Animal Models
This compound has been validated in various animal models, often as part of a "balanced anesthesia" cocktail.
Quantitative Data: this compound Combination in Mice
| Anesthetic Combination | Medetomidine Dose | Butorphanol Dose | This compound Dose | Key Findings | Reference |
| MRB | 0.5 mg/kg | 5 mg/kg | 32 mg/kg | Provides extended surgical anesthesia with swift post-antagonist recovery. No re-sedation observed. | [8][10] |
MRB: Medetomidine, this compound, Butorphanol
Experimental Protocol: Anesthesia in Mice using this compound Combination (Preclinical Model)
-
Animal Model: Utilize standard laboratory mouse strains (e.g., ICR, C57BL/6, BALB/c).[8]
-
Drug Preparation: Prepare a mixture containing medetomidine (0.5 mg/kg), this compound (32 mg/kg), and butorphanol (5 mg/kg).[8]
-
Anesthesia Induction: Administer the anesthetic mixture via an appropriate route (e.g., intraperitoneal injection).
-
Assessment of Anesthesia:
-
Monitor for loss of the righting reflex to determine the onset of anesthesia.
-
Confirm surgical depth of anesthesia by assessing the lack of response to a noxious stimulus (e.g., pedal withdrawal reflex).
-
-
Surgical Procedure: Perform the intended surgical intervention. A study in mice used a median abdominal incision of approximately 1.5 cm.[20]
-
Recovery:
-
Place animals on a heated pad after surgery to maintain body temperature.[20]
-
For faster recovery, an antagonist cocktail can be administered (e.g., atipamezole and flumazenil).[8]
-
Monitor the animal until it has fully recovered, as indicated by the return of the righting reflex and normal ambulation.
-
Caption: Workflow for balanced anesthesia in a mouse surgical model.
Pharmacokinetic Properties
This compound is characterized by its rapid metabolism and clearance, which is largely independent of organ function.[8][9]
Comparative Pharmacokinetic Data
| Parameter | This compound | Midazolam | Diazepam | Reference |
| Terminal Elimination Half-Life (minutes) | 9.8 | 113 | 246 | [21] |
| Clearance (mL/kg/min) | 103 | 22 | 38 | [21] |
| Metabolism | Tissue Esterases | Cytochrome P450 | Cytochrome P450 | [9][22] |
Data from a study in sheep.[21]
Conclusion
The combination of this compound with various analgesics provides a versatile and effective approach to anesthesia and sedation in both clinical and preclinical surgical settings. The synergistic interactions, particularly with opioids, allow for reduced drug dosages and may mitigate dose-dependent side effects.[11] Its rapid and predictable pharmacokinetic profile makes it an excellent candidate for procedures requiring fast induction and quick recovery.[1][4] Researchers should carefully consider the specific requirements of their surgical model, including the species, type of procedure, and desired depth and duration of anesthesia, to select the most appropriate drug combination and dosing regimen.
References
- 1. This compound: Non-Clinical and Clinical Profile of a New Sedative/Anesthetic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. The effects of this compound in combination with estazolam on postoperative hemodynamics and pain intensity in patients undergoing laparoscopic gastrointestinal surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 8. Validation of the anesthetic effect of a mixture of this compound, medetomidine, and butorphanol in three mouse strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: pharmacological characteristics and clinical applications in anesthesiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validation of the anesthetic effect of a mixture of this compound, medetomidine, and butorphanol in three mouse strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A population pharmacodynamic Markov mixed-effects model for determining this compound-induced sedation when co-administered with fentanyl in procedural sedation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effectiveness and safety of this compound combined with alfentanil in hysteroscopic examination: A prospective, randomized, single-blind trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Monitored Anesthesia Care Using this compound and Ketamine Combination for Brief Gynecological Surgeries: A Report for Four Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Monitored Anesthesia Care Using this compound and Ketamine Combination for Brief Gynecological Surgeries: A Report for Four Cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. dovepress.com [dovepress.com]
- 19. snu.elsevierpure.com [snu.elsevierpure.com]
- 20. researchgate.net [researchgate.net]
- 21. Pharmacokinetics of this compound, midazolam and diazepam in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Effects of this compound combined with remifentanil on quality of recovery after ambulatory hysteroscopic surgery: a prospective, observational study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intravenous Administration of Remimazolam in Small Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Remimazolam is an ultra-short-acting intravenous benzodiazepine sedative/anesthetic.[1][2] Structurally similar to midazolam, it incorporates an ester linkage that allows for rapid hydrolysis by tissue esterases into an inactive metabolite (CNS 7054).[1][3] This unique pharmacological profile results in a rapid onset and offset of action, organ-independent metabolism, and a predictable recovery period.[1][4] Like other benzodiazepines, its sedative effects can be reversed with the antagonist flumazenil.[1] These characteristics make this compound a compound of significant interest for procedural sedation and general anesthesia in preclinical research involving small animals.
These application notes provide a comprehensive overview of the techniques for the intravenous administration of this compound in small animal models, summarizing key pharmacokinetic data and offering detailed experimental protocols.
Mechanism of Action
This compound acts as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor.[4][5] It binds to the benzodiazepine site at the interface of the α and γ subunits of the receptor.[6] This binding enhances the effect of the inhibitory neurotransmitter GABA, increasing the frequency of chloride (Cl⁻) channel opening.[5][7] The subsequent influx of chloride ions leads to hyperpolarization of the neuronal membrane, inhibiting the generation of action potentials and resulting in widespread central nervous system depression, manifesting as sedation and anesthesia.[1][3]
Data Presentation: Pharmacokinetics and Dosing
Quantitative data from various studies are summarized below to facilitate comparison across species. It is important to note that pharmacokinetic parameters can be influenced by the experimental model, anesthetic combinations, and analytical methods used.
Table 1: Pharmacokinetic Parameters of this compound in Various Species
| Species | Clearance (mL/kg/min) | Terminal Half-Life (minutes) | Volume of Distribution (Vss, L/kg) | Route | Reference(s) |
| Sheep | 103 | 9.8 | Not Reported | IV Bolus | [5] |
| Pigs | 35 | 18 | 0.44 | IV Infusion | [1] |
| Horses | ~233 (14.0 L/kg/h) | ~46.2 (0.77 h) | 2.01 | IV Bolus | [8] |
Note: Data has been standardized to common units where possible. Vss: Volume of distribution at steady state.
Table 2: Intravenous Dosages of this compound Used in Small Animal Studies
| Species | Dosage | Administration Method | Notes | Reference(s) |
| Mice | 32 mg/kg | Intraperitoneal* | In combination with medetomidine (0.5 mg/kg) and butorphanol (5 mg/kg). | [4] |
| Rats | 10, 20, 30 mg/kg | IV | Dose-dependent sedative effects observed. | [7] |
| Sheep | 0.05, 1, 2 mg/kg | IV | Induced loss of consciousness for ~12, 15, and 20 minutes respectively. | [4] |
*Note: While the primary focus is intravenous administration, this intraperitoneal study in mice provides a relevant dosage context for achieving anesthesia. The principles of IV administration outlined in the protocols below can be adapted for these dose ranges.
Experimental Protocols
The following protocols provide detailed methodologies for the preparation and intravenous administration of this compound to small laboratory animals, primarily focusing on mice and rats. These are generalized protocols and should be adapted based on specific experimental needs and institutional guidelines (IACUC).
Protocol 1: Reconstitution and Preparation of this compound for Injection
This compound is typically supplied as a lyophilized powder.[9]
Materials:
-
Vial of this compound besylate (e.g., 20 mg powder)
-
Sterile 0.9% Sodium Chloride Injection, USP
-
Sterile syringes and needles
-
Vortex mixer (optional)
Procedure:
-
Reconstitution: Aseptically add a precise volume of sterile 0.9% Sodium Chloride to the vial of this compound powder. For example, to achieve a concentration of 2.5 mg/mL from a 20 mg vial, add 8.0 mL of saline.[5][10]
-
Dissolution: Gently swirl the vial until the contents are fully dissolved.[9] Do not shake vigorously. The resulting solution should be clear.
-
Final Concentration: The reconstituted solution can be used directly or further diluted with 0.9% Sodium Chloride to achieve the desired final concentration for administration. Ensure the final concentration is appropriate for the target injection volume and animal size. For mice, a final concentration of 1-5 mg/mL is common.
-
Compatibility: this compound is soluble in slightly acidic environments. Precipitation can occur in alkaline solutions like Lactated Ringer's.[5][11] Therefore, 0.9% Sodium Chloride is the recommended diluent.
Protocol 2: Intravenous Bolus Administration via Tail Vein (Mouse/Rat)
This protocol describes a single bolus injection, a common method for induction of anesthesia.
Materials:
-
Prepared this compound solution
-
Animal restrainer (e.g., rodent restrainer tube)
-
Heat lamp or warming pad
-
27-30 gauge needle attached to a tuberculin or insulin syringe
-
70% ethanol or isopropanol wipes
-
Gauze
Procedure:
-
Animal Preparation: Place the animal in the restrainer, exposing the tail.
-
Vein Dilation: Warm the animal's tail using a heat lamp or by immersing it in warm water to induce vasodilation of the lateral tail veins, making them more visible and accessible.[8]
-
Site Preparation: Gently wipe the tail with an alcohol pad to clean the injection site.
-
Injection:
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Confirm proper placement by observing a small flash of blood in the needle hub or by injecting a minuscule volume and seeing no subcutaneous bleb formation.
-
Administer the calculated dose of this compound solution slowly over a consistent period (e.g., 15-30 seconds).
-
-
Post-Injection:
-
Carefully withdraw the needle.
-
Apply gentle pressure to the injection site with gauze to prevent bleeding.
-
Remove the animal from the restrainer and place it in a clean cage on a warming pad for observation.
-
Monitor for the onset of sedation/anesthesia (e.g., loss of righting reflex).
-
Protocol 3: Continuous Intravenous Infusion (Rat/Mouse)
This protocol is suitable for maintaining a stable plane of anesthesia for longer procedures and requires surgical placement of a catheter.
Materials:
-
Surgical tools for catheterization
-
Intravenous catheter (size appropriate for species, e.g., 24G for rat jugular vein)
-
Syringe pump
-
Tubing with low dead space volume
-
Prepared this compound solution
-
Anesthetic for catheter placement surgery (e.g., isoflurane)
-
Animal monitoring equipment (ECG, pulse oximeter, rectal thermometer)
Procedure:
-
Catheter Placement:
-
Anesthetize the animal using a short-acting inhalant anesthetic (e.g., isoflurane).
-
Surgically expose and cannulate a suitable vein (e.g., jugular vein, femoral vein, or lateral tail vein for shorter-term studies).
-
Secure the catheter in place and confirm its patency by flushing with a small amount of heparinized saline.
-
-
Infusion Setup:
-
Connect the catheter line to the syringe pump tubing, ensuring no air bubbles are present in the line.
-
Load a syringe with the prepared this compound solution into the syringe pump.
-
-
Anesthesia Induction & Maintenance:
-
An optional loading dose (bolus) of this compound can be administered manually through the catheter to rapidly induce anesthesia.
-
Immediately begin the continuous infusion using the syringe pump at the desired rate (e.g., in mg/kg/h). The infusion rate should be titrated based on the depth of anesthesia, which can be assessed by monitoring physiological signs (heart rate, respiratory rate) and response to stimuli (e.g., pedal withdrawal reflex).[12]
-
-
Monitoring: Throughout the infusion, continuously monitor the animal's vital signs, body temperature, and depth of anesthesia. Adjust the infusion rate as necessary.
-
Recovery:
-
At the end of the procedure, stop the infusion pump.
-
Continue to monitor the animal until it has fully recovered (e.g., regained righting reflex, exhibits normal ambulation). Due to this compound's short half-life, recovery is typically rapid.[1]
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an experiment involving the intravenous administration of this compound.
References
- 1. This compound: pharmacological characteristics and clinical applications in anesthesiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. anesth-pain-med.org [anesth-pain-med.org]
- 3. The Rise of this compound: A Review of Pharmacology, Clinical Efficacy, and Safety Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of the anesthetic effect of a mixture of this compound, medetomidine, and butorphanol in three mouse strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apsf.org [apsf.org]
- 6. A comprehensive review of this compound for sedation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound Tosylate? [synapse.patsnap.com]
- 8. bioscmed.com [bioscmed.com]
- 9. byfavo.com [byfavo.com]
- 10. This compound as a Primary Agent for Brief Invasive and Noninvasive Procedures: A Case Series | Yeh | Journal of Clinical Medicine Research [jocmr.org]
- 11. This compound – current knowledge on a new intravenous benzodiazepine anesthetic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Target-controlled infusion of this compound effect-site concentration for total intravenous anesthesia in patients undergoing minimal invasive surgeries [frontiersin.org]
Application Notes and Protocols for Remimazolam in Large Animal Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Remimazolam is an ultra-short-acting intravenous benzodiazepine sedative and anesthetic agent.[1] It functions as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, enhancing the inhibitory effects of GABAergic neurotransmission.[2][3] This action leads to sedation, anxiolysis, and amnesia.[3] A key characteristic of this compound is its organ-independent metabolism by tissue esterases, resulting in a rapid onset, a short and predictable duration of action, and a quicker recovery profile compared to other benzodiazepines like midazolam.[4][5][6] Its inactive metabolite, CNS 7054, has a significantly lower affinity for the GABA-A receptor, contributing to the drug's favorable safety profile.[7] These properties make this compound a valuable tool for sedation in large animal research, offering precise control over the depth and duration of sedation.
Mechanism of Action
This compound, like other benzodiazepines, binds to the benzodiazepine site on the GABA-A receptor. This binding enhances the receptor's affinity for GABA, increasing the frequency of chloride channel opening and leading to hyperpolarization of the neuron. This increased inhibition in the central nervous system results in sedation.
Figure 1: Simplified signaling pathway of this compound's sedative action.
Data Presentation: Pharmacokinetics and Sedation Parameters
The following tables summarize key quantitative data for this compound in various large animal species.
Table 1: Pharmacokinetic Parameters of this compound in Large Animals
| Parameter | Swine (Miniature/Micropig) | Sheep |
| Half-life (t½) | 18 min[7][8] | ~0.16 hours (9.6 min)[5] |
| Volume of Distribution (Vss) | 440 ml/kg[7][8] | Not specified |
| Clearance | 35 ml/min/kg[7][8] | 103 (61-256) mL/kg/minute[9] |
| Metabolism | Rapidly metabolized by tissue esterases[7] | Rapidly metabolized by tissue esterases[5] |
| Primary Metabolite | CNS 7054 (inactive)[7] | CNS 7054 (inactive)[4] |
Table 2: Sedation Dosing and Efficacy of this compound in Large Animals
| Species | Dosage Regimen | Onset of Sedation | Duration of Sedation | Recovery Time | Key Findings |
| Swine (Miniature/Micropig) | 1.5 mg/kg/h for 15 min (infusion)[7][8] | Fast[7][8] | Short[7][8] | Not specified | Tolerance observed over a 28-day dosing period, but less than with midazolam.[7][8] |
| Sheep | Dose-ranging IV studies[7][8] | Rapid[4][7][8] | Short[4][7][8] | Rapid[4][7][8] | Dose-related sedative effect. More rapid onset and offset than midazolam and propofol.[7][8] Minimal cardiovascular or respiratory depression.[7][8] |
| Cynomolgus Monkey | Escalating IV doses[10] | Rapid[7][8] | Dose-dependent[7][8] | Rapid[10] | Dose-related sedative effects. Strong synergism with remifentanil.[7][8][10] |
Experimental Protocols
Protocol 1: Bolus Administration for Short-Term Sedation in Swine
This protocol is designed for short procedures requiring rapid onset and recovery.
Materials:
-
This compound for injection (reconstituted according to manufacturer's instructions)[11]
-
Sterile saline for dilution
-
Intravenous catheter
-
Syringes and needles
-
Physiological monitoring equipment (ECG, pulse oximeter, blood pressure)
-
Emergency resuscitation equipment[11]
Procedure:
-
Animal Preparation: Fast the animal for an appropriate period as per institutional guidelines. Place an intravenous catheter in a suitable vein (e.g., auricular vein).[12]
-
Pre-sedation Monitoring: Record baseline physiological parameters, including heart rate, respiratory rate, oxygen saturation, and blood pressure.
-
Drug Administration: Administer an initial bolus dose of this compound. A starting dose of 0.2 mg/kg can be considered, titrated to effect.[13]
-
Monitoring: Continuously monitor physiological parameters throughout the sedation period.[11] Assess the depth of sedation using a validated scale.
-
Recovery: After the procedure, move the animal to a quiet, monitored recovery area. Continue to monitor physiological parameters until the animal is fully awake and ambulatory.
-
Reversal (Optional): In case of adverse events or to shorten recovery time, flumazenil can be administered.[7]
Figure 2: Experimental workflow for bolus administration of this compound.
Protocol 2: Continuous Infusion for Prolonged Sedation in Sheep
This protocol is suitable for longer research procedures requiring a stable plane of sedation.
Materials:
-
This compound for injection
-
Infusion pump
-
Intravenous catheter
-
Physiological monitoring equipment
-
Emergency resuscitation equipment
Procedure:
-
Animal Preparation: As described in Protocol 1.
-
Induction: Administer an initial loading dose of this compound (e.g., 0.2 mg/kg/min for 1 minute) to achieve the desired level of sedation.[13]
-
Maintenance: Immediately following the loading dose, begin a continuous infusion of this compound. A starting maintenance rate of 1.0 mg/kg/h can be used and should be titrated based on the animal's response and the depth of sedation required.[13]
-
Monitoring: Continuously monitor physiological parameters and sedation depth throughout the infusion period. Adjust the infusion rate as necessary to maintain the desired level of sedation.
-
Termination of Infusion: At the end of the procedure, discontinue the this compound infusion.
-
Recovery: Monitor the animal in a dedicated recovery area until fully recovered. Due to the rapid metabolism of this compound, recovery is expected to be swift.
Safety and Adverse Effects
This compound is generally well-tolerated with minimal cardiovascular and respiratory depression.[7][8] However, as with all sedatives, there are potential risks:
-
Hypotension and Bradycardia: Can occur, especially at higher doses.
-
Respiratory Depression: While less pronounced than with other agents, it can still occur, particularly when co-administered with opioids.[11]
-
Anaphylaxis: Rare cases have been reported.[14]
-
Re-sedation: Has been observed in some cases after reversal with flumazenil.[14]
It is crucial to have appropriate monitoring and resuscitation equipment readily available during any procedure involving this compound.[11]
Conclusion
This compound offers a significant advancement in sedation for large animal research. Its rapid onset, predictable duration of action, and favorable safety profile allow for precise control over sedation, potentially improving animal welfare and the quality of research data. The protocols and data presented here provide a foundation for the effective use of this compound in various large animal models. Researchers should always adhere to institutional animal care and use committee (IACUC) guidelines and tailor protocols to their specific research needs.
References
- 1. This compound: An Updated Review of a New Sedative and Anaesthetic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of the anesthetic effect of a mixture of this compound, medetomidine, and butorphanol in three mouse strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a short-acting GABA(A) receptor agonist for intravenous sedation and/or anesthesia in day-case surgical and non-surgical procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. "Clinical Pharmacokinetics, Pharmacodynamics, and Drug Interactions of " by Derek E. Murrell and Sam Harirforoosh [digitalcommons.chapman.edu]
- 7. This compound: Non-Clinical and Clinical Profile of a New Sedative/Anesthetic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | this compound: Non-Clinical and Clinical Profile of a New Sedative/Anesthetic Agent [frontiersin.org]
- 9. Pharmacokinetics of this compound, midazolam and diazepam in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Impact of concurrent remifentanil on the sedative effects of this compound, midazolam and propofol in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. byfavo.com [byfavo.com]
- 12. Pig Sedation and Anesthesia for Medical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. anesth-pain-med.org [anesth-pain-med.org]
- 14. semanticscholar.org [semanticscholar.org]
Application Notes and Protocols for Establishing a Stable Plane of Anesthesia with Remimazolam
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing remimazolam to establish and maintain a stable plane of anesthesia in research settings. This compound is an ultra-short-acting intravenous benzodiazepine anesthetic.[1][2] Its unique pharmacological profile, characterized by rapid onset and offset of action, is attributed to its metabolism by tissue esterases, independent of organ function.[1][3][4] This allows for predictable and controllable anesthesia.[5] The sedative effects of this compound can be reversed with flumazenil.[1][6][7]
Mechanism of Action
This compound, like other benzodiazepines, exerts its sedative and hypnotic effects by potentiating the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[1][2][4] This enhancement of GABAergic transmission leads to central nervous system depression and the induction of anesthesia.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound administration for both procedural sedation and general anesthesia. Dosing should be individualized and titrated to the desired clinical effect.
Table 1: Dosing for Procedural Sedation in Adults
| Parameter | ASA I-II Patients | ASA III-IV Patients | Reference |
| Induction Dose | 5 mg IV over 1 minute | 2.5 - 5 mg IV over 1 minute | [8][9] |
| Supplemental Dose | 2.5 mg IV over 15 seconds | 1.25 - 2.5 mg IV over 15 seconds | [8][9] |
| Time Between Doses | ≥ 2 minutes | ≥ 2 minutes | [8][9] |
Analgesics such as fentanyl (25-75 mcg) were often administered prior to the first dose of this compound in clinical studies.[8]
Table 2: Dosing for General Anesthesia in Adults
| Parameter | Dosage | Reference |
| Induction (Infusion) | 6 or 12 mg/kg/h until loss of consciousness | [1][10][11] |
| Induction (Bolus) | 0.2 - 0.4 mg/kg | [12][13][14] |
| Maintenance (Infusion) | 1 mg/kg/h (max 2 mg/kg/h), titrated to effect | [1][10][11] |
Table 3: Pharmacokinetic and Pharmacodynamic Parameters
| Parameter | Value | Reference |
| Onset of Sedation | 1 - 3 minutes | [5] |
| Time to Peak Sedation | 1 - 4 minutes | [1] |
| Terminal Half-Life | ~37 - 53 minutes | [6][7][15] |
| Clearance | Significantly higher than midazolam | [6][7][15] |
| Volume of Distribution (Vss) | ~34.8 L | [1][5] |
| Time to Full Alertness | 5.5 - 31.5 minutes (dose-dependent) | [5] |
Experimental Protocols
The following are generalized protocols for establishing a stable plane of anesthesia with this compound for research purposes. These should be adapted based on the specific animal model, experimental duration, and desired depth of anesthesia.
Protocol 1: General Anesthesia via Continuous Infusion
This protocol is suitable for longer surgical procedures requiring a stable and maintained plane of anesthesia.
1. Preparation:
-
Reconstitute this compound lyophilized powder with sterile 0.9% Sodium Chloride Injection to the desired concentration (e.g., 2.5 mg/mL).[8][13] Gently swirl to dissolve; do not shake.[8]
-
Prepare an infusion pump with the this compound solution.
-
Ensure availability of monitoring equipment (e.g., ECG, pulse oximeter, blood pressure monitor, and an anesthetic depth monitor like BIS is recommended).[10][16]
-
Have a reversal agent (flumazenil) readily available.[1]
2. Induction:
-
Administer an induction dose via continuous infusion at a rate of 6 or 12 mg/kg/h.[1][10][11]
-
Continuously monitor the subject for loss of consciousness (e.g., loss of righting reflex in animal models, or loss of verbal response).[17]
-
Once the desired depth of anesthesia is achieved, reduce the infusion rate for maintenance.
3. Maintenance:
-
Set the infusion rate to a maintenance dose, typically starting at 1 mg/kg/h.[1][10][11]
-
Titrate the infusion rate based on physiological signs and, if available, anesthetic depth monitoring to maintain a stable plane of anesthesia. The infusion rate can be adjusted up to a maximum of 2 mg/kg/h.[10][11]
-
Administer analgesics as required by the experimental protocol.
4. Recovery:
-
Discontinue the this compound infusion at the end of the procedure.
-
Continue to monitor the subject's vital signs until they have fully recovered.
-
If rapid reversal is required, administer flumazenil. Be aware of the potential for re-sedation as flumazenil has a shorter half-life than this compound.[6][13]
Protocol 2: Anesthesia via Bolus Administration
This protocol is suitable for shorter procedures or for induction of anesthesia prior to maintenance with an inhalational agent.
1. Preparation:
-
Prepare this compound solution as described in Protocol 1.
-
Ensure all monitoring equipment and reversal agents are ready.
2. Induction:
-
Administer an intravenous bolus dose of 0.2-0.4 mg/kg.[12][13][14]
-
Monitor for loss of consciousness. The onset of action is typically rapid.[5]
3. Maintenance (for short procedures):
-
If the procedure is short, a single bolus may be sufficient.
-
For slightly longer procedures, supplemental bolus doses can be administered. For procedural sedation, a dose of 2.5 mg (for ASA I-II) or 1.25-2.5 mg (for ASA III-IV) can be given over 15 seconds, with at least 2 minutes between doses.[8][9]
4. Recovery:
-
Due to the ultra-short-acting nature of this compound, recovery is typically fast.[1]
-
Monitor the subject until they are fully awake and mobile.
-
Administer flumazenil if necessary for rapid reversal.
References
- 1. anesth-pain-med.org [anesth-pain-med.org]
- 2. This compound: An Updated Review of a New Sedative and Anaesthetic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of the anesthetic effect of a mixture of this compound, medetomidine, and butorphanol in three mouse strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: The future of its sedative potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. "Clinical Pharmacokinetics, Pharmacodynamics, and Drug Interactions of " by Derek E. Murrell and Sam Harirforoosh [digitalcommons.chapman.edu]
- 7. researchgate.net [researchgate.net]
- 8. byfavo.com [byfavo.com]
- 9. va.gov [va.gov]
- 10. Clinical profile of a new anesthetic: this compound [embse.org]
- 11. embse.org [embse.org]
- 12. An Adequate Infusion Rate of this compound for Induction of General Anesthesia in Adult Patients: A Prospective Up-and-Down Dose-Finding Study [mdpi.com]
- 13. apsf.org [apsf.org]
- 14. This compound – current knowledge on a new intravenous benzodiazepine anesthetic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clinical Pharmacokinetics, Pharmacodynamics, and Drug Interactions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Total intravenous anesthesia management with simultaneous use of this compound and propofol: A case series of three patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Flumazenil-Mediated Reversal of Remimazolam Effects in Research Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction: Remimazolam is an ultra-short-acting benzodiazepine sedative/anesthetic agent. Its pharmacological effects are attributed to its action as an agonist at the gamma-aminobutyric acid type A (GABA-A) receptor. A key advantage of this compound in both clinical and research settings is that its sedative and anesthetic effects can be rapidly reversed by the administration of flumazenil, a competitive antagonist at the benzodiazepine binding site of the GABA-A receptor.[1] This document provides detailed application notes and protocols for the use of flumazenil to reverse the effects of this compound in research animals, based on available preclinical data.
Mechanism of Action: this compound enhances the effect of the neurotransmitter GABA at the GABA-A receptor, leading to an increased influx of chloride ions, hyperpolarization of the neuron, and subsequent inhibition of neuronal activity, which manifests as sedation and anesthesia. Flumazenil is a competitive antagonist that binds to the same benzodiazepine site on the GABA-A receptor with high affinity but without intrinsic agonist activity.[1] By occupying the receptor, flumazenil displaces this compound and blocks its action, thereby reversing its effects. Preclinical studies in rodents have confirmed that pretreatment with flumazenil inhibits the sedative effect of this compound, supporting this mechanism of action.[2][3]
Figure 1: Mechanism of Flumazenil Reversal of this compound.
Quantitative Data Presentation
Direct dose-response data for the reversal of this compound by flumazenil in animal models is limited in published literature. However, pharmacokinetic data for this compound in some species is available, and extensive data exists for the reversal of other benzodiazepines (e.g., midazolam, zolazepam) by flumazenil, which can serve as a valuable reference point for dose selection.
Table 1: Pharmacokinetic Parameters of this compound in Animal Models
| Animal Model | Dose | Half-life (t½) | Volume of Distribution (Vss) | Clearance | Source |
| Pig | 1.5 mg/kg/h (15 min IV) | 18 min | 440 ml/kg | 35 ml/min/kg | [3] |
| Sheep | Dose-ranging IV | ~9.6 min (0.16 h) | - | High | [3][4] |
Table 2: Effective Doses of Flumazenil for Benzodiazepine Reversal in Animal Models (Reference Data)
| Animal Model | Benzodiazepine (Dose) | Flumazenil Dose (Route) | Key Outcome | Source |
| Dog | Midazolam (0.5 mg/kg IV) | 0.2 mg total dose (IV) | Reversal of oxygen desaturation | [5] |
| Dog | Zolazepam (in Telazol®) | 0.04 - 0.1 mg/kg (IV) | Reversal of sedation | [6] |
| Cat | - | 0.01 mg/kg (IV) | General reversal of benzodiazepine sedation | [6] |
Note: The doses provided in Table 2 are for other benzodiazepines and should be used as a starting point for dose-finding studies with this compound. Due to this compound's ultra-short-acting nature, the required dose of flumazenil for reversal may differ.
Experimental Protocols
The following protocols are generalized methodologies based on standard practices in preclinical anesthetic studies. Researchers should adapt these protocols to their specific experimental needs, animal models, and institutional guidelines.
Protocol 1: Reversal of this compound-Induced Sedation in a Rodent Model (e.g., Rat)
-
Animal Preparation:
-
Acclimate male/female Wistar or Sprague-Dawley rats (250-350g) to the housing facility for at least 7 days.
-
Fast the animals for 4-6 hours before the experiment, with water available ad libitum.
-
On the day of the experiment, weigh each animal to ensure accurate drug dosage calculation.
-
For intravenous administration, place a lateral tail vein catheter.
-
-
Induction of Sedation:
-
Administer this compound intravenously. While a specific sedative dose for rats is not well-established in the literature, a starting point could be extrapolated from human studies (e.g., starting with a bolus of 1-2 mg/kg).
-
Assess the level of sedation by observing the loss of the righting reflex (LORR). The animal is placed on its back, and the inability to return to a prone position within 10 seconds is considered LORR.
-
-
Maintenance of Sedation (Optional):
-
If a prolonged period of sedation is required, maintain it with a continuous infusion of this compound (e.g., starting at 1-2 mg/kg/h). Adjust the rate based on physiological monitoring (respiratory rate, heart rate) and response to stimuli (e.g., tail pinch).
-
-
Administration of Flumazenil:
-
Based on data from other benzodiazepines, a starting dose of 0.05-0.1 mg/kg IV is recommended.
-
Administer the dose over 15-30 seconds.
-
Post-Reversal Monitoring and Data Collection:
-
Immediately begin recording the time to the return of the righting reflex (RRR).
-
Monitor and record vital signs (heart rate, respiratory rate, oxygen saturation via pulse oximetry) at baseline, during sedation, and at frequent intervals post-flumazenil administration (e.g., 2, 5, 10, 15, 30, and 60 minutes).
-
Observe for any adverse effects, such as agitation or seizure-like activity.
-
Crucially, monitor for re-sedation. Due to the short half-life of flumazenil, the effects of this compound may reappear. This is a known phenomenon in clinical settings.[7] Continue monitoring for at least 60-90 minutes post-reversal.
-
Figure 2: General experimental workflow for reversal studies.
Protocol 2: Reversal of this compound Anesthesia in a Larger Animal Model (e.g., Dog)
-
Animal Preparation:
-
Use purpose-bred research dogs (e.g., Beagles) of a specific age and weight range.
-
Fast the animals for 12 hours prior to the procedure, with water available until 2 hours before.
-
Place an intravenous catheter in a suitable vein (e.g., cephalic vein) for drug administration and fluid support.
-
Attach monitoring equipment (ECG, pulse oximeter, non-invasive blood pressure cuff, temperature probe).
-
-
Induction and Maintenance of Anesthesia:
-
Administer this compound via IV infusion for induction. Based on clinical data, an induction rate of 6-12 mg/kg/h can be used as a starting point until loss of consciousness or endotracheal intubation is possible.[1]
-
Following induction, reduce the infusion rate for maintenance of anesthesia (e.g., 1-2 mg/kg/h ).[1] Titrate the dose to effect, maintaining a stable plane of anesthesia.
-
-
Administration of Flumazenil:
-
At the end of the surgical or imaging procedure, discontinue the this compound infusion.
-
Administer flumazenil intravenously. A starting dose of 0.01 mg/kg is recommended for dogs and cats, which can be repeated if necessary.[6]
-
Administer the dose slowly over 30-60 seconds to minimize the risk of adverse CNS stimulation.
-
-
Post-Reversal Monitoring and Data Collection:
-
Continuously monitor cardiovascular and respiratory parameters.
-
Record key recovery milestones:
-
Time to spontaneous eye opening.
-
Time to extubation (if applicable).
-
Time to sternal recumbency (animal can sit up on its chest).
-
Time to standing and walking.
-
-
As with rodents, extended monitoring for re-sedation is critical. The duration of action of flumazenil is often shorter than that of the benzodiazepine it is antagonizing. If re-sedation occurs, a repeat, smaller dose of flumazenil may be administered.
-
Observe the quality of recovery, noting any signs of dysphoria, agitation, or muscle tremors.
-
Important Considerations and Troubleshooting
-
Re-sedation: This is the most significant risk when using flumazenil. The half-life of flumazenil is shorter than that of most benzodiazepines. While this compound is rapidly metabolized, residual drug can still cause re-sedation as flumazenil is cleared. Extended post-reversal monitoring is mandatory.[7]
-
Dosage: The optimal dose of flumazenil for reversing this compound in different animal species has not been definitively established. The provided protocols suggest starting doses based on other benzodiazepines. It is crucial to perform dose-titration studies to determine the minimum effective dose that provides adequate reversal without adverse effects.
-
Adverse Effects: While generally safe, flumazenil can precipitate withdrawal symptoms (including seizures) in animals that are chronically treated with benzodiazepines. In benzodiazepine-naïve animals, rapid administration of high doses may cause CNS stimulation or agitation.
-
Route of Administration: Intravenous administration provides the most rapid and reliable reversal. While other routes like submucosal have been investigated for flumazenil, IV remains the standard for predictable and immediate effect.[5]
References
- 1. This compound: pharmacological characteristics and clinical applications in anesthesiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound: Non-Clinical and Clinical Profile of a New Sedative/Anesthetic Agent [frontiersin.org]
- 3. This compound: Non-Clinical and Clinical Profile of a New Sedative/Anesthetic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative pharmacokinetics of submucosal vs. intravenous flumazenil (Romazicon) in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dvm360.com [dvm360.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Long-Term Sedation Studies with Remimazolam in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Remimazolam is an ultra-short-acting intravenous benzodiazepine sedative/anesthetic. Its unique pharmacological profile, characterized by rapid onset, predictable and titratable sedation, and a fast recovery time, makes it a compound of interest for long-term sedation in research settings, particularly in critical care simulations. A key feature of this compound is its metabolism by tissue esterases, which is independent of organ function, and results in an inactive metabolite. This offers potential advantages over other sedatives, especially in prolonged administration.
These application notes provide a summary of findings and protocols from preclinical studies on the use of this compound for long-term sedation in various animal models.
Mechanism of Action
This compound, like other benzodiazepines, exerts its sedative and anxiolytic effects by potentiating the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[1][2][3][4] It binds to the benzodiazepine site on the GABA-A receptor, a ligand-gated chloride ion channel.[1][4] This binding increases the affinity of GABA for its receptor, leading to an increased frequency of chloride channel opening and a subsequent influx of chloride ions into the neuron.[1][2][4] The resulting hyperpolarization of the neuronal membrane makes it more difficult for the neuron to fire, leading to central nervous system depression and sedation.[1][2][4]
Animal Models for Long-Term Sedation Studies
Pig Model (NIBS Micropigs)
Pigs are a well-established model for in vivo drug safety studies and have been successfully used to evaluate long-term sedation with this compound.[5] Rodents are generally considered unsuitable for long-term studies due to their excessive metabolic clearance of this compound.[5]
Summary of a 28-Day Continuous Sedation Study:
A study in NIBS micropigs established a viable model for intravenous benzodiazepine sedation to compare tolerance development between this compound and midazolam over 28 days of continuous infusion.[5]
| Parameter | This compound | Midazolam | Reference |
| Duration of Sedation | 28 days | 28 days | [5] |
| Dose Increase over 28 Days | 0 to 3-fold | 2 to 4-fold | [5] |
| Recovery Time | ~40% faster than midazolam | Slower recovery | [5] |
Experimental Protocol: 28-Day Continuous Intravenous Sedation in Micropigs
This protocol is based on the findings from the study by Stoehr et al. (2021).
1. Animal Model:
-
Species: NIBS Micropigs.
2. Acclimatization:
-
Animals should be acclimatized to the housing conditions and handling procedures before the start of the experiment.
3. Catheterization:
-
Surgically implant a central venous catheter for continuous drug infusion. Allow for a post-operative recovery period.
4. Dose-Range Finding (Prior to long-term study):
-
Conduct initial dose-range finding studies with bolus injections and short-term infusions to determine the optimal starting infusion rate for achieving the desired level of sedation.
5. Long-Term Infusion (28 Days):
-
Drug Preparation: Prepare this compound solution for infusion.
-
Infusion Pump: Use a calibrated infusion pump for continuous drug delivery.
-
Starting Dose: Initiate the continuous intravenous infusion at the predetermined optimal starting dose.
-
Sedation Monitoring:
-
Regularly assess the depth of sedation using a validated sedation scale for pigs.
-
Observe for clinical signs of sedation, such as posture, response to stimuli, and muscle relaxation.
-
-
Dose Titration:
-
Adjust the infusion rate as needed to maintain a consistent level of sedation.
-
Increase the dose if signs of inadequate sedation are observed.
-
Record all dose adjustments.
-
6. Physiological Monitoring:
-
Continuously monitor vital signs, including heart rate, respiratory rate, and body temperature.
-
Periodically collect blood samples for hematology and clinical chemistry analysis.
7. Recovery Phase:
-
After 28 days, discontinue the infusion and monitor the time to recovery of normal physiological functions and behavior.
-
Record key recovery milestones, such as time to standing and time to normal feeding behavior.
References
- 1. A comprehensive review of this compound for sedation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: pharmacological characteristics and clinical applications in anesthesiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Profile of this compound in Anesthesiology: A Narrative Review of Clinical Research Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A miniature pig model of pharmacological tolerance to long-term sedation with the intravenous benzodiazepines; midazolam and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating Remimazolam Infusion: A Technical Guide for Stable Sedation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for optimizing remimazolam infusion rates to achieve stable sedation in experimental settings. Below you will find troubleshooting advice and frequently asked questions designed to address specific challenges encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting infusion rate for this compound to induce sedation?
A1: The optimal starting infusion rate for this compound can vary depending on the research subject (e.g., species, age) and the desired depth of sedation. For adult humans, an induction dose for procedural sedation is often a 5 mg intravenous injection over one minute. For general anesthesia induction in adults, infusion rates of 0.07 mg/kg/min to 0.10 mg/kg/min have been shown to be effective for achieving loss of responsiveness within two minutes.[1][2][3] In elderly patients, an infusion rate of 0.13 mg/kg/min has been suggested to effectively induce general anesthesia while maintaining hemodynamic stability.
Q2: How should I adjust the infusion rate to maintain a stable level of sedation?
A2: Maintaining stable sedation requires careful titration of the this compound infusion rate based on continuous monitoring of the subject. For procedural sedation in adults, supplemental intravenous doses of 2.5 mg over 15 seconds can be administered as needed, with at least a 2-minute interval between doses.[4][5] For maintenance of general anesthesia, an infusion rate of 1 mg/kg/h is often used, with a maximum recommended rate of 2 mg/kg/h.[5] It is crucial to individualize the dosage to achieve the desired clinical response.[4][5]
Q3: What are the key pharmacokinetic parameters of this compound that I should be aware of during continuous infusion?
A3: this compound is characterized by a rapid onset and offset of action due to its unique pharmacokinetic profile. Key parameters from a study in healthy male volunteers include a high clearance (1.15 ± 0.12 L/min), a small steady-state volume of distribution (35.4 ± 4.2 L), and a short terminal half-life (70 ± 10 min).[6][7] The context-sensitive half-time after a 4-hour infusion is approximately 6.8 ± 2.4 minutes, indicating a rapid recovery even after prolonged administration.[6][7]
Q4: Can I use this compound for long-term sedation in animal models?
A4: Yes, this compound has been investigated for long-term sedation. A study in miniature pigs demonstrated the viability of using this compound for 28-day continuous sedation.[8] The study noted that while pharmacological tolerance may develop, it was less pronounced than that observed with midazolam.[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Inadequate Sedation | - Infusion rate is too low.- Individual variability in drug metabolism.- Tolerance development (in long-term infusion).[8] | - Gradually increase the infusion rate while closely monitoring sedation depth.- Consider a supplemental bolus dose as per established protocols.[4][5]- For long-term studies, be prepared to adjust the dose upwards to maintain the desired effect.[8] |
| Oversedation / Prolonged Recovery | - Infusion rate is too high.- Concurrent administration of other CNS depressants (e.g., opioids).[4][9]- Impaired drug metabolism in specific populations (e.g., severe hepatic impairment).[9] | - Immediately reduce or stop the this compound infusion.- Administer a benzodiazepine reversal agent like flumazenil if necessary and available.[5]- Carefully titrate the dose when used with other sedatives.[9][10]- Use a reduced dose and titrate carefully in subjects with severe hepatic impairment.[9] |
| Hemodynamic Instability (Hypotension, Bradycardia) | - High infusion rate.- Synergistic effects with other medications (e.g., opioids).[4][9]- Pre-existing cardiovascular conditions. | - Reduce the infusion rate.- Ensure continuous monitoring of vital signs.[9]- Administer supportive measures as required (e.g., fluids, vasopressors).- Consider the patient's ASA physical status; patients with ASA class III/IV may require a reduced dosage.[5] |
| Respiratory Depression | - High infusion rate.- Concomitant use of opioid analgesics.[4][9] | - Continuously monitor respiratory rate and oxygen saturation.[9]- Provide supplemental oxygen.[9]- Be prepared to provide ventilatory support if necessary.[9]- Titrate the dose of this compound carefully when co-administered with opioids.[9][10] |
| Drug Incompatibility | - Mixing this compound with incompatible solutions. | - Reconstitute this compound only with compatible solutions such as 0.9% NaCl Injection, USP.[9]- Avoid mixing with Lactated Ringer's Solution or Acetated Ringer's Solution.[9][11]- Do not mix this compound with other drugs or fluids prior to administration unless compatibility has been confirmed.[9][11] |
Quantitative Data Summary
Table 1: this compound Infusion Rates for Sedation and Anesthesia
| Application | Subject Population | Induction Rate | Maintenance Rate | Reference |
| Procedural Sedation | Adult Humans (ASA I-II) | 5 mg IV over 1 min | 2.5 mg IV over 15s (supplemental) | [5] |
| Procedural Sedation | Adult Humans (ASA III-IV) | 2.5-5 mg IV over 1 min | 1.25-2.5 mg IV over 15s (supplemental) | [4][5] |
| General Anesthesia | Adult Humans | 6 or 12 mg/kg/h | 1 mg/kg/h (max 2 mg/kg/h) | [5] |
| General Anesthesia Induction | Adult Humans | 0.10 mg/kg/min | N/A | [1] |
| General Anesthesia Induction | Elderly Patients (≥65 years) | 0.13 mg/kg/min | N/A |
Table 2: Key Pharmacokinetic Parameters of this compound
| Parameter | Value (Mean ± SD) | Reference |
| Clearance | 1.15 ± 0.12 L/min | [6][7] |
| Steady-State Volume of Distribution | 35.4 ± 4.2 L | [6][7] |
| Terminal Half-Life | 70 ± 10 min | [6][7] |
| Context-Sensitive Half-Time (4h infusion) | 6.8 ± 2.4 min | [6][7] |
Experimental Protocols
Protocol 1: Pharmacokinetic and Pharmacodynamic Assessment of Continuous this compound Infusion in Healthy Volunteers
-
Objective: To investigate the pharmacokinetics and pharmacodynamics of this compound following continuous infusion.
-
Subjects: Twenty healthy male volunteers (age 20-38 years, weight 64-99 kg).
-
Methodology:
-
Administer this compound as a continuous intravenous infusion with the following regimen:
-
5 mg/min for the first 5 minutes.
-
3 mg/min for the next 15 minutes.
-
1 mg/min for the final 15 minutes.
-
-
Collect arterial plasma samples to determine the concentrations of this compound and its metabolite.
-
Assess the level of sedation using the Modified Observer's Assessment of Alertness and Sedation (MOAA/S) scale.
-
Continuously monitor hemodynamic parameters and electrocardiogram (ECG).
-
Perform pharmacokinetic-pharmacodynamic modeling using population analysis.[6][7]
-
Visualizations
Caption: Experimental workflow for pharmacokinetic and pharmacodynamic assessment.
Caption: Troubleshooting logic for managing sedation levels.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. An Adequate Infusion Rate of this compound for Induction of General Anesthesia in Adult Patients: A Prospective Up-and-Down Dose-Finding Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. anesth-pain-med.org [anesth-pain-med.org]
- 6. Pharmacokinetics and Pharmacodynamics of this compound (CNS 7056) after Continuous Infusion in Healthy Male Volunteers: Part I. Pharmacokinetics and Clinical Pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and Pharmacodynamics of this compound (CNS 7056) a...: Ingenta Connect [ingentaconnect.com]
- 8. A miniature pig model of pharmacological tolerance to long-term sedation with the intravenous benzodiazepines; midazolam and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. byfavo.com [byfavo.com]
- 10. Byfavo (this compound), frequency-based adverse effects, comprehensive interactions, contraindications, pregnancy & lactation schedules, and cost information. [reference.medscape.com]
- 11. Clinical Pharmacokinetics, Pharmacodynamics, and Drug Interactions of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Remimazolam-Induced Hypotension in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing remimazolam in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced hypotension?
A1: this compound, like other benzodiazepines, exerts its effects by acting on gamma-aminobutyric acid type A (GABA-A) receptors. While the primary target is the central nervous system, evidence suggests that GABA-A receptors are also present on vascular smooth muscle cells in resistance arteries.[1] Activation of these receptors is thought to modulate myogenic tone, leading to vasodilation and a subsequent decrease in blood pressure.[1] The signaling pathway involves the influx of chloride ions, which can alter the membrane potential of smooth muscle cells, leading to relaxation.[2][3]
Q2: At what doses of this compound should I expect to see hypotension in my animal models?
A2: The hypotensive effects of this compound are dose-dependent and vary between animal species. In rats, intravenous doses of 20 mg/kg and 30 mg/kg have been associated with cardiovascular effects, including elevated heart rates.[4] In a study on mice, a dose of 32 mg/kg was used as part of a balanced anesthetic protocol.[5] It is crucial to conduct pilot studies to determine the optimal dose for your specific experimental conditions and animal strain.
Q3: How can I manage this compound-induced hypotension in my animal model during an experiment?
A3: Management of this compound-induced hypotension typically involves a combination of fluid therapy and the administration of vasopressors. Intravenous crystalloid fluids can be administered to increase intravascular volume. If hypotension persists, vasopressors such as norepinephrine or ephedrine may be required. The choice and dosage of the vasopressor will depend on the animal model and the severity of the hypotension.
Troubleshooting Guide
Issue: My animal is experiencing significant hypotension after this compound administration.
Troubleshooting Steps:
-
Reduce or Discontinue this compound Infusion: If this compound is being administered as a continuous infusion, the first step is to reduce the infusion rate or temporarily discontinue it.
-
Administer Intravenous Fluids: A bolus of a balanced isotonic crystalloid solution can be administered to counteract hypovolemia that may be contributing to the hypotension.
-
Administer a Vasopressor: If fluid administration is insufficient to correct the hypotension, a vasopressor should be administered. Norepinephrine and ephedrine are common choices.
Quantitative Data Summary
Table 1: this compound Dosing in Animal Models
| Animal Model | Route of Administration | Dose | Observed Effect | Reference |
| Rat | Intravenous | 20 mg/kg | Elevated heart rate | [4] |
| Rat | Intravenous | 30 mg/kg | Elevated heart rate | [4] |
| Mouse | Intraperitoneal / Subcutaneous | 16 mg/kg (IP) / 8 mg/kg (SC) | Used in endotoxemia model | [6] |
| Mouse | Not Specified | 32 mg/kg | Part of a balanced anesthetic protocol | [5] |
Table 2: Vasopressor Dosing for Anesthesia-Induced Hypotension in Animal Models
| Vasopressor | Animal Model | Route of Administration | Dose | Reference |
| Norepinephrine | Rat | Continuous IV Infusion | 0.3 µg/kg/min | [7][8] |
| Norepinephrine | Dog/Cat | Continuous IV Infusion | 0.5-5.0 µg/kg/min | [9] |
| Ephedrine | Dog/Cat | Intravenous Bolus | 0.06-0.2 mg/kg | [10] |
| Ephedrine | Dog | Intravenous Bolus | 0.2 mg/kg | [11] |
Experimental Protocols
Protocol 1: Induction of Anesthesia and Monitoring of Blood Pressure in Rats
-
Animal Model: Adult male Sprague-Dawley rats.
-
Anesthetic Induction: Anesthetize the rats using isoflurane (3-5% for induction, 1-2% for maintenance) delivered via a precision vaporizer.[12]
-
Catheterization: Surgically place a catheter in the carotid artery for direct blood pressure monitoring and in the jugular vein for drug administration.
-
This compound Administration: Once a stable plane of anesthesia is achieved, administer a bolus dose or a continuous infusion of this compound.
-
Blood Pressure Monitoring: Continuously record mean arterial pressure (MAP), systolic blood pressure (SBP), and diastolic blood pressure (DBP) through the arterial catheter connected to a pressure transducer.
-
Hypotension Definition: Define hypotension as a decrease in MAP of more than 20-30% from the baseline measurement.
Visualizations
Caption: Signaling pathway of this compound-induced hypotension.
References
- 1. Novel expression of GABAA receptors on resistance arteries that modulate myogenic tone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gamma-Aminobutyric acid-A receptor-mediated suppression of 5-hydroxytryptamine-induced guinea-pig basilar artery smooth muscle contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABAA receptors are expressed and facilitate relaxation in airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Validation of the anesthetic effect of a mixture of this compound, medetomidine, and butorphanol in three mouse strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Protects Against LPS-Induced Endotoxicity Improving Survival of Endotoxemia Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Low-dose norepinephrine in combination with hypotensive resuscitation may prolong the golden window for uncontrolled hemorrhagic shock in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Low-dose norepinephrine in combination with hypotensive resuscitation may prolong the golden window for uncontrolled hemorrhagic shock in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dvm360.com [dvm360.com]
- 10. mynavas.org [mynavas.org]
- 11. The Use of Ephedrine in Dogs under Isoflurane to Manage Hypotension: A Preliminary Investigation - WSAVA 2003 Congress - VIN [vin.com]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
Technical Support Center: Remimazolam and Respiratory Depression in Research
This technical support center provides researchers, scientists, and drug development professionals with essential information for addressing respiratory depression when using remimazolam in research subjects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to respiratory depression?
This compound is an ultra-short-acting benzodiazepine that acts as a positive allosteric modulator of GABA-A receptors in the central nervous system.[1][2][3] It binds to the benzodiazepine site at the interface of the alpha (α) and gamma (γ) subunits of the GABA-A receptor, enhancing the effect of the inhibitory neurotransmitter GABA.[1][3] This increased GABAergic activity leads to an influx of chloride ions, hyperpolarization of the neuronal membrane, and subsequent inhibition of neuronal firing, resulting in sedation.[1] While this compound is designed for a rapid onset and offset of action due to its metabolism by tissue esterases, all benzodiazepines can cause dose-dependent respiratory depression.[1][2] This occurs because the widespread neuronal inhibition can affect the respiratory centers in the brainstem.
Q2: How does the risk of respiratory depression with this compound compare to other sedatives like propofol and midazolam?
Clinical studies have generally shown that this compound is associated with a lower incidence of respiratory depression compared to propofol.[4][5][6][7][8] However, when compared to midazolam, the safety profile is considered similar, although this compound offers a faster onset and recovery.[1][9] It is crucial to note that the co-administration of this compound with other central nervous system depressants, particularly opioids, can lead to synergistic effects and significantly increase the risk of profound respiratory depression.[2][10][11]
Q3: What are the key signs of this compound-induced respiratory depression to monitor for in research subjects?
Continuous monitoring of respiratory function is critical. Key indicators of respiratory depression include:
-
A decrease in respiratory rate (bradypnea) or cessation of breathing (apnea).[7]
-
A decrease in oxygen saturation (SpO2) below 90%.[7]
-
Hypoventilation, which can be sensitively detected by capnography (monitoring end-tidal CO2).[12][13][14]
-
Airway obstruction.[10]
Q4: Is there a reversal agent for this compound-induced respiratory depression?
Yes, flumazenil is a specific antagonist for benzodiazepines and can be used to reverse the sedative and respiratory depressant effects of this compound.[2][15][16][17] The administration of flumazenil can rapidly restore consciousness and spontaneous ventilation.[16]
Q5: What is the recommended dosage of flumazenil for reversing this compound?
In clinical settings, a common starting dose of flumazenil is 0.2 mg administered intravenously, with the possibility of repeated doses.[16][18] However, in an emergency situation, such as impending "cannot intubate, cannot ventilate" (CICV), higher doses like 0.5 mg have been used.[16] The appropriate dose should be determined based on the level of sedation and respiratory depression.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly deep sedation or apnea after initial this compound dose. | High sensitivity of the subject, incorrect dosing, or rapid injection. | Immediately ensure a patent airway and provide ventilatory support. Prepare for the administration of flumazenil if spontaneous respiration does not return promptly. |
| Gradual decrease in oxygen saturation despite supplemental oxygen. | Hypoventilation due to the central depressant effects of this compound. | Increase monitoring frequency. Consider reducing or stopping any continuous infusion of this compound. If saturation continues to drop, administer flumazenil.[11] |
| Profound respiratory depression after co-administration with an opioid. | Synergistic effect of this compound and the opioid.[2][10] | Be prepared for this interaction by having ventilatory support and reversal agents (flumazenil for this compound and naloxone for the opioid) readily available. Use lower doses of both agents when co-administered. |
| Subject remains sedated and respiratory rate is low after the procedure is complete. | Slower than expected metabolism of this compound or residual effects of other CNS depressants. | Continue monitoring until the subject is fully alert and respiratory function is stable. If recovery is unduly delayed, consider administering flumazenil to expedite awakening.[16][18] |
Data Presentation
Table 1: Incidence of Respiratory Depression: this compound vs. Comparators
| Study | Procedure | This compound Group | Comparator Group | Incidence of Respiratory Depression (this compound vs. Comparator) |
| Chen et al. (2020)[1] | Upper Endoscopy | This compound | Propofol | Lower incidence with this compound. |
| Zhou Y et al.[4] | Bronchoscopy | This compound | Conventional Sedatives | 0.50 Relative Risk (lower with this compound). |
| Unspecified Study[5] | Dental Procedures | This compound | Propofol | 1.1% vs. 6.9% |
| Shi et al. (2022)[6][7] | Gastroscopy (Elderly) | This compound | Propofol | 9.8% vs. 17.9% |
Table 2: Pharmacokinetic and Pharmacodynamic Properties of this compound
| Parameter | Value | Reference |
| Onset of Sedation | 1.5 - 2.5 minutes | [1] |
| Time to Peak Effect | 3 - 3.5 minutes | [15] |
| Elimination Half-life | 37 - 53 minutes | [15] |
| Metabolism | Tissue Esterases | [1] |
| Reversal Agent | Flumazenil | [2][15] |
Experimental Protocols
Protocol 1: Assessment of Respiratory Depression in a Rodent Model
This protocol outlines a non-invasive method for evaluating the effects of this compound on respiratory function in rodents.
Materials:
-
This compound solution for injection
-
Vehicle control (e.g., saline)
-
Rodent pulse oximeter with a collar sensor
-
Animal scale
-
Syringes and needles for administration
Procedure:
-
Acclimation: For at least two days prior to the experiment, acclimate the animals to the pulse oximeter collar for approximately one hour each day to minimize stress-induced physiological changes.[19]
-
Baseline Measurement: On the day of the experiment, place the pulse oximeter collar on the animal and allow for a 30-minute baseline recording of heart rate, respiratory rate, and oxygen saturation (SpO2).[19]
-
Dosing: Administer the predetermined dose of this compound or vehicle control intravenously or intraperitoneally.
-
Post-Dose Monitoring: Immediately following administration, continuously monitor and record SpO2, heart rate, and respiratory rate. A common method is to record a 5-second average of the oxygen saturation value every 5 minutes for at least 60 minutes.[19]
-
Data Analysis: Compare the post-dose respiratory parameters to the baseline values for each animal. A significant decrease in SpO2 is indicative of respiratory depression.[19] Statistical analysis (e.g., t-test or ANOVA) should be used to compare the effects of this compound to the vehicle control group.
Protocol 2: Monitoring Respiratory Depression in Human Subjects During Procedural Sedation Research
This protocol describes key monitoring steps for human subjects receiving this compound for procedural sedation in a research setting.
Equipment:
-
Multi-parameter monitor (ECG, non-invasive blood pressure, pulse oximetry)
-
Capnography monitor with a nasal cannula sampling line[20]
-
Supplemental oxygen source and delivery system[20]
-
Airway management equipment (including bag-valve-mask, oral and nasal airways, suction, and intubation supplies)
-
Flumazenil and other emergency medications
Procedure:
-
Baseline Assessment: Before administering any study drug, record baseline vital signs, including heart rate, blood pressure, respiratory rate, and oxygen saturation on room air.
-
Pre-oxygenation: Administer supplemental oxygen (e.g., 4 L/min via nasal cannula) before induction of sedation.[6]
-
Drug Administration and Sedation Monitoring:
-
Administer this compound according to the study protocol.
-
Continuously monitor oxygen saturation via pulse oximetry and ventilatory status via capnography.[11]
-
Assess the level of sedation at regular intervals using a validated scale, such as the Modified Observer's Assessment of Alertness/Sedation (MOAA/S) scale.[6][14]
-
-
Defining and Managing Respiratory Depression:
-
Pre-define respiratory depression events for the study (e.g., SpO2 < 90% for more than 10 seconds, respiratory rate < 8 breaths/minute, or signs of airway obstruction).[7]
-
If respiratory depression occurs, initiate interventions according to a pre-specified algorithm, which may include:
-
-
Recovery Monitoring: Continue to monitor all parameters until the subject is fully awake, alert, and has returned to baseline respiratory function.
Visualizations
Caption: Mechanism of this compound action at the GABA-A receptor.
Caption: Troubleshooting workflow for respiratory depression.
Caption: Experimental workflow for rodent respiratory assessment.
References
- 1. A comprehensive review of this compound for sedation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apsf.org [apsf.org]
- 3. Clinical Pharmacokinetics, Pharmacodynamics, and Drug Interactions of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sedation outcomes for this compound, a new benzodiazepine [jstage.jst.go.jp]
- 6. dovepress.com [dovepress.com]
- 7. Effect of this compound Tosilate on Respiratory Depression in Elderly Patients Undergoing Gastroscopy: A Multicentered, Prospective, and Randomized Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | The comparison of this compound and midazolam in bronchoscopic sedation: a systematic review and meta-analysis of randomized controlled trials [frontiersin.org]
- 10. byfavo.com [byfavo.com]
- 11. drugs.com [drugs.com]
- 12. researchgate.net [researchgate.net]
- 13. Capnography-detected respiratory depression during procedural sedation with this compound versus propofol: a randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Capnography-detected respiratory depression during procedural sedation with this compound versus propofol: a randomised trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Successful reversal of this compound anesthesia in a “cannot intubate, can ventilate” situation: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Flumazenil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Switching Hypnotic Drugs to this compound and Antagonizing With Flumazenil: A Rapid Method for Ending General Anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. meliordiscovery.com [meliordiscovery.com]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
inter-individual variability in remimazolam metabolism in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the inter-individual variability in remimazolam metabolism in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of this compound in animals?
This compound is primarily metabolized via hydrolysis of its carboxyl ester group by tissue esterases, leading to the formation of a pharmacologically inactive carboxylic acid metabolite, CNS7054.[1] The main enzyme responsible for this transformation is Carboxylesterase 1 (CES1), which is predominantly found in the liver.[1] Other metabolic pathways, such as oxidation and glucuronidation, have a minimal contribution to the overall elimination of the drug.[1]
Q2: In which tissues does this compound metabolism occur?
The liver is the principal site of this compound metabolism due to its high concentration of CES1.[1] However, rapid metabolism has also been observed in other tissues, including the kidney and lung in mini-pigs and rats.[2]
Q3: Are there significant species differences in this compound metabolism?
Yes, a critical difference exists between rodents and other animal models. Rodents express a plasma esterase that can hydrolyze this compound, which is not present in the plasma of other laboratory animals like pigs and dogs, nor in humans.[1] This results in excessively rapid clearance in rodents, which may complicate the interpretation and extrapolation of pharmacokinetic data to humans.[3] Monkeys are suggested to be a more predictive model for human pharmacokinetics of CES substrates.[4]
Q4: What are the known factors contributing to inter-individual variability in this compound metabolism?
Inter-individual variability in this compound metabolism is primarily linked to the expression and activity of Carboxylesterase 1 (CES1).[5] Factors that can influence CES1 activity and therefore contribute to variability include:
-
Genetic Polymorphisms: Genetic variations in the CES1 gene can impact the metabolism of substrate drugs.[5][6]
-
Age: The expression and activity of CES1 can be age-related, with lower levels observed in newborns compared to adults in mouse models.[7]
-
Disease State: Hepatic impairment can significantly impact the pharmacokinetics of this compound.[8]
Troubleshooting Guide
Issue 1: Observed this compound clearance is much higher than expected in my animal model.
-
Possible Cause: You may be using a rodent model (e.g., mouse or rat). Rodents possess plasma esterases that rapidly metabolize this compound, in addition to tissue esterases.[1] This enzymatic activity in the blood is absent in humans, pigs, and dogs, leading to significantly faster clearance rates in rodents.[1]
-
Recommendation: For pharmacokinetic studies intended for human extrapolation, consider using a non-rodent model such as the miniature pig or cynomolgus monkey, as their metabolic profiles for CES1 substrates are more comparable to humans.[3][4]
Issue 2: High inter-individual variability in pharmacokinetic parameters is observed within the same study group.
-
Possible Cause: Significant inter-individual variability is expected for drugs metabolized by CES1 due to genetic and physiological factors.[5] Studies in sheep have demonstrated a wide range in clearance and elimination half-life among individual animals.[9]
-
Recommendation:
-
Ensure consistent experimental conditions (e.g., age, sex, health status of animals).
-
Increase the number of animals in your study to obtain more robust pharmacokinetic data and to better characterize the variability.
-
If feasible, consider genotyping the animals for CES1 polymorphisms to investigate a potential genetic basis for the observed variability.
-
Issue 3: Difficulty in establishing a stable and predictable level of sedation with continuous infusion.
-
Possible Cause: Pharmacological tolerance can develop with long-term sedation. Studies in miniature pigs have shown that dose increases were necessary to maintain a constant level of sedation over a 28-day period.[3]
-
Recommendation: When designing long-term infusion studies, anticipate the need for dose adjustments to maintain the desired sedative effect. Monitor sedation depth regularly using established scoring systems or EEG-derived indices.
Data on Inter-Individual Variability
The following table summarizes pharmacokinetic parameters from animal studies, highlighting the observed inter-individual variability where data is available.
| Animal Model | Parameter | Median (Range) or Mean ± SD | Units | Citation |
| Sheep (n=6) | Clearance | 103 (61-256) | mL/kg/minute | [9] |
| Sheep (n=6) | Terminal Elimination Half-Time | 9.8 (4.6-15) | minutes | [9] |
| Horse (n=6) | Clearance | 14.0 ± 2.0 | L/kg/h | [10] |
| Horse (n=6) | Half-life | 0.77 ± 0.15 | hours | [10] |
| Pig | Clearance | 35 | ml/min/kg | [2][11] |
| Pig | Half-life | 18 | minutes | [2][11] |
| Pig | Volume of Distribution (Vss) | 440 | ml/kg | [2][11] |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Sheep
This protocol is based on the methodology described by Brosnan et al. (2024).
-
Animal Model: Adult Hampshire-Suffolk cross-bred sheep (n=6), weighing approximately 73 ± 3 kg.[9]
-
Drug Administration: Co-administration of this compound, midazolam, and diazepam as an intravenous (IV) bolus.[9]
-
Blood Sampling: Collect blood samples at 18 time points over a 10-hour period.[9]
-
Sample Processing: Process blood samples to obtain plasma.
-
Bioanalysis: Simultaneously measure plasma concentrations of this compound and its metabolite CNS7054 using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.[9]
-
Pharmacokinetic Analysis: Fit the plasma concentration-time data for each animal to a noncompartmental model to determine pharmacokinetic parameters such as clearance, terminal elimination half-life, and volume of distribution.[9]
Protocol 2: In Vitro Metabolism Study using Tissue Homogenates
This is a general protocol based on methods described for studying this compound metabolism.
-
Tissue Preparation: Obtain fresh liver tissue from the animal species of interest. Homogenize the tissue in a suitable buffer (e.g., potassium phosphate buffer) to prepare a tissue homogenate (e.g., S9 fraction).
-
Incubation: Incubate this compound at a known concentration with the tissue homogenate at 37°C. Include cofactors if necessary.
-
Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: Stop the enzymatic reaction in the collected aliquots, for example, by adding a cold organic solvent like acetonitrile.
-
Sample Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant for the concentrations of this compound and its metabolite CNS7054 using a validated LC-MS/MS method.
-
Data Analysis: Plot the disappearance of this compound over time to determine the rate of metabolism.
Visualizations
Caption: Metabolic pathway of this compound.
Caption: In vivo pharmacokinetic study workflow.
References
- 1. The Metabolism of the New Benzodiazepine this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: Non-Clinical and Clinical Profile of a New Sedative/Anesthetic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A miniature pig model of pharmacological tolerance to long-term sedation with the intravenous benzodiazepines; midazolam and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of carboxylesterases and its impact on pharmacokinetics and pharmacodynamics: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Is genetic variability in carboxylesterase-1 and carboxylesterase-2 drug metabolism an important component of personalized medicine? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Age- and sex-related expression and activity of carboxylesterase 1 and 2 in mouse and human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of this compound, midazolam and diazepam in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | this compound: Non-Clinical and Clinical Profile of a New Sedative/Anesthetic Agent [frontiersin.org]
remimazolam stability and storage conditions for laboratory use
This technical support center provides guidance on the stability and storage of remimazolam for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound (free base) should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), store at -20°C.[1]
Q2: How should I prepare stock solutions of this compound for in vitro experiments?
A2: this compound is soluble in dimethyl sulfoxide (DMSO) but not in water.[1] Therefore, it is recommended to prepare a high-concentration stock solution in DMSO. For aqueous-based assays, this stock solution can then be serially diluted in an appropriate acidic buffer (pH < 4.0) to the desired final concentration. Ensure the final DMSO concentration in your assay is compatible with your experimental system.
Q3: What is the stability of this compound in aqueous solutions?
A3: this compound's solubility and stability in aqueous solutions are highly pH-dependent. It is more soluble in acidic environments and can precipitate in solutions with a pH greater than 4.0, such as lactated or acetated Ringer's solutions.[2][3][4] For clinical use, once reconstituted in 0.9% sodium chloride, the solution is stable for up to 8 hours at room temperature (20°C to 25°C).[5] For laboratory purposes, it is advisable to prepare fresh dilutions in an appropriate acidic buffer immediately before use.
Q4: What is the long-term stability of this compound stock solutions in DMSO?
Q5: How does this compound degrade?
A5: this compound is designed as a "soft drug" with an ester linkage that is rapidly hydrolyzed by tissue esterases, primarily carboxylesterase-1, into its inactive carboxylic acid metabolite, CNS 7054, and methanol.[1][6][7] This is the primary metabolic pathway in vivo.[1][6][7] In vitro, hydrolysis of the ester bond is the expected primary degradation pathway, which can be influenced by pH and temperature.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed when diluting DMSO stock solution in aqueous buffer. | The pH of the aqueous buffer is too high (≥ 4.0). | Use a buffer with a pH below 4.0. Ensure the final concentration of this compound does not exceed its solubility limit in the chosen buffer. |
| Inconsistent experimental results over time. | Degradation of this compound in stock or working solutions. | Prepare fresh working solutions for each experiment. Aliquot DMSO stock solutions to minimize freeze-thaw cycles. Store stock solutions at -20°C or lower in a dry, dark environment. |
| Difficulty dissolving solid this compound. | Attempting to dissolve in water or a high pH buffer. | Use DMSO as the initial solvent to prepare a stock solution.[1] |
Quantitative Data Summary
Table 1: this compound Storage and Stability
| Formulation | Solvent/Matrix | Storage Temperature | Stability | Reference |
| Solid (Free Base) | - | 0-4°C | Short-term (days to weeks) | [1] |
| Solid (Free Base) | - | -20°C | Long-term (months to years) | [1] |
| Reconstituted Solution | 0.9% Sodium Chloride | 20-25°C (Room Temperature) | Up to 8 hours | [5] |
Table 2: this compound Solubility
| Solvent | Solubility | Notes | Reference |
| DMSO | Soluble | Recommended for stock solutions. | [1] |
| Water | Insoluble | - | [1] |
| Aqueous Solutions | pH-dependent | Soluble at pH < 4.0; precipitates at higher pH. | [2][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid, free base)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the solid this compound to equilibrate to room temperature before opening the container to prevent moisture condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex briefly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in amber, tightly sealed vials to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: General Workflow for Assessing this compound Stability
This is a general workflow that can be adapted for specific laboratory conditions.
-
Objective: To determine the stability of this compound under specific conditions (e.g., in a particular buffer, at a certain temperature).
-
Methodology:
-
Prepare a fresh stock solution of this compound in DMSO.
-
Dilute the stock solution to the desired experimental concentration in the test buffer or solvent.
-
Divide the solution into multiple aliquots in appropriate containers.
-
Store the aliquots under the desired test conditions (e.g., different temperatures, light/dark).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot.
-
Analyze the concentration of this compound in the aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Compare the concentration at each time point to the initial concentration (time 0) to determine the percentage of this compound remaining.
-
Visualizations
Caption: Primary metabolic pathway of this compound via ester hydrolysis.
Caption: Recommended workflow for this compound handling in a laboratory setting.
References
- 1. Buy this compound | 308242-62-8 | >98% [smolecule.com]
- 2. This compound: pharmacological characteristics and clinical applications in anesthesiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Incompatibility of this compound besylate with Ringer’s acetate infusion resulting in total occlusion of an intravenous catheter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apsf.org [apsf.org]
- 5. drugs.com [drugs.com]
- 6. The Rise of this compound: A Review of Pharmacology, Clinical Efficacy, and Safety Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Rise of this compound: A Review of Pharmacology, Clinical Efficacy, and Safety Profiles - PMC [pmc.ncbi.nlm.nih.gov]
preventing delayed emergence from remimazolam anesthesia in research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing and troubleshooting delayed emergence from remimazolam anesthesia in experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during research, offering explanations and actionable solutions.
Q1: What are the primary causes of delayed emergence from this compound anesthesia in a research setting?
A1: Delayed emergence from this compound anesthesia can stem from several factors. The most common causes include:
-
Overdose: Administration of a this compound dose higher than required for the specific animal species, strain, or individual sensitivity can lead to prolonged sedation.[1][2] Monitoring with tools like the bispectral index (BIS) can be useful, although it's important to note that BIS values may be higher with this compound compared to other anesthetics like propofol for a similar depth of anesthesia.[1]
-
Metabolic Variations: this compound is primarily metabolized by tissue esterases, predominantly carboxylesterase-1 in the liver.[2][3] Individual or species-specific differences in the activity of these enzymes can affect the rate of drug clearance. For instance, rodents have been found to possess a plasma esterase that metabolizes this compound, which is absent in humans and other laboratory animals, a crucial consideration in translational research.[3]
-
Hepatic Impairment: In subjects with severe liver dysfunction, the clearance of this compound can be significantly reduced, leading to prolonged recovery times.[1][4][5]
-
Drug Extravasation: The accidental administration of this compound into the tissue surrounding a blood vessel instead of into the vein itself can lead to delayed absorption and a prolonged sedative effect.[6]
-
Co-administration of other CNS Depressants: The sedative effects of this compound can be enhanced when used concomitantly with other central nervous system depressants, such as opioids.
Q2: How can I troubleshoot a delayed emergence in my animal model?
A2: If you observe a delayed emergence, follow this systematic approach:
-
Ensure Physiological Stability: First, confirm that the animal's vital signs are stable. Check airway patency, respiratory rate, and cardiovascular function.[7]
-
Rule Out Other Causes: Consider non-anesthetic causes for delayed recovery, such as hypoglycemia or hypothermia.[7][8]
-
Consider Extravasation: Examine the injection site for signs of swelling or inflammation, which might indicate extravasation.[6]
-
Administer a Reversal Agent: If the animal's physiological status is stable and other causes have been ruled out, the administration of the benzodiazepine antagonist, flumazenil, can be considered to reverse the sedative effects of this compound.[2][6]
Q3: What is the recommended protocol for flumazenil administration to reverse this compound-induced sedation?
A3: Flumazenil acts as a competitive antagonist at the benzodiazepine binding site on the GABA-A receptor.[9] For reversal of this compound-induced sedation, a titrated approach is often recommended.
-
Human Clinical Protocol Example: In human clinical trials, an initial dose of 0.2 mg of flumazenil is administered intravenously. If the desired level of consciousness is not achieved, subsequent doses of 0.1 mg can be given at 1-minute intervals, up to a maximum total dose of 1 mg.[10][11]
-
Research Animal Considerations: For research animals, the dose should be appropriately scaled. It is crucial to monitor the animal for re-sedation, as flumazenil has a shorter half-life than this compound, and the sedative effects of this compound may reappear as the flumazenil is metabolized.[9][10]
Q4: Can re-sedation occur after flumazenil administration, and how should it be managed?
A4: Yes, re-sedation is a possibility following flumazenil administration.[2][12][13] This occurs because flumazenil has a shorter duration of action compared to this compound.[9] As flumazenil is cleared from the system, any remaining this compound can re-bind to the GABA-A receptors, leading to a return of sedation.
Management of Re-sedation:
-
Continuous Monitoring: Closely monitor the animal for at least 1-2 hours after flumazenil administration for any signs of returning sedation.
-
Repeat Dosing: If re-sedation occurs, a repeat dose of flumazenil may be administered.[11] It is advisable to use the lowest effective dose to avoid potential adverse effects.
Quantitative Data Summary
The following tables summarize key quantitative data from clinical and preclinical studies.
Table 1: this compound Dosing for Procedural Sedation in Humans
| Patient Population (ASA-PS Status) | Induction Dose | Maintenance Dose |
| ASA I-II Adults | 5 mg IV over 1 minute | 2.5 mg IV over 15 seconds (as needed) |
| ASA III-IV Adults | 2.5 - 5 mg IV over 1 minute | 1.25 - 2.5 mg IV over 15 seconds (as needed) |
Data sourced from Byfavo® prescribing information.[14][15][16]
Table 2: Emergence Times with this compound in Different Scenarios
| Comparison/Condition | This compound Emergence Time (minutes) | Comparator Emergence Time (minutes) | Notes |
| vs. Midazolam (Procedural Sedation) | 6.0 | 12.0 | Time to full consciousness.[1] |
| vs. Midazolam (Upper GI Endoscopy) | 0 (median) | 33.0 (median) | Time from end of procedure to awakening.[17] |
| vs. Propofol (General Anesthesia) | 19.2 | 13.1 | Time to extubation. |
| Hepatic Impairment | |||
| Healthy Volunteers | 8.0 | - | |
| Moderate Impairment | 12.1 | - | [1][5] |
| Severe Impairment | 16.7 | - | [1][5] |
Table 3: Flumazenil Dosing for Reversal of Benzodiazepine Sedation in Humans
| Dosing Strategy | Dose | Administration Details |
| Initial Dose | 0.2 mg | Administered IV over 15 seconds.[11] |
| Repeat Doses | 0.2 mg | May be repeated at 1-minute intervals if needed.[11] |
| Maximum Total Dose | 1 mg | [11] |
| For Re-sedation | Repeat doses | May be given at 20-minute intervals, not to exceed 0.2 mg/min.[11] |
Experimental Protocols
Protocol 1: this compound-Based Anesthesia in Mice
This protocol is adapted from a study validating a this compound-based anesthetic combination in mice.
-
Anesthetic Combination (MRB):
-
Medetomidine: 0.5 mg/kg
-
This compound: 32 mg/kg
-
Butorphanol: 5 mg/kg
-
-
Administration:
-
Administer the combination as a single intraperitoneal injection.
-
-
Monitoring:
-
Continuously monitor the depth of anesthesia using indicators such as the pedal withdrawal reflex.
-
Monitor vital signs, including respiratory rate and heart rate.
-
-
Reversal:
-
To reverse the anesthetic effects, administer a combination of atipamezole (an α2-adrenergic antagonist to reverse medetomidine) and flumazenil. The specific doses for reversal should be determined based on the duration of anesthesia and the desired speed of recovery.
-
Protocol 2: Flumazenil Administration for Reversal of this compound Sedation (Translational Example)
This protocol provides a general framework for flumazenil administration in a research setting, based on clinical principles.
-
Preparation:
-
Prepare a dilute solution of flumazenil in a compatible diluent (e.g., 0.9% Sodium Chloride).
-
-
Initial Dose:
-
Administer a low initial dose of flumazenil intravenously. The exact dose will depend on the animal model and the administered dose of this compound.
-
-
Titration:
-
Observe the animal for signs of emergence. If the desired level of consciousness is not achieved within 1-2 minutes, administer a subsequent, smaller dose of flumazenil.
-
-
Post-Reversal Monitoring:
-
Continuously monitor the animal for at least one hour for signs of re-sedation. Be prepared to administer additional small doses of flumazenil if necessary.
-
Visualizations
Caption: Mechanism of action of this compound at the GABA-A receptor.
Caption: Troubleshooting workflow for delayed emergence from this compound.
Caption: General experimental workflow for this compound anesthesia.
References
- 1. asploro.com [asploro.com]
- 2. staging.aapd.org [staging.aapd.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound: pharmacological characteristics and clinical applications in anesthesiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: An Updated Review of a New Sedative and Anaesthetic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Troubleshooting Anesthetic Recovery | Veterian Key [veteriankey.com]
- 7. Delayed Emergence from Anesthesia: What We Know and How We Act - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: Pharmacologic Considerations and Clinical Role in Anesthesiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nysora.com [nysora.com]
- 10. The Role of GABA Receptors in Anesthesia and Sedation: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thieme-connect.com [thieme-connect.com]
- 12. Comparison of routes of flumazenil administration to reverse midazolam-induced respiratory depression in a canine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound: Non-Clinical and Clinical Profile of a New Sedative/Anesthetic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prolonged anesthetic recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | this compound: Non-Clinical and Clinical Profile of a New Sedative/Anesthetic Agent [frontiersin.org]
- 16. asploro.com [asploro.com]
- 17. A comparison of 3 routes of flumazenil administration to reverse benzodiazepine-induced desaturation in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
potential for remimazolam tachyphylaxis in prolonged studies
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) regarding the potential for tachyphylaxis with remimazolam in prolonged studies.
Frequently Asked Questions (FAQs)
Q1: What is the likelihood of developing tachyphylaxis to this compound during prolonged continuous infusion?
A1: The potential for tachyphylaxis, a rapid decrease in response to a drug, with prolonged this compound infusion is a valid consideration, given that it is a benzodiazepine. Current evidence is emerging, and while this compound's unique pharmacokinetic profile suggests a lower risk compared to other benzodiazepines, tolerance has been observed in some contexts.
A study in pigs sedated for 28 days with this compound showed a need for dose escalation, although this was less pronounced than with midazolam.[1] In humans, a study using a target-controlled infusion of this compound in healthy volunteers demonstrated some acute tolerance.[2] Furthermore, case reports have documented tolerance in patients with a history of long-term benzodiazepine use.[1]
A multicenter, randomized, non-inferiority trial is underway to evaluate long-term sedation with this compound in critically ill patients on mechanical ventilation, which should provide more definitive data.[3][4]
Q2: What is the pharmacological basis for potential this compound tachyphylaxis?
A2: this compound, like other benzodiazepines, exerts its sedative effects by enhancing the activity of the gamma-aminobutyric acid type A (GABA-A) receptor, which is the primary inhibitory neurotransmitter in the central nervous system.[5] Tachyphylaxis to benzodiazepines is thought to be multifactorial, involving:
-
Receptor Desensitization: Prolonged exposure to the agonist can lead to a conformational change in the GABA-A receptor, making it less responsive to the drug.
-
Receptor Downregulation: The number of GABA-A receptors on the neuronal surface may decrease over time with continuous stimulation.
-
Metabolic Tolerance: While less likely to be a primary driver for this compound due to its rapid metabolism by tissue esterases, changes in drug metabolism can contribute to tolerance for other benzodiazepines.[5]
Q3: Are there any known risk factors for developing this compound tachyphylaxis?
A3: Based on current data, a primary risk factor appears to be pre-existing tolerance to benzodiazepines. Patients with a history of long-term benzodiazepine use may require higher doses of this compound to achieve the desired sedative effect.[1] Other potential, though not yet fully elucidated, risk factors could include the dose and duration of the this compound infusion and individual patient genetics influencing GABA-A receptor sensitivity and expression.
Troubleshooting Guides
Issue: Escalating Dose Requirements to Maintain Desired Sedation Depth
If you observe a need to continually increase the infusion rate of this compound to maintain the target level of sedation in your experimental model, you may be encountering tachyphylaxis.
Troubleshooting Steps:
-
Confirm Sedation Level: Utilize a standardized sedation scale, such as the Modified Observer's Assessment of Alertness/Sedation (MOAA/S) scale or Bispectral Index (BIS) monitoring, to objectively assess the level of sedation and confirm a diminished response.[6][7]
-
Review Dosing Regimen: Compare your current infusion rates to those reported in published studies. See the data tables below for reference.
-
Consider a "Drug Holiday": If your experimental protocol allows, a temporary cessation or significant reduction of the this compound infusion may help restore sensitivity to the drug. The duration of this "holiday" would need to be determined based on the specific context of your study.
-
Investigate Alternative Sedatives: If tachyphylaxis is significant and impacting the study outcomes, consider the introduction of an alternative sedative agent with a different mechanism of action.
Quantitative Data from Prolonged Sedation Studies
The following tables summarize quantitative data from studies involving continuous or prolonged administration of this compound.
Table 1: this compound Dosing in Prolonged Sedation Studies
| Study Population | Induction Dose | Maintenance Infusion Rate | Duration of Infusion | Primary Outcome Measure | Reference |
| Healthy Volunteers | 0.2 mg/kg over 1 min | 1.0 mg/kg/h | 2 hours | Deeper sedation and more rapid recovery than midazolam | [8][9] |
| Mechanically Ventilated Non-cardiac Surgical Patients | Not specified | 0.125 - 0.15 mg/kg/h | 8 - 24 hours | Light-to-moderate sedation with good efficacy and safety | [3] |
| Critically Ill Patients (Study Protocol) | 0.2 mg/kg/h (initial rate) | Titrated up to 1.0 mg/kg/h | Long-term | Percentage of time in target sedation range | [3][4] |
| Pediatric Patients (for prevention of emergence delirium) | Not applicable | 1.08 mg/kg/h (ED90) | During surgery | Prevention of emergence delirium | [10] |
Table 2: Comparative Efficacy of this compound in Clinical Trials
| Comparator | Procedure | This compound Success Rate | Comparator Success Rate | Key Findings | Reference |
| Midazolam | Upper Endoscopy | Not specified | Not specified | Faster onset of sedation with this compound (1.5-2.5 min vs 5 min) | [7] |
| Propofol | General Anesthesia | Comparable | Comparable | Lower incidence of hypotension with this compound | [11] |
| Placebo & Midazolam | Bronchoscopy | 80.6% | 4.8% (Placebo), 32.9% (Midazolam) | Higher success rate and shorter time to full alertness with this compound | [12] |
| Propofol | Procedural Sedation | Comparable | Comparable | Reduced risk of hypoxemia with this compound | [11] |
Experimental Protocols
Protocol for Assessing Sedation Depth
A common method for assessing the level of sedation in clinical and preclinical studies is the Modified Observer's Assessment of Alertness/Sedation (MOAA/S) scale .[6][7]
-
Objective: To provide a standardized assessment of a subject's level of consciousness.
-
Scoring:
-
5: Responds readily to name spoken in a normal tone.
-
4: Lethargic response to name spoken in a normal tone.
-
3: Responds only after name is called loudly and/or repeatedly.
-
2: Responds only after mild prodding or shaking.
-
1: Responds only after painful trapezius squeeze.
-
0: No response to painful trapezius squeeze.
-
-
Procedure: The observer assesses the subject's response to a series of progressively more intense stimuli. The score is determined by the first stimulus that elicits a response.
Protocol for a Non-Inferiority Study of Long-Term Sedation (Based on NCT05555667) [3][4]
-
Objective: To assess whether this compound is non-inferior to propofol in maintaining light-to-moderate sedation in critically ill patients.
-
Inclusion Criteria: Adult patients requiring long-term mechanical ventilation.
-
Intervention:
-
Patients are randomized to receive either this compound or propofol.
-
This compound is initiated at an infusion rate of 0.2 mg/kg/h and titrated up to a maximum of 1.0 mg/kg/h to maintain a Richmond Agitation-Sedation Scale (RASS) score between -3 and 0.
-
Propofol is initiated at 2.0 mg/kg/h and titrated up to a maximum of 4.0 mg/kg/h.
-
The RASS score is assessed every 4 hours.
-
If sedation is insufficient at the maximum dose, a rescue sedative (dexmedetomidine) is administered.
-
-
Primary Outcome: Percentage of time within the target RASS score range.
Visualizations
Caption: this compound's Mechanism of Action at the GABA-A Receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. Target-controlled Infusion of this compound in Healthy Volunteers Shows Some Acute Tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Long-term sedation with this compound besylate versus propofol in critically ill patients during invasive mechanical ventilation: a study protocol for a multicenter randomized non-inferior trial [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. asploro.com [asploro.com]
- 7. A comprehensive review of this compound for sedation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. anesth-pain-med.org [anesth-pain-med.org]
- 9. This compound: pharmacological characteristics and clinical applications in anesthesiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Anesthetic efficacy with this compound compared with propofol: a systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound: An Updated Review of a New Sedative and Anaesthetic - PMC [pmc.ncbi.nlm.nih.gov]
Remimazolam Intravenous Administration Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the precipitation of remimazolam in intravenous (IV) lines during experimental use.
Troubleshooting Guide: this compound Precipitation in IV Lines
This guide provides a step-by-step approach to identifying, resolving, and preventing the precipitation of this compound in intravenous lines.
Question: I have observed a white precipitate in the IV line during the administration of this compound. What should I do?
Answer:
Immediate action is crucial to ensure the integrity of your experiment and to avoid potential complications. Follow these steps:
-
Stop the Infusion Immediately: As soon as precipitation is observed, stop the infusion pump or clamp the IV line to prevent further administration of the precipitate.[1][2]
-
Disconnect from the Subject: Safely disconnect the IV line from the subject to prevent the infusion of particulate matter.
-
Document the Observation: Record the location of the precipitate in the IV line (e.g., near the Y-site, throughout the tubing), the co-administered fluids and drugs, their concentrations, and the infusion rates.
-
Investigate the Cause: Use the following workflow to identify the potential cause of precipitation.
Question: How can I prevent this compound from precipitating in the IV line?
Answer:
Proactive measures are key to preventing precipitation:
-
Use the Recommended Diluent: Reconstitute and dilute this compound using only sterile 0.9% Sodium Chloride Injection, USP.[3][4] Avoid using Ringer's acetate, Ringer's lactate, Plasma-Lyte, or other buffered solutions as the primary IV fluid, as these have been associated with precipitation.[5][6][7][8][9]
-
Administer Through a Dedicated IV Line: Whenever possible, administer this compound through a separate IV line to avoid potential interactions with other drugs and fluids.[10][11]
-
Check Drug Compatibility: Before co-administering any drug with this compound, consult the compatibility table below. If compatibility data is unavailable, do not co-administer through the same line.
-
Follow Recommended Concentrations: Prepare this compound at the recommended concentration. Higher concentrations may increase the risk of precipitation, especially at slower infusion rates.[5][6]
-
Flush the IV Line: If administering multiple drugs through the same line, ensure the line is thoroughly flushed with 0.9% Sodium Chloride Injection, USP before and after this compound administration.
Frequently Asked Questions (FAQs)
Q1: Why does this compound precipitate in certain IV fluids?
A1: this compound's solubility is pH-dependent. It is more soluble in acidic environments and less soluble in neutral to alkaline solutions.[5][7] Buffered solutions like Ringer's acetate and Plasma-Lyte have a higher pH than 0.9% Sodium Chloride, which can cause the this compound to precipitate out of the solution.[5][7][8]
Q2: Which IV fluids and drugs are known to be incompatible with this compound?
A2: Based on published case reports and compatibility studies, the following are known to be incompatible and may cause precipitation:
| Incompatible IV Fluids & Drugs |
| Ringer's Acetate Solution[5][6][8][9] |
| Ringer's Lactate Solution[10][11] |
| Plasma-Lyte 148[7][12][13] |
| Ampicillin/Sulbactam[10][11] |
| Calcium Gluconate[10][11] |
| Clindamycin[10][11] |
| Dexamethasone[10][11] |
| Furosemide[10][11] |
| Sodium Bicarbonate 8.4%[10][11] |
| Thiopental[10][11] |
| Tranexamic Acid[10][11] |
Q3: Which drugs are physically compatible with this compound for co-administration?
A3: Studies have shown that the following drugs are physically compatible with this compound when diluted in 0.9% sodium chloride during simulated Y-site administration:[4][14]
| Compatible Drugs |
| Remifentanil[14] |
| Fentanyl[14] |
| Rocuronium[14] |
| Vecuronium[14] |
| Dexmedetomidine[14] |
| Midazolam[14] |
Q4: What is the recommended procedure for preparing this compound for intravenous administration?
A4: To prepare Byfavo® (this compound for injection), add 8.2 mL of sterile 0.9% Sodium Chloride Injection, USP, to the 20 mg vial.[3] Direct the stream of the solution toward the wall of the vial and gently swirl until the contents are fully dissolved. Do not shake the vial. The reconstituted solution will have a final concentration of 2.5 mg/mL.[3][15]
Experimental Protocols
Protocol 1: Visual Compatibility Testing of this compound with a Test Drug (Simulated Y-Site Administration)
Objective: To determine the physical compatibility of this compound with another intravenous drug.
Materials:
-
Reconstituted this compound solution (2.5 mg/mL in 0.9% Sodium Chloride)
-
Test drug diluted to a clinically relevant concentration in 0.9% Sodium Chloride
-
Sterile, clear glass test tubes
-
Pipettes
-
Black and white background for observation
Methodology:
-
In a clear glass test tube, mix equal volumes (e.g., 5 mL) of the reconstituted this compound solution and the test drug solution.
-
Gently invert the test tube three times to mix the solutions.
-
Visually inspect the mixture against a black and a white background immediately after mixing, and at 15, 30, and 60 minutes.
-
Observe for any signs of precipitation, color change, haze, or gas formation.
-
A control solution of the test drug diluted with an equal volume of 0.9% Sodium Chloride should be prepared and observed in parallel.
Protocol 2: Analysis of Precipitate
Objective: To identify the composition of a precipitate observed in an IV line.
Materials:
-
IV line segment containing the precipitate
-
Microscope
-
Raman spectrometer
-
Filtration apparatus
-
Distilled water
Methodology:
-
Carefully remove the segment of the IV tubing containing the precipitate.
-
Isolate the precipitate by filtration.
-
Wash the precipitate with a small amount of distilled water to remove any soluble components and allow it to air dry.
-
Microscopic Examination: Examine the morphology of the precipitate under a microscope.
-
Raman Spectroscopy: Analyze the chemical composition of the precipitate using Raman spectroscopy. Compare the resulting spectrum with the spectra of this compound and any co-administered drugs to identify the components of the precipitate.[16][17] This technique can help confirm if the precipitate is this compound.[8]
References
- 1. nursingcenter.com [nursingcenter.com]
- 2. straightanursingstudent.com [straightanursingstudent.com]
- 3. byfavo.com [byfavo.com]
- 4. apsf.org [apsf.org]
- 5. This compound – current knowledge on a new intravenous benzodiazepine anesthetic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A case of precipitate in intravenous line when general anesthesia implemented with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. app.periodikos.com.br [app.periodikos.com.br]
- 8. ivteam.com [ivteam.com]
- 9. researchgate.net [researchgate.net]
- 10. Incompatibility of the short-acting benzodiazepine this compound with common perioperative medication - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Precipitation of this compound in coadministration with Plasma-Lyte 148: two case reports [bjan-sba.org]
- 13. Precipitation of this compound in coadministration with Plasma-Lyte 148: two case reports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Physical compatibility of this compound with opioid analgesics, sedatives, and muscle relaxants during simulated Y-site administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Influence of Animal Health on Remimazolam Pharmacokinetics
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the impact of animal health status on the pharmacokinetics of remimazolam. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: How is this compound metabolized, and what is its primary metabolite?
This compound is an ultra-short-acting benzodiazepine.[1][2][3][4][5] Its structure includes a carboxylic ester group that is susceptible to hydrolysis by tissue esterases, which is the primary pathway for its metabolic elimination.[1][2] This metabolism is not dependent on the cytochrome P450 enzyme system.[3][4][5][6] The process converts this compound into its principal metabolite, CNS 7054, which is pharmacologically inactive.[1][2][7][8] CNS 7054 has a significantly lower affinity (300-400 times weaker) for the GABA-A receptor compared to the parent compound.[7][8][9]
Q2: What is the primary enzyme responsible for this compound metabolism?
The primary enzyme involved in the hydrolysis of this compound to its inactive metabolite, CNS 7054, is carboxylesterase-1 (CES1).[1][2][9] Studies using tissue homogenates from various animals and humans have identified the liver as the main site of this compound elimination.[1][2]
Q3: Does the health status of the animal model, particularly liver or kidney function, affect the pharmacokinetics of this compound?
Yes, the health status of the animal model can influence the pharmacokinetics of this compound, with hepatic impairment having a more pronounced effect than renal impairment. Since this compound is primarily metabolized in the liver by carboxylesterases, any compromise in liver function can lead to decreased clearance and prolonged drug effects.[10][11][12][13] Studies in humans with severe hepatic impairment have shown a 38.1% higher exposure to this compound (i.e., 38.1% lower clearance) compared to healthy individuals, resulting in a delayed recovery time.[12][13] In contrast, renal impairment appears to have a minimal impact on the plasma clearance of this compound itself.[3][4][5][10][12][13] However, end-stage renal disease may affect the concentration of the metabolite CNS7054.[10]
Troubleshooting Guide
Issue: Prolonged recovery times or unexpected depth of sedation observed in animal models.
Possible Cause: Compromised hepatic function in the animal model.
Troubleshooting Steps:
-
Assess Liver Function: If not already part of the experimental protocol, consider assessing baseline liver function in the animal models. Standard liver function tests can provide insights into the health of the animals.
-
Dose Adjustment: Based on the evidence that hepatic impairment reduces this compound clearance, a dose reduction may be necessary for animals with known or suspected liver disease to avoid prolonged sedation.[11][12][13]
-
Monitor Metabolite Levels: If feasible, monitoring the plasma concentrations of both this compound and its inactive metabolite, CNS 7054, can help in understanding the metabolic capacity of the animal model.
Issue: Inconsistent sedative effects between individual animals in the same experimental group.
Possible Cause: Underlying subclinical health variations affecting drug metabolism.
Troubleshooting Steps:
-
Health Screening: Implement a more rigorous health screening protocol for the animals prior to their inclusion in the study to ensure a more homogenous population.
-
Control Groups: Ensure that the study design includes appropriate control groups to account for biological variability.
-
Pharmacokinetic Sub-study: Consider conducting a small pharmacokinetic sub-study to characterize the variability in this compound metabolism within the specific animal population being used.
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of this compound in various animal species under healthy conditions. Data for animals with specific health impairments are limited in the available literature, but the human data provides a strong indication of the expected effects of hepatic and renal disease.
Table 1: Pharmacokinetic Parameters of this compound in Healthy Animal Models
| Animal Species | Dose | Clearance (CL) | Volume of Distribution (Vss) | Half-life (t½) |
| Pig | 1.5 mg/kg/h for 15 min, i.v. | 35 ml/min/kg | 440 ml/kg | 18 min |
| Sheep | Intravenous Bolus | 103 (61-256) mL/kg/minute (Median, Range) | Not Reported | 9.8 (4.6-15) minutes (Median, Range) |
| Horse | 0.05 mg/kg, single IV dose | 14.0 ± 1.1 L/kg/h | 2.01 ± 0.26 L/kg | 0.77 ± 0.15 h |
Data extracted from multiple sources.[7][14][15]
Table 2: Impact of Hepatic and Renal Impairment on this compound Pharmacokinetics in Humans (for extrapolation to animal models)
| Health Status | Change in Clearance | Impact on Recovery |
| Severe Hepatic Impairment | 38.1% lower | Delayed recovery (16.7 min vs. 8.0 min in healthy) |
| Renal Impairment | Comparable to healthy subjects | No relevant impact |
Data from human studies, which can be cautiously extrapolated for designing animal experiments.[12][13]
Experimental Protocols
Methodology for Investigating this compound Pharmacokinetics in Sheep
-
Animals: A group of six adult Hampshire-Suffolk cross-bred sheep (three females, three castrated males), with a mean weight of 73 ± 3 kg.[14]
-
Drug Administration: this compound, midazolam, and diazepam were co-administered as an intravenous (IV) bolus to each sheep.[14]
-
Blood Sampling: Blood samples were collected at 18 time points over a period of 10 hours.[14]
-
Analytical Method: High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) was used to simultaneously measure the plasma concentrations of the parent benzodiazepines and their metabolites.[14] For this compound, the metabolite measured was CNS 7054.[14]
-
Pharmacokinetic Analysis: The concentration-time data for each compound was fitted to noncompartmental models using commercial software to calculate pharmacokinetic parameters.[14]
Visualizations
Below are diagrams illustrating key concepts related to this compound's metabolism and the experimental workflow for its pharmacokinetic analysis.
Caption: Metabolic pathway of this compound to its inactive metabolite, CNS 7054.
Caption: Experimental workflow for a typical animal pharmacokinetic study of this compound.
References
- 1. The Metabolism of the New Benzodiazepine this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. "Clinical Pharmacokinetics, Pharmacodynamics, and Drug Interactions of " by Derek E. Murrell and Sam Harirforoosh [digitalcommons.chapman.edu]
- 4. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 5. Clinical Pharmacokinetics, Pharmacodynamics, and Drug Interactions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of the anesthetic effect of a mixture of this compound, medetomidine, and butorphanol in three mouse strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: Non-Clinical and Clinical Profile of a New Sedative/Anesthetic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | this compound: Non-Clinical and Clinical Profile of a New Sedative/Anesthetic Agent [frontiersin.org]
- 9. The Rise of this compound: A Review of Pharmacology, Clinical Efficacy, and Safety Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. research.rug.nl [research.rug.nl]
- 14. Pharmacokinetics of this compound, midazolam and diazepam in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of this compound Versus Midazolam After Intravenous Administration to Horses - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Injection Pain with Remimazolam Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize injection pain associated with remimazolam formulations during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the expected incidence of injection pain with standard this compound formulations?
A1: this compound is associated with a significantly lower incidence of injection pain compared to other intravenous anesthetics, particularly propofol.[1][2][3][4][5] Multiple clinical studies have reported very low to no incidence of injection pain with this compound.[1][4][6] Its water-soluble nature is a key factor contributing to this favorable profile.[7][8][9]
Q2: What are the key formulation parameters of the approved this compound product?
A2: The commercially available this compound (Byfavo®) is a lyophilized powder (20 mg per vial) that is reconstituted with 8.2 mL of sterile 0.9% Sodium Chloride Injection, USP, to yield a final concentration of 2.5 mg/mL.[1][2][10] The reconstituted solution is clear, colorless to pale yellow.[2] The pH of the reconstituted solution is approximately 3.44.[11]
Q3: Can the choice of intravenous (IV) fluid affect the administration of this compound and potentially cause issues?
A3: Yes, the choice of IV fluid is critical. This compound's solubility is pH-dependent and decreases in solutions with a pH greater than 4.0.[5][12][13] Co-administration with alkaline solutions such as Lactated Ringer's or Acetated Ringer's Solution can cause precipitation of the drug in the IV line, leading to potential occlusion.[12][14][15][16][17] It is crucial to use compatible fluids like 0.9% Sodium Chloride or 5% Dextrose for administration.[1][12]
Q4: If injection pain is observed, what is the likely underlying mechanism?
A4: While rare with this compound, injection pain from intravenous agents is generally caused by the direct activation of nociceptors (pain-sensing nerve endings) in the blood vessel wall.[18][19] This can be triggered by the drug's chemical properties, pH, or osmolality. For some anesthetics like propofol, the activation of specific ion channels on nociceptors, such as Transient Receptor Potential Ankyrin 1 (TRPA1) and Transient Receptor Potential Vanilloid 1 (TRPV1), has been identified as a key mechanism.[3][7][20][21] Although not extensively studied for this compound due to its low pain incidence, a similar mechanism could be hypothesized.
Q5: Are there any formulation strategies to further minimize the risk of injection pain with novel this compound formulations?
A5: Given the already low incidence of pain with the standard formulation, there is limited literature on this topic for this compound. However, based on general principles of formulation development to reduce injection pain, the following could be considered in an experimental setting:
-
pH and Osmolality Adjustment: Ensuring the formulation's pH and osmolality are as close to physiological levels as possible, while maintaining drug stability and solubility, can minimize vascular irritation.
-
Excipient Selection: The use of specific excipients, such as cyclodextrins or lipid emulsions, has been explored for other drugs to reduce injection pain, though this would significantly alter the current aqueous formulation of this compound.
-
Concentration Optimization: In preclinical studies, evaluating different concentrations could help identify an optimal balance between efficacy and local tolerance.[5][17]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Precipitate observed in the IV line during co-administration of this compound. | Incompatibility with the co-administered IV fluid. This compound can precipitate in alkaline solutions (pH > 4.0) such as Lactated Ringer's or Acetated Ringer's.[5][12][13][15][16][17] | Immediately stop the infusion. Replace the IV line. Ensure that this compound is only administered with compatible fluids, such as 0.9% Sodium Chloride, 5% Dextrose, or Ringer's Solution.[1][12] A separate IV line for this compound is recommended.[14] |
| Subject reports mild discomfort or pain at the injection site. | Although uncommon, individual sensitivity or local vein irritation may occur. The mechanism, while not fully elucidated for this compound, may involve direct activation of nociceptors.[14] | Slowing the rate of injection may help alleviate discomfort. Ensure the IV catheter is correctly placed in a suitably sized vein. Monitor the injection site for any signs of phlebitis or extravasation. |
| Inconsistent sedation observed in animal models. | Potential for drug precipitation if incompatible fluids are used for flushing catheters. Individual variability in metabolism. | Use only compatible fluids for all aspects of drug administration, including catheter flushing. Ensure accurate dosing and consider potential strain or species differences in drug metabolism. |
Data Presentation
Table 1: Incidence of Injection Pain - this compound vs. Propofol (Data from a Meta-Analysis)
| Drug | Number of Studies | Total Patients | Incidence of Injection Pain | Relative Risk (95% CI) | P-value |
| This compound | 8 | 7,283 (in total) | Lower | 0.06 (0.03-0.12) | < 0.00001 |
| Propofol | 8 | 7,283 (in total) | Higher | Reference | < 0.00001 |
| Source: Adapted from a meta-analysis of 27 studies.[2][22] |
Table 2: Formulation and Administration Parameters for this compound
| Parameter | Specification | Reference |
| Formulation | 20 mg lyophilized powder in a single-patient-use vial. | [1][10] |
| Reconstitution | Add 8.2 mL of sterile 0.9% Sodium Chloride Injection, USP. | [1][2] |
| Final Concentration | 2.5 mg/mL | [1][2] |
| Appearance | Clear, colorless to pale yellow solution. | [2] |
| pH of Reconstituted Solution | Approximately 3.44 | [11] |
| Compatible IV Fluids | 0.9% NaCl, 5% Dextrose, 20% Dextrose, 5% Dextrose and 0.45% NaCl, Ringer's Solution. | [1][12] |
| Incompatible IV Fluids | Lactated Ringer's Solution, Acetated Ringer's Solution, Plasma-Lyte 148. | [1][12][14][15][17] |
Experimental Protocols
Preclinical Assessment of Injection Pain
1. Formalin Test in Rodents
-
Objective: To assess nociceptive responses to a chemical irritant, which can be adapted to evaluate injection pain. The test has two distinct phases of pain response.[1][4][12][23]
-
Methodology:
-
Acclimatize the animal (rat or mouse) to an observation chamber.
-
Inject a small volume (e.g., 20-50 µL) of the test formulation (or a control like formalin 1-5%) into the plantar surface of the hind paw.
-
Immediately after injection, record the animal's behavior for a set period (e.g., 45-60 minutes).
-
Quantify the pain response by measuring the time spent licking, flinching, or shaking the injected paw.
-
Analyze the data in two phases: Phase 1 (acute pain, first 5-10 minutes) and Phase 2 (inflammatory pain, approximately 20-40 minutes post-injection).[4][23]
-
2. Complete Freund's Adjuvant (CFA) - Induced Inflammatory Pain Model
-
Objective: To establish a model of persistent inflammatory pain to test the analgesic effects of a compound.[2][15][21][24][25]
-
Methodology:
-
Inject CFA (an emulsion of heat-killed Mycobacterium tuberculosis in mineral oil) into the plantar surface of the hind paw of a rodent.
-
This induces a localized inflammation, edema, and hyperalgesia that develops over hours to days and can last for weeks.
-
Assess pain thresholds at baseline and at various time points after CFA injection using methods like the von Frey test for mechanical allodynia or a thermal paw withdrawal test for thermal hyperalgesia.
-
Administer the test formulation of this compound and evaluate its effect on reversing the established hyperalgesia.
-
3. Von Frey Test for Mechanical Allodynia
-
Objective: To measure the threshold for a withdrawal response to a mechanical stimulus, indicating sensitivity to non-painful stimuli.[3][7][10][14][26]
-
Methodology:
-
Place the animal on an elevated mesh platform and allow it to acclimate.
-
Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw.
-
The force is increased until the animal withdraws its paw.
-
The 50% withdrawal threshold is determined using the up-down method, which provides a quantitative measure of mechanical sensitivity.[7]
-
Clinical Assessment of Injection Pain
1. Visual Analog Scale (VAS)
-
Objective: To obtain a subjective, quantitative rating of pain intensity from a patient.[6][22][27][28][29][30][31]
-
Methodology:
-
Provide the patient with a 100 mm horizontal or vertical line with "No pain" at one end (scored as 0) and "Worst pain imaginable" at the other end (scored as 100).[31]
-
Ask the patient to mark the line at the point that represents their current pain intensity.
-
Measure the distance in millimeters from the "No pain" end to the patient's mark to obtain the pain score.
-
Assessments should be made immediately upon injection and at specified time points thereafter.
-
2. Numeric Rating Scale (NRS)
-
Objective: To obtain a subjective, numerical rating of pain intensity.[28][31][32][33]
-
Methodology:
-
Ask the patient to rate their pain on a scale of 0 to 10, where 0 is "no pain" and 10 is the "worst pain imaginable."
-
The rating can be given verbally or by circling a number on a written form.
-
This method is easy to administer and score and correlates well with the VAS.[28]
-
Visualizations
Caption: Hypothetical signaling pathway for injection-induced pain.
Caption: Workflow for assessing injection pain.
References
- 1. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]
- 2. 2.5.4 Complete freund’s adjuvant (CFA)-induced inflammatory pain model [bio-protocol.org]
- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 4. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 5. This compound: pharmacological characteristics and clinical applications in anesthesiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 8. A comprehensive review of this compound for sedation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apsf.org [apsf.org]
- 10. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. criver.com [criver.com]
- 13. This compound – current knowledge on a new intravenous benzodiazepine anesthetic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. criver.com [criver.com]
- 16. researchgate.net [researchgate.net]
- 17. Precipitation of this compound in coadministration with Plasma-Lyte 148: two case reports - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Pain assessment in clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Standardization of the rat paw formalin test for the evaluation of analgesics | Semantic Scholar [semanticscholar.org]
- 21. Clinically relevant preclinical model of CFA-Induced inflammatory pain - Aragen Life Sciences [aragen.com]
- 22. researchgate.net [researchgate.net]
- 23. meliordiscovery.com [meliordiscovery.com]
- 24. creative-bioarray.com [creative-bioarray.com]
- 25. Frontiers | The effect of ponicidin on CFA-induced chronic inflammatory pain and its mechanism based on network pharmacology and molecular docking [frontiersin.org]
- 26. 2.10. von Frey Test for Determining Mechanical Allodynia [bio-protocol.org]
- 27. researchgate.net [researchgate.net]
- 28. Pain scales (Chapter 30) - Monitoring in Anesthesia and Perioperative Care [cambridge.org]
- 29. This compound: Non-Clinical and Clinical Profile of a New Sedative/Anesthetic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 30. The Rise of this compound: A Review of Pharmacology, Clinical Efficacy, and Safety Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Beyond measurement: a deep dive into the commonly used pain scales for postoperative pain assessment [epain.org]
- 32. Pain Assessment | Anesthesia Key [aneskey.com]
- 33. Pain Assessment Scales/Tools » Pain Assessment and Management Initiative » College of Medicine - Jacksonville » University of Florida [pami.emergency.med.jax.ufl.edu]
Validation & Comparative
Remimazolam vs. Midazolam: A Comparative Guide for Procedural Sedation in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of remimazolam and midazolam for procedural sedation, drawing on data from multiple clinical trials. The information presented is intended to inform research, clinical trial design, and drug development by offering a comprehensive overview of the efficacy, safety, and pharmacokinetic profiles of these two benzodiazepines.
Executive Summary
This compound, an ultra-short-acting benzodiazepine, has emerged as a potential alternative to midazolam, a widely used sedative for procedural applications.[1] Clinical trial data consistently demonstrates that this compound offers a faster onset of sedation and a significantly quicker recovery time compared to midazolam.[1][2][3] This rapid induction and recovery profile may contribute to improved procedural workflow and patient throughput.[4][5] While both drugs exhibit a similar safety profile in terms of the types of adverse events observed, some studies suggest a lower incidence of specific complications such as hypotension with this compound.[6][7]
Efficacy: A Quantitative Comparison
Clinical trials have consistently shown this compound to have a shorter time to onset of sedation and a faster recovery profile compared to midazolam across various procedures, including bronchoscopy and gastrointestinal endoscopy.
Table 1: Induction and Recovery Times
| Parameter | This compound | Midazolam | Procedure | Key Findings | Citations |
| Time to Start of Procedure (Median) | 3 - 5 minutes | 8 - 16.3 minutes | Colonoscopy, Bronchoscopy | This compound demonstrates a significantly faster onset of adequate sedation. | [3][4] |
| Time to Fully Alert (Median) | 6 - 7.35 minutes | 12 - 14 minutes | Colonoscopy, Bronchoscopy | Patients receiving this compound recover full consciousness in approximately half the time. | [3][4][8] |
| Time to Discharge (Mean) | 29.9 minutes | 35.0 minutes | Screening Colonoscopy | This compound may lead to a quicker discharge from the medical facility. | [9] |
Table 2: Procedural Success and Rescue Medication
| Parameter | This compound | Midazolam | Procedure | Key Findings | Citations |
| Procedural Success Rate | 80.6% - >92% | 32.9% - 75% | Bronchoscopy, Colonoscopy | A higher percentage of procedures are successfully completed without the need for alternative sedatives with this compound. | [10] |
| Need for Rescue Sedation | Lower | Higher | Bronchoscopy, GI Endoscopy | Patients sedated with this compound are less likely to require additional sedative medication. | [1][2][6] |
Safety Profile
The overall safety profiles of this compound and midazolam are comparable, with both drugs being generally well-tolerated.[1][2] However, some studies have indicated a lower incidence of certain adverse events with this compound.
Table 3: Common Adverse Events
| Adverse Event | This compound | Midazolam | Key Findings | Citations |
| Hypotension | Lower Incidence | Higher Incidence | Meta-analysis of gastrointestinal endoscopy trials showed a reduced incidence of hypotension with this compound. | [6][7] |
| Hypoxia | No Significant Difference | No Significant Difference | Incidence of hypoxia was found to be similar between the two drugs in bronchoscopy sedation. | [1][2] |
| Nausea and Vomiting | No Significant Difference | No Significant Difference | Postoperative nausea and vomiting rates were comparable. | [1][2] |
| Overall Adverse Events | Lower Incidence | Higher Incidence | A meta-analysis reported a reduced incidence of overall adverse events with this compound in gastrointestinal endoscopy. | [6][7] |
Pharmacokinetics
The distinct pharmacokinetic profiles of this compound and midazolam underpin their different clinical characteristics. This compound is metabolized by tissue esterases, leading to a more rapid clearance and shorter half-life.
Table 4: Pharmacokinetic Parameters
| Parameter | This compound | Midazolam | Significance | Citations |
| Metabolism | Hydrolysis by tissue esterases | Hepatic (Cytochrome P450) | This compound's metabolism is independent of liver function, which may be advantageous in patients with hepatic impairment. | [11][12] |
| Terminal Half-life | ~37-53 minutes | ~3.6 - 4.3 hours | The significantly shorter half-life of this compound contributes to its rapid recovery profile. | [12] |
| Clearance Rate | ~70.3 L/h | 18 - 30 L/h | This compound is cleared from the body much more quickly than midazolam. | [12] |
Signaling Pathway
Both this compound and midazolam are benzodiazepines that exert their sedative effects by potentiating the activity of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This leads to an increased influx of chloride ions, hyperpolarization of the neuron, and subsequent inhibition of neuronal firing.
Experimental Protocols
The data presented in this guide is derived from randomized controlled trials (RCTs) and meta-analyses. A general methodology for these studies is outlined below.
Study Design
Most studies were prospective, randomized, double-blind, and multicenter, comparing the efficacy and safety of this compound with midazolam, and in some cases, a placebo.[13][10]
Patient Population
Participants were typically adult patients (ASA physical status I-III) scheduled for procedural sedation for procedures such as colonoscopy or bronchoscopy.[14][10]
Dosing Regimen
-
This compound: Initial doses were administered, followed by top-up doses as needed to achieve and maintain adequate sedation (e.g., Modified Observer's Assessment of Alertness/Sedation [MOAA/S] score ≤3).[10]
-
Midazolam: Administered according to standard clinical practice or prescribing information, with top-up doses allowed.[4][5]
-
Analgesia: Fentanyl was commonly administered to both groups for analgesia.[4][9]
Outcome Measures
-
Primary Efficacy Endpoint: Often defined as procedural success, which included completion of the procedure without the need for rescue sedative medication.
-
Secondary Endpoints: Included time to onset of sedation, time to recovery (fully alert), time to discharge, and the amount of rescue medication required.[1][4][9]
-
Safety Assessments: Monitored and recorded adverse events, including hypotension, hypoxia, bradycardia, and nausea.[2][6]
Comparative Clinical Workflow
The differing pharmacokinetic profiles of this compound and midazolam can impact the clinical workflow for procedural sedation. The following diagram illustrates a typical workflow for each drug.
Conclusion
The available clinical trial data suggests that this compound offers several advantages over midazolam for procedural sedation, most notably a significantly faster onset of action and a more rapid recovery.[1][2][3] This can translate to improved efficiency in clinical practice.[4] The safety profiles of the two drugs are comparable, although this compound may be associated with a lower incidence of certain adverse events like hypotension.[6][7] For researchers and drug development professionals, this compound represents a significant advancement in the field of procedural sedation, offering a profile that aligns with the needs of modern, high-turnover clinical environments. Further research may continue to delineate specific patient populations where the benefits of this compound are most pronounced.
References
- 1. Frontiers | The comparison of this compound and midazolam in bronchoscopic sedation: a systematic review and meta-analysis of randomized controlled trials [frontiersin.org]
- 2. The comparison of this compound and midazolam in bronchoscopic sedation: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. community.the-hospitalist.org [community.the-hospitalist.org]
- 4. Efficacy of this compound versus midazolam for procedural sedation: post hoc integrated analyses of three phase 3 clinica… [ouci.dntb.gov.ua]
- 5. Efficacy of this compound versus midazolam for procedural sedation: post hoc integrated analyses of three phase 3 clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The comparison of this compound and midazolam for the sedation of gastrointestinal endoscopy: a meta-analysis of randomized controlled studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 8. aja.org.tw [aja.org.tw]
- 9. Efficacy of this compound with fentanyl vs midazolam with fentanyl for sedation in screening colonoscopy: Randomized controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A phase IIb study comparing the safety and efficacy of this compound and midazolam in patients undergoing colonoscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jdc.jefferson.edu [jdc.jefferson.edu]
- 12. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 13. profiles.wustl.edu [profiles.wustl.edu]
- 14. This compound surpasses midazolam for bronchoscopy sedation | MDedge [mdedge.com]
A Comparative Guide to Remimazolam and Propofol for Anesthesia Induction
For Researchers, Scientists, and Drug Development Professionals
The induction of general anesthesia is a critical phase of surgical procedures, demanding agents that offer rapid onset, predictable effects, and a stable physiological profile. Propofol has long been the gold standard for intravenous anesthesia induction. However, the emergence of remimazolam, an ultra-short-acting benzodiazepine, presents a new alternative with a distinct pharmacological profile. This guide provides an objective comparison of this compound and propofol for anesthesia induction, supported by experimental data from recent clinical trials and meta-analyses.
Pharmacological Profile
This compound is a benzodiazepine that acts as a GABA-A receptor agonist, similar to midazolam, but with a unique metabolic pathway.[1][2] It is rapidly metabolized by tissue esterases, a process independent of organ function, leading to a predictable and rapid recovery profile.[1][3][4] Propofol, a short-acting hypnotic, also modulates GABA-A receptors but through a different mechanism. Its rapid redistribution and hepatic metabolism contribute to its swift onset and offset of action.[3][5][6]
Efficacy in Anesthesia Induction
Both this compound and propofol have demonstrated high success rates in inducing general anesthesia.[5][6][7] However, there are notable differences in their induction characteristics.
A key differentiator is the time to loss of consciousness (LOC) , which is generally longer with this compound compared to propofol.[8][9][10] Meta-analyses have shown that propofol may achieve a shorter time to LOC by approximately 15 to 37 seconds.[8][9][10][11] Despite this, the overall efficacy of anesthetic induction is comparable between the two agents.[8][9][11]
The depth of anesthesia immediately following induction, as measured by the Bispectral Index (BIS), has been observed to be lighter in patients receiving this compound compared to those administered propofol.[8][9][11]
Hemodynamic Stability
A significant advantage of this compound highlighted in numerous studies is its superior hemodynamic stability during the induction period.[3][12][13][14]
Hypotension: Multiple meta-analyses have consistently shown a significantly lower risk of post-induction hypotension with this compound compared to propofol.[8][9][11][12][14][15] The incidence of hypotension can be up to 50% lower in patients receiving this compound.[14] This is particularly beneficial for high-risk patient populations, such as the elderly and those undergoing cardiac surgery.[11][16][17][18]
Mean Arterial Pressure (MAP) and Heart Rate (HR): Studies have demonstrated that this compound leads to more stable MAP and HR compared to propofol.[3][12][13] While propofol can cause a significant drop in MAP, this compound is associated with smaller fluctuations.[12][13] Some studies have noted a slightly higher heart rate in the this compound group.[11] In elderly patients, this compound has been shown to better maintain systemic vascular resistance, contributing to greater hemodynamic stability.[13][16]
Adverse Events
The safety profiles of the two agents differ in several key aspects.
Injection Site Pain: A notable advantage of this compound is the significantly lower incidence of injection site pain, a common adverse effect with propofol.[5][6][8][9][11][15] In many studies, no injection pain was observed in the this compound groups.[5][6]
Respiratory Depression: While both drugs can cause respiratory depression, some evidence suggests a lower incidence of hypoxemia with this compound.[7][15]
Other Adverse Events: The overall incidence of adverse events tends to be lower with this compound.[12] This includes a lower risk of bradycardia.[15][18] The incidence of postoperative nausea and vomiting (PONV) is generally comparable between the two drugs.[8][9][11]
Recovery Profile
The recovery characteristics following anesthesia with this compound and propofol are generally similar, with no significant differences in time to eye-opening or extubation time in the context of general anesthesia.[8][9][11] However, in procedural sedation settings, some studies have reported longer awakening times with this compound.[7] An important feature of this compound is the availability of a reversal agent, flumazenil, which can be used to rapidly counteract its sedative effects if needed.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative data from comparative studies.
Table 1: Induction and Efficacy
| Parameter | This compound | Propofol | Key Findings | Citations |
| Induction Success Rate | High (89-100% depending on dose) | High (100%) | Comparable efficacy. | [5][6] |
| Time to Loss of Consciousness (s) | Longer | Shorter | Propofol is faster by ~15-37s. | [8][9][10][11] |
| Anesthetic Depth (BIS value post-induction) | Higher (lighter anesthesia) | Lower (deeper anesthesia) | Propofol induces a deeper initial level of anesthesia. | [8][9][11] |
Table 2: Hemodynamic Stability
| Parameter | This compound | Propofol | Risk Ratio/Mean Difference | Citations |
| Incidence of Hypotension | Lower | Higher | RR ≈ 0.51 - 0.57 | [8][9][11][18] |
| Change in Mean Arterial Pressure (ΔMAP) | Smaller decrease | Larger decrease | MD ≈ -5.91 mmHg (favoring this compound) | [3][12] |
| Change in Heart Rate (ΔHR) | Smaller change/slight increase | Larger change | MD ≈ -4.99 beats/min (favoring this compound) | [3][12] |
Table 3: Adverse Events
| Adverse Event | This compound | Propofol | Risk Ratio | Citations |
| Injection Site Pain | Significantly lower | Higher | RR ≈ 0.03 - 0.07 | [8][9][11][15] |
| Bradycardia | Lower incidence | Higher incidence | RR ≈ 0.53 - 0.56 | [15][18] |
| Hypoxemia | Lower incidence | Higher incidence | RR ≈ 0.43 | [15] |
| Postoperative Nausea & Vomiting | Similar | Similar | No significant difference. | [8][9][11] |
| Total Adverse Events | Lower | Higher | OR ≈ 0.40 | [12] |
Experimental Protocols
The data presented is derived from numerous randomized controlled trials (RCTs). A typical experimental design is as follows:
1. Patient Selection: Adult patients (ASA physical status I-III) scheduled for various surgical procedures under general anesthesia are recruited.[5][6][11] Specific populations, such as the elderly or those undergoing cardiac surgery, are often studied separately.[13][16][17][18]
2. Randomization: Patients are randomly assigned to receive either this compound or propofol for the induction of anesthesia.
3. Anesthesia Induction:
-
This compound Group: An intravenous infusion of this compound is administered, often at a rate of 6-12 mg/kg/h, or as a bolus injection (e.g., 0.2-0.4 mg/kg).[5][6][13][16]
-
Propofol Group: An intravenous bolus of propofol is administered, typically at a dose of 1.5-2.5 mg/kg.[17]
4. Monitoring and Data Collection:
-
Primary Outcomes: Often include the incidence of hypotension, defined as a specific drop in systolic or mean arterial pressure.[11][14]
-
Secondary Outcomes: Typically include time to LOC, hemodynamic parameters (MAP, HR), anesthetic depth (BIS), incidence of adverse events, and recovery times.[8][9][11]
-
Hemodynamic Monitoring: Continuous non-invasive arterial pressure (CNAP) or standard non-invasive blood pressure monitoring is used.[14]
5. Anesthesia Maintenance: Following induction, anesthesia is maintained with a continuous infusion of the assigned drug or with an inhalational anesthetic.
6. Statistical Analysis: Data from the two groups are compared using appropriate statistical tests to determine significant differences.
Visualizations
Caption: Comparative profiles of this compound and propofol.
Caption: Typical experimental workflow for a comparative RCT.
Conclusion
This compound presents a compelling alternative to propofol for the induction of general anesthesia, primarily distinguished by its superior hemodynamic safety profile. The significantly lower incidence of hypotension and injection site pain are key advantages, particularly in vulnerable patient populations. While propofol offers a faster onset of action, the overall induction efficacy of both agents is comparable. The choice between this compound and propofol will depend on the specific clinical scenario, patient characteristics, and the desired balance between speed of onset and hemodynamic stability. Further research will continue to delineate the precise role of this compound in various anesthetic settings.
References
- 1. "Clinical Pharmacokinetics, Pharmacodynamics, and Drug Interactions of " by Derek E. Murrell and Sam Harirforoosh [digitalcommons.chapman.edu]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. painphysicianjournal.com [painphysicianjournal.com]
- 4. Clinical Pharmacokinetics, Pharmacodynamics, and Drug Interactions of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety and efficacy of this compound compared with propofol in induction of general anesthesia - Minerva Anestesiologica 2021 October;87(10):1073-9 - Minerva Medica - Journals [minervamedica.it]
- 6. researchgate.net [researchgate.net]
- 7. Anesthetic efficacy with this compound compared with propofol: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The use of this compound versus propofol for induction and maintenance of general anesthesia: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The use of this compound versus propofol for induction and maintenance of general anesthesia: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hemodynamic Influences of this compound Versus Propofol During the Induction Period of General Anesthesia: A Systematic Review and Meta-analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of this compound vs. propofol on hemodynamics during general anesthesia induction in elderly patients: Single-center, randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | The hemodynamic stability of this compound compared with propofol in patients undergoing endoscopic submucosal dissection: A randomized trial [frontiersin.org]
- 15. Adverse Drug Events Observed with the Newly Approved this compound in Comparison to Propofol for General Anesthesia in Patients Undergoing Surgery: A Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of this compound <i>vs.</i> propofol on hemodynamics during general anesthesia induction in elderly patients: Single-center, randomized controlled trial [jbr-pub.org.cn]
- 17. Effect of this compound versus propofol on hypotension after anesthetic induction in patients undergoing coronary artery bypass grafting: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Analysis of Remimazolam and Dexmedetomidine for Sedation
An objective guide for researchers and drug development professionals on the efficacy and safety profiles of remimazolam and dexmedetomidine, supported by clinical trial data and experimental protocols.
This guide provides a detailed comparison of two prominent sedative agents, this compound and dexmedetomidine. By examining their mechanisms of action, clinical efficacy, and safety profiles as reported in recent randomized controlled trials and meta-analyses, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed for informed decision-making in clinical and research settings.
Mechanism of Action
This compound is an ultra-short-acting benzodiazepine, functioning as a positive allosteric modulator of the GABA-A receptor. This action enhances the effect of the inhibitory neurotransmitter GABA, leading to sedation. In contrast, dexmedetomidine is a highly selective α2-adrenergic receptor agonist.[1] It produces sedation by inhibiting norepinephrine release from the locus coeruleus in the brainstem.
Caption: Comparative signaling pathways for this compound and Dexmedetomidine.
Efficacy Comparison
Clinical trials consistently demonstrate that this compound has a significantly faster onset of action compared to dexmedetomidine.[2][3] This rapid induction is a notable advantage in procedural sedation where efficiency is crucial.
Sedation Onset and Success
A meta-analysis of five randomized controlled trials (RCTs) involving 439 participants found that this compound achieved the desired level of sedation significantly faster than dexmedetomidine, with a mean difference of approximately -6.04 minutes.[2][4] Another study comparing the agents for sedation during spinal anesthesia reported that the this compound group reached the target sedation level (Modified Observer's Assessment of Alertness/Sedation [MOAA/S] score ≤ 3) in an average of 4 minutes, compared to 11 minutes for the dexmedetomidine group.[3]
Furthermore, sedation with this compound appears to be more reliable. In one trial, 39.2% of patients in the dexmedetomidine group required rescue midazolam to achieve adequate sedation, whereas no patients in the this compound group required rescue medication.[5][6]
Recovery Profile
This compound is associated with a faster recovery profile. One study found that the time to full alertness (MOAA/S = 5) was significantly shorter in the this compound group (11 ± 3 minutes) compared to the dexmedetomidine group (16 ± 5 minutes).[3] However, when compared with propofol, another study noted that this compound's recovery time was slightly longer, though still faster than dexmedetomidine.[7][8] Despite differences in recovery times, a study on patients undergoing transcatheter aortic valve replacement (TAVR) found this compound to be non-inferior to dexmedetomidine regarding timely discharge from the ICU.[9][10]
| Efficacy Metric | This compound | Dexmedetomidine | Key Findings | Citations |
| Time to Sedation Onset | ~4 min | ~11 min | This compound is significantly faster. | [2][3][4] |
| Mean Difference in Onset | - | - | -6.04 minutes (favoring this compound). | [1][2] |
| Sedation Success Rate | High (0% rescue) | Lower (39.2% rescue) | This compound is more reliable. | [5][6] |
| Time to Full Alertness | ~11 min | ~16 min | Recovery is faster with this compound. | [3] |
| Time in Target Sedation | 77.8% | 67.4% | This compound provides more controllable sedation. | [11][12] |
Safety Profile Comparison
The safety profiles of this compound and dexmedetomidine differ primarily in their hemodynamic and respiratory effects.
Hemodynamic Stability
Dexmedetomidine is well-known for causing bradycardia due to its α2-adrenergic agonist mechanism.[1] Multiple studies confirm a significantly lower incidence of bradycardia with this compound.[1][2][5] A meta-analysis found the incidence of bradycardia to be 2.7% in the this compound group versus 24.8% in the dexmedetomidine group.[1] Consequently, heart rates are typically higher in patients receiving this compound.[2][3]
Regarding blood pressure, findings are more varied. Some studies report similar incidences of hypotension for both drugs[2][4], while others found hypotension to be more frequent with dexmedetomidine, particularly in older patients or during post-anesthesia care.[6][11][13] For instance, one trial noted hypotensive episodes in the PACU were significantly more frequent in the dexmedetomidine group (29.4%) compared to the this compound group (1.9%).[5][6] This suggests this compound may offer superior hemodynamic stability, reducing the need for vasopressor interventions.[9][13][14]
Respiratory Effects
While dexmedetomidine is often favored for its minimal effect on respiratory drive[6], the comparative data with this compound is nuanced. A meta-analysis concluded that this compound did not significantly increase the risk of respiratory depression compared to dexmedetomidine (8.6% vs 5.5% incidence, respectively).[1][2] However, another RCT reported a higher rate of respiratory depression in the this compound group (21.2% vs 2.0%), though no patients required manual ventilation.[5][6] Conversely, in a study on flexible bronchoscopy, the incidence of oxygen desaturation was significantly lower in the this compound group (14.3%) compared to the dexmedetomidine group (44.2%).[15]
| Safety Parameter | This compound | Dexmedetomidine | Key Findings | Citations |
| Bradycardia | Low Incidence (e.g., 0% - 2.7%) | High Incidence (e.g., 24.8% - 25.5%) | Significantly lower risk with this compound. | [1][2][5] |
| Hypotension | Lower Incidence (e.g., 1.9% - 10.8%) | Higher Incidence (e.g., 29.4% - 39.5%) | This compound is associated with greater BP stability. | [5][6][11] |
| Respiratory Depression | Variable (8.6% - 21.2%) | Low (2.0% - 5.5%) | Risk appears comparable or slightly higher with this compound, but context-dependent. | [1][2][5][6] |
| Post-op Nausea/Vomiting | ~11.1% | ~10.1% | No significant difference between the two agents. | [2] |
Experimental Protocols
This section details the methodologies from key comparative studies to provide context for the presented data.
Protocol 1: Sedation for Lower Extremity Surgery under Spinal Anesthesia
-
Study Design: A randomized clinical trial involving 103 patients scheduled for surgery under spinal anesthesia.[5][6]
-
Objective: To compare the efficacy and safety of this compound versus dexmedetomidine for intraoperative sedation.
-
Methodology:
-
Randomization: Patients were randomly assigned to either the this compound (RMZ) group or the dexmedetomidine (DEX) group.
-
Drug Administration:
-
DEX Group: Received a loading dose followed by a continuous infusion targeting a Modified Observer's Assessment of Alertness/Sedation (MOAA/S) score of 3 or 4.
-
RMZ Group: Received a loading dose followed by a continuous infusion targeting the same MOAA/S score.
-
-
Rescue Protocol: Rescue midazolam was administered if the target sedation level was not achieved after the loading dose or despite infusion rate adjustments.
-
Primary Outcome: Requirement for rescue midazolam.
-
Secondary Outcomes: Time to target sedation, incidence of hemodynamic and respiratory adverse events, recovery time, and patient satisfaction scores.
-
Monitoring: Continuous monitoring of hemodynamic parameters (heart rate, blood pressure) and respiratory status.
-
Caption: Workflow for a randomized trial comparing this compound and Dexmedetomidine.
Protocol 2: Meta-Analysis of Sedation for Regional Anesthesia
-
Study Design: A meta-analysis of randomized controlled trials.[1][2][4]
-
Objective: To compare the safety and efficacy of this compound and dexmedetomidine for sedation in patients undergoing surgery with regional anesthesia.
-
Methodology:
-
Literature Search: A systematic search was conducted across multiple databases (CENTRAL, Embase, PubMed, Scopus, Web of Science) for relevant RCTs.
-
Inclusion Criteria: Studies were included if they were RCTs directly comparing this compound with dexmedetomidine for sedation.
-
Data Extraction: Two independent reviewers extracted data on primary and secondary outcomes.
-
Primary Outcome: Incidence of respiratory depression.
-
Secondary Outcomes: Bradycardia, hypotension, hypertension, sedation onset time, emergence time, and postoperative nausea and vomiting (PONV).
-
Statistical Analysis: Effect sizes were calculated as relative risks (RRs) for dichotomous outcomes and mean differences (MDs) for continuous outcomes, using random-effects models. Heterogeneity was assessed using the I² statistic.
-
Conclusion
This compound presents a compelling alternative to dexmedetomidine for procedural sedation, characterized by a significantly faster onset, higher sedation success rates, and a quicker recovery profile.[3][5] Its primary safety advantage is a markedly lower risk of bradycardia and a more stable hemodynamic profile, often reducing the need for vasoactive drugs.[1][13][14] While concerns about respiratory depression exist, the overall risk appears comparable to or only slightly higher than dexmedetomidine in most settings, and it may offer advantages in specific procedures like bronchoscopy.[2][15] Dexmedetomidine remains a valuable agent, particularly when its mild analgesic properties and low incidence of respiratory depression are prioritized.[6] The choice between these agents should be guided by the specific clinical scenario, patient comorbidities, and procedural requirements. Further large-scale studies are warranted to continue refining optimal sedation practices.[2]
References
- 1. A Comparison of the Safety and Efficacy of this compound and Dexmedetomidine for Sedation in Surgical Patients Under Regional Anesthesia: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Comparison emergence of sedation, using dexmedetomidine and this compound, in spinal anaesthesia - double blinded randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rapm.bmj.com [rapm.bmj.com]
- 6. Comparison of this compound and dexmedetomidine for intraoperative sedation in patients undergoing lower extremity surgery under spinal anesthesia: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Propofol | Comparison of the recovery profiles of propofol, dexmedetomidine, and this compound for intraoperative sedation in patients undergoing upper limb surgery under brachial plexus blockade: a randomized controlled trial | springermedicine.com [springermedicine.com]
- 8. snu.elsevierpure.com [snu.elsevierpure.com]
- 9. Effects of this compound versus dexmedetomidine on recovery after transcatheter aortic valve replacement under monitored anesthesia care: a propensity score-matched, non-inferiority study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ekja.org [ekja.org]
- 11. dovepress.com [dovepress.com]
- 12. Efficacy and Safety of this compound Besylate versus Dexmedetomidine for Sedation in Non-Intubated Older Patients with Agitated Delirium After Orthopedic Surgery: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of this compound versus Dexmedetomidine on Hemodynamics in Older Patients Under Lower Extremity Orthopedic Surgery with Spinal Anesthesia: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. Efficacy and safety of this compound versus dexmedetomidine for patients undergoing flexible fiberoptic bronchoscopy: A randomized, clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
head-to-head comparison of remimazolam and etomidate in preclinical models
In the landscape of intravenous anesthetic agents, both remimazolam and etomidate offer rapid onset of sedation and hypnosis, making them valuable tools in various research and clinical settings. While they share the goal of inducing anesthesia, their distinct pharmacological profiles, particularly concerning metabolism and hemodynamic stability, warrant a detailed comparison based on preclinical data. This guide provides an objective overview of their performance in animal models, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action
Both this compound and etomidate exert their primary effects by modulating the gamma-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[1][2] Their interaction with this receptor enhances the influx of chloride ions into neurons, leading to hyperpolarization and a reduction in neuronal excitability, which manifests as sedation and hypnosis.[1][2]
This compound, a benzodiazepine, binds to the benzodiazepine site on the GABA-A receptor, increasing the frequency of channel opening in the presence of GABA.[3][4] Etomidate, an imidazole derivative, binds to a distinct site on the GABA-A receptor, enhancing the receptor's affinity for GABA and potentiating its inhibitory effects.[1][5]
Pharmacokinetics
A key differentiator between this compound and etomidate lies in their metabolic pathways, which significantly influences their pharmacokinetic profiles.
This compound is designed as a "soft drug," featuring an ester linkage that is rapidly hydrolyzed by non-specific tissue esterases, primarily in the liver, to an inactive carboxylic acid metabolite (CNS 7054).[4][6] This organ-independent metabolism contributes to a rapid clearance, a short half-life, and a predictable duration of action with minimal accumulation.[6][7]
Etomidate is also metabolized by ester hydrolysis, mainly in the liver, to an inactive carboxylic acid metabolite.[1] It exhibits rapid redistribution from the central nervous system to peripheral tissues, contributing to its short duration of action.[1]
| Parameter | This compound | Etomidate | Animal Model |
| Metabolism | Rapid hydrolysis by tissue esterases to an inactive metabolite.[4][6] | Hepatic ester hydrolysis to inactive metabolites.[1] | General |
| Half-life | Short; ~0.77 hours in horses.[8] | Short; duration of action 3-5 minutes after a single dose.[9] | Horses / General |
| Clearance | High; significantly higher than midazolam in horses.[8] | Rapid redistribution from CNS to peripheral tissues.[1] | Horses / General |
| Active Metabolites | No.[4][6] | No.[1] | General |
Preclinical Pharmacodynamics and Safety
Direct head-to-head preclinical studies comparing this compound and etomidate are limited. However, data from individual studies in various animal models provide insights into their pharmacodynamic and safety profiles.
Sedative and Anesthetic Effects
Both agents are effective in inducing dose-dependent sedation and anesthesia. In rodent studies, this compound produced dose-dependent sedation, and its sedative effects could be reversed by the benzodiazepine antagonist flumazenil.[10] In a study in sheep, this compound demonstrated a more rapid onset and offset of sedation compared to midazolam and propofol.[10] Etomidate is a well-established anesthetic induction agent with a rapid onset of action, typically within one minute.[9]
Cardiovascular Effects
Etomidate is known for its characteristic hemodynamic stability, causing minimal changes in heart rate, blood pressure, and cardiac output in healthy animals.[4][11] However, in a canine model of dilated cardiomyopathy, etomidate was shown to increase left ventricular afterload, potentially worsening existing cardiac dysfunction.[5]
This compound is reported to have a low liability for cardiovascular depression.[10] Preclinical studies in sheep indicated a short duration of action without significant cardiovascular depression.[10] Clinical comparative studies in humans suggest that this compound may offer greater hemodynamic stability than propofol and even etomidate in certain patient populations, with a lower incidence of hypotension.[12][13][14]
| Parameter | This compound | Etomidate | Animal Model |
| Mean Arterial Pressure | Minimal depression reported in sheep.[10] | Generally stable in healthy dogs;[4][11] may decrease in dogs with cardiomyopathy.[5] | Sheep, Dogs |
| Heart Rate | Minimal changes reported in sheep.[10] | Generally stable in healthy dogs.[4][11] | Sheep, Dogs |
| Cardiac Output | Minimal depression reported in sheep.[10] | Generally stable in healthy dogs;[4][11] may decrease in dogs with cardiomyopathy.[5] | Sheep, Dogs |
Respiratory Effects
This compound is suggested to have a low liability for respiratory depression.[10] However, like all sedatives, respiratory depression can occur, particularly at higher doses or when co-administered with opioids.[15] Etomidate generally causes less apnea than barbiturates or propofol, though some decrease in respiratory function can be observed.[11]
Other Notable Effects
A significant concern with etomidate is its transient inhibition of adrenal steroidogenesis by reversibly inhibiting the 11-beta-hydroxylase enzyme.[4][16] This effect can lead to adrenal suppression, which is a major limitation for its use as a continuous infusion.[7][16] this compound does not share this mechanism of adrenal suppression.
Etomidate administration is also associated with a higher incidence of myoclonus (involuntary muscle movements) and pain on injection.[17] Preclinical and clinical data suggest a lower incidence of these adverse effects with this compound.[13][14][17]
| Adverse Effect | This compound | Etomidate |
| Adrenal Suppression | No | Yes, via 11-beta-hydroxylase inhibition.[4][16] |
| Myoclonus | Low incidence reported in clinical studies.[17] | Common.[17] |
| Injection Pain | Low incidence.[10] | Common.[17] |
Experimental Protocols
Representative Preclinical Cardiovascular Safety Study in Dogs
This protocol outlines a general approach for assessing the cardiovascular effects of intravenous anesthetics in a canine model, based on common practices in preclinical safety pharmacology.
Methodology:
-
Animal Model: Healthy, purpose-bred dogs (e.g., beagles) of either sex are commonly used.
-
Anesthesia and Instrumentation: Animals are anesthetized with a baseline anesthetic regimen that has minimal interference with cardiovascular parameters. They are surgically instrumented for the measurement of arterial blood pressure, central venous pressure, heart rate, cardiac output, and electrocardiogram (ECG).
-
Drug Administration: this compound or etomidate is administered intravenously, typically as a bolus dose followed by a continuous infusion, to achieve and maintain a desired plane of anesthesia.
-
Data Collection: Hemodynamic and ECG parameters are continuously recorded before, during, and after drug administration.
-
Data Analysis: Changes from baseline in cardiovascular parameters are calculated and compared between the two drug treatment groups.
Conclusion
Based on the available preclinical data, both this compound and etomidate are effective and rapid-acting intravenous anesthetic agents. Etomidate's key preclinical advantage is its well-documented hemodynamic stability in healthy animals. However, this is offset by the significant risk of adrenal suppression and a higher incidence of myoclonus and injection pain.
This compound's preclinical profile is characterized by a rapid and predictable offset of action due to its organ-independent metabolism, and a favorable safety profile with low liability for cardiovascular and respiratory depression. The absence of adrenal suppression is a major advantage over etomidate.
While direct head-to-head preclinical comparative studies are lacking, the existing evidence suggests that this compound may offer a superior overall safety profile, particularly in models where adrenal function is a concern or where adverse effects like myoclonus are undesirable. For studies requiring maximal hemodynamic stability in healthy subjects, etomidate remains a relevant comparator, albeit with important safety caveats. Further direct comparative studies in relevant animal models are warranted to provide a more definitive head-to-head assessment of these two agents.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Inhaled this compound Potentiates Inhaled Remifentanil in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hemodynamic Variables in Dogs Anesthetized With Etomidate Intravenous Infusion - WSAVA2005 - VIN [vin.com]
- 4. Effects of continuous infusion of etomidate at various dose rates on adrenal function in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Etomidate adversely alters determinants of left ventricular afterload in dogs with dilated cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cerebral functional, metabolic, and hemodynamic effects of etomidate in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Etomidate on Adrenal Suppression: A Review of Intubated Septic Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and Safety of this compound Versus Etomidate for Induction of General Anesthesia: Protocol for a Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comprehensive review of this compound for sedation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound: Non-Clinical and Clinical Profile of a New Sedative/Anesthetic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hemodynamic and anesthetic effects of etomidate infusion in medetomidine-premedicated dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Adrenal suppression following a single dose of etomidate for rapid sequence induction: a prospective randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The fentanyl/etomidate-anaesthetised beagle (FEAB) dog: a versatile in vivo model in cardiovascular safety research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ajol.info [ajol.info]
- 15. researchgate.net [researchgate.net]
- 16. anaesthetics.ukzn.ac.za [anaesthetics.ukzn.ac.za]
- 17. Comparison of this compound Tosilate and Etomidate on Hemodynamics in Cardiac Surgery: A Randomised Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
Remimazolam: A Comparative Analysis of Efficacy in Procedural Sedation and Anesthesia
An objective guide for researchers and drug development professionals on the performance of remimazolam against established alternatives, supported by experimental data.
This compound, an ultra-short-acting benzodiazepine, has emerged as a promising agent for procedural sedation and general anesthesia.[1] Its rapid onset and offset of action, coupled with a favorable safety profile, position it as a competitive alternative to established drugs like propofol and midazolam.[2][3] This guide provides a comprehensive comparison of this compound's efficacy and safety with other sedatives across various clinical applications, supported by data from recent studies.
Comparative Efficacy and Safety
Clinical evidence consistently demonstrates this compound's efficacy in achieving desired levels of sedation for various procedures, including bronchoscopy, colonoscopy, and general anesthesia.[4] A key advantage highlighted in multiple studies is its superior hemodynamic stability, with a lower incidence of hypotension and respiratory depression compared to propofol.[3][5][6] Furthermore, patients sedated with this compound report significantly less injection site pain.[7][5]
When compared with midazolam, another benzodiazepine, this compound exhibits a faster onset of sedation and a quicker recovery profile.[8][9][10] This leads to shorter procedure times and potentially faster patient discharge.[11][12]
Data Summary
The following tables summarize the quantitative data from comparative studies, providing a clear overview of this compound's performance against propofol and midazolam in different clinical scenarios.
Table 1: this compound vs. Propofol in Procedural Sedation
| Parameter | This compound | Propofol | Key Findings | Citations |
| Sedation Success Rate | Comparable | Comparable | No significant difference in achieving successful sedation. | [13][14][15] |
| Hypotension Incidence | Lower | Higher | This compound is associated with a significantly lower risk of hypotension. | [4][7][5][6][16] |
| Respiratory Depression Incidence | Lower | Higher | Patients receiving this compound experience fewer instances of respiratory depression. | [4][5][6][16] |
| Injection Site Pain | Significantly Lower | Higher | A notable advantage of this compound is the near absence of injection pain. | [4][7][5][6] |
| Time to Wake Up/Recovery | Similar / Slightly Longer | Similar / Slightly Shorter | Recovery times are generally comparable, though some studies report slightly longer awakening times with this compound in procedural sedation. | [13][14][15] |
| Hypoxemia Incidence | Lower | Higher | This compound is associated with a reduced risk of hypoxemia. | [4][14][16] |
Table 2: this compound vs. Midazolam in Procedural Sedation
| Parameter | This compound | Midazolam | Key Findings | Citations |
| Sedation Success Rate | Higher | Lower | This compound demonstrates a higher rate of successful sedation. | [8][9][16][17] |
| Time to Onset of Sedation | Faster | Slower | Sedation is achieved more rapidly with this compound. | [8][9] |
| Time to Full Alertness/Recovery | Shorter | Longer | Patients recover and return to full alertness more quickly after this compound administration. | [8][9][18] |
| Procedure Time | Shorter | Longer | The faster onset and recovery contribute to shorter overall procedure times. | [11] |
| Postoperative Observation Need | Lower | Higher | Fewer patients require extended postoperative observation after this compound sedation. | [11][12] |
Table 3: this compound in Specific Patient Populations
| Patient Population | Key Findings | Citations |
| Elderly Patients | Lower risk of hypoxemia, hypotension, bradycardia, respiratory depression, and injection pain compared to other sedatives. May be more suitable for procedural sedation in this population. | [19][20][21][22] |
| Cardiac Surgery Patients | Associated with potentially superior hemodynamic stability compared to other hypnotic drugs. A promising option for both anesthesia induction and maintenance. | [23][24] |
| High-Risk Surgical Patients (ASA Class III) | Both 6 mg/kg/h and 12 mg/kg/h induction doses were found to be equally efficacious and safe. | [25] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline typical experimental protocols employed in the comparative studies of this compound.
General Anesthesia Induction Study Protocol
A randomized, double-blind, parallel-group trial was conducted to compare the efficacy and safety of this compound with propofol for the induction of general anesthesia.
-
Patient Population: Adult patients (ASA physical status I or II) scheduled for elective surgery under general anesthesia.
-
Randomization: Patients were randomly assigned to one of four groups: three different single-dose regimens of this compound (e.g., 0.2 mg/kg, 0.3 mg/kg, 0.4 mg/kg) or a standard dose of propofol.[7]
-
Anesthesia Induction: The assigned study drug was administered as a single intravenous injection.
-
Efficacy Endpoint: The primary efficacy endpoint was the successful induction of anesthesia without the need for rescue sedation.
-
Safety Monitoring: Continuous monitoring of vital signs, including blood pressure and heart rate, was performed. The incidence of adverse events, such as injection site pain and hypotension, was recorded.
-
Statistical Analysis: Success rates of induction and the incidence of adverse events were compared between the groups using appropriate statistical tests.
Procedural Sedation (Colonoscopy) Study Protocol
A prospective, single-blinded, randomized controlled trial was designed to evaluate the efficacy of this compound with fentanyl versus midazolam with fentanyl for conscious sedation during screening colonoscopy.
-
Patient Population: Patients undergoing screening colonoscopy.
-
Randomization: Participants were randomized to receive either intravenous this compound plus fentanyl or midazolam plus fentanyl.[12]
-
Sedation Protocol: The assigned sedative was administered, and the colonoscopy commenced once an adequate level of sedation was achieved (e.g., Modified Observer's Assessment of Alertness/Sedation score ≤3).[17] Top-up doses of the study drug and/or fentanyl were permitted to maintain adequate sedation and analgesia.[17]
-
Primary Outcome: The primary outcome was the total time from the start of medication administration to meeting discharge criteria.[11][12]
-
Secondary Outcomes: Secondary outcomes included the time to reach the cecum, the need for post-procedure recovery, patient-reported pain and satisfaction scores, the need for additional medication, and procedure completion rates.[11][12]
-
Statistical Analysis: The mean times and scores were compared between the two groups using statistical tests to determine significance.
Visualizing Mechanisms and Workflows
To further elucidate the processes involved in this compound research and its mechanism of action, the following diagrams are provided.
A typical experimental workflow for a randomized controlled trial comparing this compound to a comparator.
Simplified signaling pathway of this compound's action on the GABA-A receptor.
References
- 1. This compound: An Updated Review of a New Sedative and Anaesthetic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. This compound for anesthesia in cardiac and noncardiac surgery. A narrative literature review and synthesis [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of this compound in bronchoscopic sedation: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound versus propofol for procedural sedation: a meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peerj.com [peerj.com]
- 7. Safety and efficacy of this compound compared with propofol in induction of general anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. profiles.wustl.edu [profiles.wustl.edu]
- 10. Comparative study of the efficacy and safety of this compound and midazolam for general anesthesia in elderly patients: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy of this compound with fentanyl vs midazolam with fentanyl for sedation in screening colonoscopy: Randomized controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 13. This compound versus propofol for procedural sedation and anesthesia: a systemic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anesthetic efficacy with this compound compared with propofol: a systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Efficacy and safety of this compound in bronchoscopic sedation: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A phase IIb study comparing the safety and efficacy of this compound and midazolam in patients undergoing colonoscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 19. This compound for Procedural Sedation in Older Patients: A Systematic Review and Meta-Analysis with Trial Sequential Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound for Procedural Sedation in Older Patients: A Systematic Review and Meta-Analysis with Trial Sequential Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound versus propofol for endoscopy sedation in elderly patients: a systematic review, meta-analysis and trial sequential analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. This compound for anesthesia and sedation in cardiac surgery and for cardiac patients undergoing non-cardiac surgery: a systematic-narrative hybrid review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. This compound in Cardiac Anesthesia: Analysis of Recent Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Safety and efficacy of this compound in induction and maintenance of general anesthesia in high-risk surgical patients (ASA Class III): results of a multicenter, randomized, double-blind, parallel-group comparative trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Recovery Profiles: Remimazolam Versus Other Benzodiazepines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the recovery profiles of the novel ultra-short-acting benzodiazepine, remimazolam, with other benzodiazepines, supported by experimental data from clinical trials.
Executive Summary
This compound, a novel benzodiazepine, is engineered as a "soft drug" with an ester linkage that facilitates rapid hydrolysis by tissue esterases into an inactive metabolite.[1][2] This unique metabolic pathway, independent of cytochrome P450 enzymes, results in a significantly faster and more predictable recovery profile compared to other benzodiazepines like midazolam.[3][4] Clinical data consistently demonstrate that this compound offers a more rapid onset of action, shorter recovery times, and a favorable safety profile with a lower incidence of cardiovascular and respiratory depression.[5][6]
Comparative Recovery Data
The following tables summarize quantitative data from comparative clinical studies.
Table 1: Pharmacokinetic and Recovery Parameters of this compound vs. Midazolam
| Parameter | This compound | Midazolam | Key Findings | Citations |
| Induction Time | Median: 3 minutes | Median: 8 minutes | This compound demonstrates a significantly shorter time to the start of the procedure. | [7][8] |
| Time to Fully Alert | Median: 6 minutes | Median: 14 minutes ("real-world" use) | Patients recover full alertness substantially faster with this compound. | [3][7][8] |
| Time to Ready for Discharge | Median: 49 minutes | Median: 60 minutes ("real-world" use) | This compound may facilitate earlier patient discharge. | [3] |
| Terminal Elimination Half-Life (t½) | 7 to 11 minutes | 1.7 to 2.4 hours | The significantly shorter half-life of this compound contributes to its rapid recovery profile. | [3] |
| Metabolism | Hydrolysis by non-specific tissue esterases | Cytochrome P450 enzymes | This compound's metabolism is organ-independent, which can be advantageous in patients with hepatic impairment. | [1][3][4] |
| Active Metabolites | No | Yes (a-hydroxy-midazolam) | The absence of active metabolites with this compound reduces the risk of re-sedation. | [1][9] |
Experimental Protocols
The data presented in this guide are derived from randomized controlled trials (RCTs) and systematic meta-analyses. The methodologies employed in these key experiments are outlined below.
Study Design for Comparative Efficacy and Recovery
A common study design involves a multi-center, randomized, single-blind/double-blind, placebo- and active-controlled trial.
-
Patient Population: Adult patients undergoing procedures requiring sedation, such as colonoscopy or bronchoscopy.
-
Treatment Arms:
-
This compound group
-
Midazolam group (active comparator)
-
Placebo group
-
-
Primary Endpoints:
-
Success of Procedure: A composite measure, often defined as the completion of the procedure without the need for rescue sedation.
-
Time to Full Alertness: Assessed by the investigator at regular intervals following the end of the procedure.
-
-
Secondary Endpoints:
-
Time to Sedation Onset: Time from the first dose of the study drug to the start of the procedure.
-
Time to Discharge: Time from the end of the procedure to when the patient is deemed ready for discharge by a qualified individual.
-
Adverse Events: Monitoring and recording of any adverse events, with a particular focus on hypotension, hypoxia, and nausea.
-
-
Data Analysis: Statistical comparisons between treatment groups are performed to evaluate differences in efficacy, recovery times, and safety profiles.[7][8]
Signaling and Metabolic Pathways
The distinct recovery profiles of this compound and other benzodiazepines are primarily attributed to their different metabolic pathways.
Mechanism of Action
All benzodiazepines, including this compound, exert their sedative and anxiolytic effects by potentiating the action of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor in the central nervous system.[1][10][11] This leads to an increased influx of chloride ions, hyperpolarization of the neuron, and subsequent inhibition of neuronal firing.
Comparative Metabolic Pathways
The following diagram illustrates the key differences in the metabolic breakdown of this compound compared to other benzodiazepines like midazolam.
Caption: Comparative metabolic pathways of this compound and midazolam.
Conclusion
The available evidence strongly suggests that this compound offers a superior recovery profile compared to midazolam, characterized by a faster onset of action, more rapid and predictable recovery to full alertness, and a favorable safety profile.[7][8][12] These advantages are primarily due to its unique metabolism by tissue esterases, which leads to the rapid formation of an inactive metabolite.[1][13] For researchers and drug development professionals, this compound represents a significant advancement in benzodiazepine design, offering a more titratable and safer option for procedural sedation.
References
- 1. This compound: pharmacological characteristics and clinical applications in anesthesiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The rise of this compound: a review of pharmacology, clinical efficacy, and safety profiles. - Drugs and Alcohol [drugsandalcohol.ie]
- 3. Efficacy of this compound versus midazolam for procedural sedation: post hoc integrated analyses of three phase 3 clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Clinical Pharmacokinetics, Pharmacodynamics, and Drug Interactions of " by Derek E. Murrell and Sam Harirforoosh [digitalcommons.chapman.edu]
- 5. Frontiers | this compound: Non-Clinical and Clinical Profile of a New Sedative/Anesthetic Agent [frontiersin.org]
- 6. A comprehensive review of this compound for sedation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of this compound versus midazolam for procedural sedation: post hoc integrated analyses of three phase 3 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of this compound versus midazolam for procedural sedation: post hoc integrated analyses of three phase 3 clinica… [ouci.dntb.gov.ua]
- 9. Safety of this compound in comparison with... | F1000Research [f1000research.com]
- 10. What is the mechanism of this compound Tosylate? [synapse.patsnap.com]
- 11. Clinical Pharmacokinetics, Pharmacodynamics, and Drug Interactions of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The comparison of this compound and midazolam in bronchoscopic sedation: a systematic review and meta-analysis of randomized controlled trials [frontiersin.org]
- 13. The Metabolism of the New Benzodiazepine this compound [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Amnestic Properties of Remimazolam and Midazolam for Procedural Sedation
In the realm of procedural sedation, the induction of amnesia is a critical component for enhancing patient comfort and minimizing psychological distress. For decades, midazolam has been a cornerstone benzodiazepine for this purpose. However, the emergence of remimazolam, an ultra-short-acting benzodiazepine, presents a new alternative with a potentially different amnestic profile. This guide provides a detailed comparison of the amnestic properties of this compound and midazolam, supported by experimental data, for researchers, scientists, and drug development professionals.
Mechanism of Action: A Shared Pathway
Both this compound and midazolam exert their effects by modulating the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2] They bind to the benzodiazepine site on the GABA-A receptor, which increases the frequency of chloride channel opening in response to GABA.[3] This influx of chloride ions leads to hyperpolarization of the neuronal membrane, resulting in reduced neuronal excitability and producing sedative, anxiolytic, and amnestic effects.[1][4] The amnestic properties, particularly anterograde amnesia which prevents the formation of new memories, are a hallmark of benzodiazepines.[1][5][6] This effect is largely attributed to the disruption of long-term potentiation in the hippocampus, a critical process for memory encoding and consolidation.[1][7] While both drugs share this fundamental mechanism, their pharmacokinetic profiles contribute to differences in the onset, duration, and recovery from amnesia. This compound is rapidly metabolized by tissue esterases, leading to a shorter duration of action compared to midazolam, which is metabolized by cytochrome P450 enzymes in the liver.[2][4]
Comparative Amnestic Efficacy: Clinical Evidence
Clinical studies have sought to quantify and compare the amnestic effects of this compound and midazolam. These investigations often employ validated neurocognitive tests to assess memory function before and after drug administration.
Cognitive Function Assessment:
A key study utilized the Hopkins Verbal Learning Test-Revised (HVLT-R) to assess learning and memory. The results indicated that while both drugs induced a decline in cognitive function, the effect was less severe with this compound.[8]
| Cognitive Assessment (HVLT-R) | This compound | On-Label Midazolam | Real-World Midazolam |
| Mean Total Recall T-Score (Baseline) | 34.8 ± 13.6 | 33.5 ± 23.7 | 31.8 ± 14.1 |
| Mean Total Recall T-Score (5 mins post-alert) | 26.9 ± 13.6 | 21.8 ± 14.1 | 23.7 ± 10.4 |
| Mean Change from Baseline | -7.9 ± 9.6 | -10.0 ± 10.6 | -10.3 ± 9.6 |
| Data from a post hoc integrated analysis of three phase 3 clinical trials.[8] Higher T-scores represent better cognitive performance. |
Another study comparing the two drugs in elderly patients undergoing dental extraction used the Montreal Cognitive Assessment (MoCA) 5-minute score. This study found that patients receiving this compound had better cognitive recovery at 30 minutes and 1 hour post-procedure.[9]
| Cognitive Assessment (MoCA 5-min score) | This compound Group | Midazolam Group | P-value |
| MoCA Score at 30 mins post-op (Median, IQR) | 25 (23.5, 27) | 23 (21, 25) | < 0.01 |
| MoCA Score at 1 hr post-op (Median, IQR) | 27 (26, 28) | 26 (25, 27) | < 0.01 |
| Rate of MoCA Score Return to Baseline at 30 mins | 62.26% | 30.19% | 0.001 |
| Data from a prospective randomized controlled study in elderly patients.[9] |
A meta-analysis of randomized controlled studies on sedation for gastrointestinal endoscopy also indicated that this compound was associated with shorter total and delayed recall compared to midazolam.[10]
Experimental Protocols
The assessment of amnestic properties in clinical trials typically follows a structured protocol to ensure the validity and comparability of the results.
Representative Experimental Protocol for Assessing Amnesia:
-
Patient Selection: Patients scheduled for a specific procedure (e.g., colonoscopy, bronchoscopy, dental extraction) are screened for eligibility based on inclusion and exclusion criteria, including age, health status (e.g., ASA physical status), and cognitive baseline.[11]
-
Baseline Cognitive Assessment: Prior to drug administration, a baseline neurocognitive assessment is conducted using a validated tool such as the Hopkins Verbal Learning Test-Revised (HVLT-R) or the Montreal Cognitive Assessment (MoCA).[8][9]
-
Randomization and Blinding: Patients are randomly assigned to receive either this compound or midazolam in a double-blind manner, where neither the patient nor the administering clinician is aware of the assigned drug.[11]
-
Drug Administration: The sedative is administered intravenously according to a predefined dosing regimen. Doses may be titrated to achieve a desired level of sedation, often measured using a scale like the Modified Observer's Assessment of Alertness/Sedation (MOAA/S).
-
Procedure and Monitoring: The medical procedure is performed while vital signs and sedation levels are continuously monitored.
-
Post-Procedure Cognitive Assessment: After the procedure and once the patient is fully alert, the same neurocognitive test administered at baseline is repeated at specific time points (e.g., 5 minutes, 30 minutes, 1 hour, 24 hours post-procedure) to assess the degree of amnesia and the trajectory of cognitive recovery.[8][9]
-
Data Analysis: The change in cognitive scores from baseline to post-procedure assessments is calculated and compared between the two drug groups to determine the relative amnestic effects.
Signaling Pathway of Benzodiazepine-Induced Amnesia
The amnestic effects of both this compound and midazolam are initiated by their interaction with the GABA-A receptor, leading to a cascade of events that ultimately suppress neuronal activity in brain regions crucial for memory formation.
Conclusion
The available evidence suggests that while both this compound and midazolam are effective in inducing amnesia for procedural sedation, this compound may offer a more favorable profile in terms of cognitive recovery. The faster offset of this compound appears to translate to a quicker return to baseline cognitive function, a particularly important consideration in outpatient settings and for vulnerable patient populations such as the elderly. The choice between these agents will depend on the specific clinical context, including the desired duration of amnesia and the patient's individual characteristics. Further research will continue to delineate the nuanced differences in the amnestic and broader cognitive effects of these two important benzodiazepines.
References
- 1. newhampshireanesthesia.com [newhampshireanesthesia.com]
- 2. A comprehensive review of this compound for sedation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Midazolam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Benzodiazepine-induced anterograde amnesia: detrimental side effect to novel study tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. radiusga.com [radiusga.com]
- 8. Efficacy of this compound versus midazolam for procedural sedation: post hoc integrated analyses of three phase 3 clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. The comparison of this compound and midazolam for the sedation of gastrointestinal endoscopy: a meta-analysis of randomized controlled studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. trial.medpath.com [trial.medpath.com]
Remimazolam in the Research Setting: A Cost-Effectiveness Comparison
For researchers, scientists, and drug development professionals, selecting the appropriate sedative for procedural studies is a critical decision that balances efficacy, safety, and economic viability. This guide provides an objective comparison of the cost-effectiveness of remimazolam against other commonly used sedatives, supported by experimental data and detailed methodologies.
This compound, an ultra-short-acting benzodiazepine, has emerged as a promising alternative to traditional sedatives like propofol and midazolam. Its rapid onset and offset of action, coupled with a favorable safety profile, present potential economic benefits in a research setting by optimizing procedural workflow and subject turnover. This analysis delves into the cost-effectiveness of this compound, offering a data-driven comparison for informed decision-making in study design and drug development protocols.
Quantitative Data Summary
A comparative analysis of the costs associated with this compound versus midazolam and propofol for procedural sedation reveals notable economic advantages for this compound, primarily driven by efficiencies in time and resource utilization. The following table summarizes the key quantitative findings from a cost-effectiveness study in the context of endoscopic procedures.
| Metric | This compound | Midazolam | Propofol |
| Total Cost per Successful Colonoscopy | DKK 1,200[1][2][3][4] | DKK 1,320[1][2][3][4] | DKK 1,255[1][2][3][4] |
| Incremental Saving per Successful Colonoscopy (vs. This compound) | - | DKK 120[1][2][3][4] | DKK 55[1][2][3][4] |
| Total Cost per Successful Bronchoscopy | DKK 1,353[1][2][3][4] | DKK 1,724[1][2][3][4] | N/A |
| Incremental Saving per Successful Bronchoscopy (vs. This compound) | - | DKK 372[1][2][3][4] | N/A |
| Mean Time to Onset of Sedation (ICU setting) | 5.2 ± 1.8 minutes[5][6] | 8.9 ± 2.4 minutes[5][6] | N/A |
| Mean Time to Awakening (ICU setting) | 10.2 ± 2.7 minutes[5][6] | 16.5 ± 3.9 minutes[5][6] | N/A |
| Mean ICU Length of Stay (days) | 5.1 ± 1.3[5][6] | 7.8 ± 2.1[5][6] | N/A |
Data presented in Danish Krone (DKK) as per the source study. N/A indicates data not available in the cited studies.
Experimental Protocols
The cost-effectiveness of this compound has been evaluated using a micro-costing approach, which involves a detailed breakdown and analysis of all resources consumed during a procedure. A key study in this area employed a six-stage model to represent the patient journey for endoscopic procedures.[2]
Experimental Model: Six-Stage Micro-Costing Analysis
This model meticulously tracks costs across the entire procedural timeline, from preparation to discharge. The primary data for this model was informed by clinical studies of this compound.[1][2][4] The six stages are as follows:
-
Stage 0: Preparation: This stage includes the resources and personnel time required to prepare the subject and the procedure room.
-
Stage 1: Pre-procedure: This encompasses the time and resources from the subject's arrival until the administration of the sedative.
-
Stage 2: Sedation and Procedure: This stage covers the cost of the sedative drug, administration supplies, and the time of the healthcare professionals performing the procedure.
-
Stage 3: Recovery: This is a critical stage for cost differentiation, tracking the time and resources required for the subject to recover from sedation to a state of being fully alert.[2]
-
Stage 4: Post-recovery: This includes the time until the subject is ready for discharge.
-
Stage 5: Discharge: This final stage accounts for the resources involved in the discharge process.
The main contributors to the cost savings observed with this compound were the reduced time spent in the preparation and recovery phases.[2] Sensitivity analyses have indicated that recovery time is the most significant factor influencing the cost difference between this compound and midazolam.[1][2][4] For comparisons with propofol, the procedure time itself was a larger contributor to uncertainty.[1][2][4]
Visualizing the Cost-Effectiveness Workflow
The following diagram illustrates the logical flow of the six-stage micro-costing model used to assess the economic benefits of this compound in a research setting.
Caption: Six-stage micro-costing model workflow for procedural sedation.
Signaling Pathways and Mechanism of Action
While the primary focus of this guide is cost-effectiveness, it is pertinent to briefly touch upon the pharmacological underpinnings of this compound's profile. As a benzodiazepine, this compound enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to sedation. Its unique ester linkage allows for rapid hydrolysis by tissue esterases, resulting in a short duration of action and a predictable recovery profile. This rapid metabolism is a key differentiator from other benzodiazepines like midazolam and contributes to its economic advantages.
The following diagram illustrates the simplified signaling pathway of this compound.
Caption: Simplified signaling pathway of this compound at the GABA-A receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Economic benefits of this compound compared to midazolam and propofol for procedural sedation in colonoscopies and bronchoscopies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cost-Effectiveness Analysis of this compound and Midazolam in Goal-Guided Sedation in ICU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Remimazolam's Hemodynamic Stability: A Comparative Guide for Researchers
A comprehensive analysis of remimazolam's hemodynamic profile in comparison to other leading anesthetics, supported by experimental data and detailed methodologies.
In the landscape of anesthetic agents, hemodynamic stability remains a critical determinant of patient safety, particularly in vulnerable populations such as the elderly or those with cardiovascular comorbidities. This compound, a novel, ultra-short-acting benzodiazepine, has emerged as a promising alternative to established anesthetics, primarily due to its favorable hemodynamic and recovery profile. This guide provides an objective comparison of this compound's hemodynamic performance against propofol, midazolam, and etomidate, supported by quantitative data from recent clinical trials and meta-analyses.
Executive Summary: Key Hemodynamic Findings
Extensive clinical evidence suggests that this compound offers superior hemodynamic stability compared to propofol, one of the most commonly used intravenous anesthetics. Meta-analyses of randomized controlled trials consistently demonstrate that patients receiving this compound experience a lower incidence of intraoperative hypotension and bradycardia.[1][2] Consequently, the need for vasopressor intervention is significantly reduced in patients anesthetized with this compound.[1] When compared with its benzodiazepine predecessor, midazolam, this compound exhibits a more stable hemodynamic profile, particularly in high-risk patient groups such as those undergoing cardiovascular surgery.[3][4] Studies comparing this compound to etomidate, an anesthetic known for its cardiovascular stability, have found that low-dose this compound maintains comparable hemodynamic parameters with fewer adverse effects.[5]
Comparative Hemodynamic Data
The following tables summarize key quantitative data from comparative studies, highlighting the differences in hemodynamic parameters between this compound and other anesthetics.
Table 1: this compound vs. Propofol in General Anesthesia
| Hemodynamic Parameter | This compound | Propofol | Key Findings | Citations |
| Incidence of Intraoperative Hypotension | Lower | Higher | This compound was associated with a significantly lower risk of hypotension. | [1][2] |
| Vasopressor Requirement | Lower | Higher | Patients receiving this compound required less frequent administration of vasoactive drugs. | [1] |
| Incidence of Intraoperative Bradycardia | Lower | Higher | A reduced risk of bradycardia was observed with this compound. | [1] |
| Mean Arterial Pressure (MAP) at Induction | Higher | Lower | This compound maintained a higher MAP during the induction phase of anesthesia. | [1] |
| Heart Rate (HR) at Induction | Higher | Lower | Heart rate was better preserved with this compound at induction. | [1] |
Table 2: this compound vs. Midazolam in Cardiovascular Surgery
| Hemodynamic Parameter | This compound Group | Midazolam Group | Key Findings | Citations |
| Mean Arterial Pressure (MAP) post-intubation (5 & 10 mins) | Significantly Higher | Significantly Lower | This compound maintained a higher MAP following tracheal intubation. | [6] |
| Time to Fall Asleep | Faster (124 seconds) | Slower (146 seconds) | Patients induced with this compound had a quicker onset of anesthesia. | [6] |
| Vasopressor Requirement | No Significant Difference | No Significant Difference | The need for vasopressors was comparable between the two groups. | [6] |
Table 3: this compound vs. Etomidate in Elderly Hypertensive Patients
| Hemodynamic Parameter | Low-Dose this compound (0.2 mg/kg) | Etomidate (0.3 mg/kg) | High-Dose this compound (0.3 mg/kg) | Key Findings | Citations |
| Mean Arterial Pressure (MAP) Fluctuation (ΔMAP) | Lower | Lower | Higher | Low-dose this compound and etomidate showed less fluctuation in MAP compared to high-dose this compound. | [7] |
| Incidence of Hypotension | Lower | Lower | Higher | The incidence of hypotension was lower in the low-dose this compound and etomidate groups. | [7] |
| Adverse Drug Reactions (Injection Pain, Myoclonus) | Significantly Lower | Higher | Significantly Lower | This compound was associated with a lower incidence of injection pain and myoclonus. | [7] |
Experimental Protocols
The following sections detail the methodologies of key experiments cited in this guide, providing a framework for understanding the presented data.
Protocol 1: this compound vs. Propofol in Endoscopic Submucosal Dissection
-
Study Design: A prospective, randomized controlled trial.[1]
-
Patient Population: Adult patients undergoing endoscopic submucosal dissection (ESD) surgery.[1]
-
Anesthesia Protocol:
-
Hemodynamic Monitoring: Continuous monitoring of hemodynamic parameters was performed using the CNAP® Monitor 500 system.[1]
-
Primary Outcome: The primary outcome measured was the incidence of hypotension, defined as a systolic blood pressure below 90 mmHg, throughout the entire anesthetic period.[1]
Protocol 2: this compound vs. Midazolam in Cardiovascular Surgery
-
Study Design: A single-center, retrospective, and exploratory study.[3][4]
-
Patient Population: Adult patients undergoing cardiovascular surgery under general anesthesia.[3][4]
-
Anesthesia Protocol:
-
This compound Group (R group): Received this compound 0.06 mg/kg for induction.[3][4]
-
Midazolam Group (M group): Received midazolam 0.03 mg/kg for induction.[3][4]
-
Both groups also received remifentanil at 1 μg/kg/min as an analgesic. Additional sedatives were administered as needed to maintain a bispectral index (BIS) below 60.[3][4]
-
-
Hemodynamic Monitoring: Hemodynamic parameters including mean arterial pressure (MAP), heart rate (HR), cardiac index (CI), stroke volume index (SVI), systemic vascular resistance index (SVRI), and stroke volume variation (SVV) were measured at multiple time points: before induction, after rocuronium administration, and after tracheal intubation.[3][4]
-
Primary Endpoint: The primary endpoints were the changes in the measured hemodynamic parameters.[3][4]
Protocol 3: this compound vs. Etomidate in Elderly Hypertensive Patients
-
Study Design: A single-center, prospective, randomized, double-blind trial.[7]
-
Patient Population: Elderly (≥80 years) hypertensive patients with American Society of Anesthesiologists (ASA) physical status I–III undergoing elective non-cardiac surgery.[7][8]
-
Anesthesia Protocol: Patients were randomly assigned to one of three groups:
-
Primary Outcome: The primary outcome was the change in hemodynamic parameters, specifically mean arterial pressure fluctuation (ΔMAP) and heart rate fluctuation (ΔHR), during the induction of anesthesia.[7]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathway of GABA-A receptor agonists and a typical experimental workflow for comparing anesthetic agents.
Caption: GABA-A receptor signaling pathway for various anesthetics.
Caption: Experimental workflow for comparing anesthetic agents.
Conclusion
The available evidence strongly indicates that this compound offers a superior hemodynamic stability profile compared to propofol and midazolam, and is comparable to etomidate at lower doses, with the added benefit of fewer adverse effects. Its rapid onset and offset, coupled with a lower incidence of cardiorespiratory depression, position this compound as a valuable anesthetic agent, particularly for procedures where hemodynamic stability is paramount. Further research will continue to delineate the specific patient populations and clinical scenarios where the benefits of this compound are most pronounced.
References
- 1. Frontiers | The hemodynamic stability of this compound compared with propofol in patients undergoing endoscopic submucosal dissection: A randomized trial [frontiersin.org]
- 2. Comparison between hemodynamic effects of this compound and propofol during general anesthesia: a systematic review and meta-analysis - Minerva Anestesiologica 2024 October;90(10):901-11 - Minerva Medica - Journals [minervamedica.it]
- 3. Comparison of Hemodynamic Effects of this compound and Midazolam During Anesthesia Induction in Patients Undergoing Cardiovascular Surgery: A Single-Center Retrospective and Exploratory Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Comparison of Hemodynamic Effects of this compound and Midazolam During Anesthesia Induction in Patients Undergoing Cardiovascular Surgery: A Single-Center Retrospective and Exploratory Study | Semantic Scholar [semanticscholar.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound vs Etomidate: Haemodynamic Effects in Hypertensive Elderly Patients Undergoing Non-Cardiac Surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bmjopen.bmj.com [bmjopen.bmj.com]
Comparative Analysis of Remimazolam's Drug Interaction Potential
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the drug interaction potential of remimazolam, a novel ultra-short-acting benzodiazepine, with two commonly used sedatives, midazolam and propofol. The information is intended for researchers, scientists, and drug development professionals, offering a detailed examination of pharmacokinetic and pharmacodynamic interactions supported by experimental data.
Executive Summary
This compound exhibits a distinct and favorable drug interaction profile compared to midazolam and propofol, primarily due to its unique metabolic pathway. Unlike midazolam and propofol, which are metabolized by the cytochrome P450 (CYP) enzyme system, this compound is rapidly hydrolyzed by tissue esterases, specifically carboxylesterase 1 (CES1), into an inactive metabolite.[1] This fundamental difference results in a significantly lower potential for CYP-mediated drug-drug interactions (DDIs).
In vitro studies have consistently demonstrated that this compound and its primary metabolite, CNS7054, do not cause clinically relevant inhibition or induction of major CYP450 isoforms at therapeutic concentrations.[2][3][4] Furthermore, its potential for interactions involving drug transporters and plasma protein binding is considered very low.
The most significant drug interaction associated with this compound is pharmacodynamic in nature, involving synergistic effects with other central nervous system (CNS) depressants, such as opioids. This is a known class effect for benzodiazepines and necessitates careful dose titration and patient monitoring when co-administered. The sedative effects of this compound can be effectively reversed by the benzodiazepine antagonist, flumazenil.
Data Presentation: A Comparative Overview
The following tables summarize the key pharmacokinetic and drug interaction parameters of this compound, midazolam, and propofol.
Table 1: Comparative Pharmacokinetics and Metabolism
| Parameter | This compound | Midazolam | Propofol |
| Primary Metabolic Pathway | Hydrolysis by tissue esterases (Carboxylesterase 1 - CES1)[1] | Oxidation by Cytochrome P450 (primarily CYP3A4) | Oxidation by Cytochrome P450 (primarily CYP2B6, CYP2C9, and others) |
| Primary Metabolite(s) | CNS7054 (inactive) | α-hydroxymidazolam (active) | 2,6-diisopropyl-1,4-quinol (inactive) |
| Plasma Protein Binding | ~92%[5] | ~97% | ~98% |
| Elimination Half-life | 0.5 - 1 hour | 1.8 - 6.4 hours | 0.5 - 1.5 hours (initial), 4 - 7 hours (terminal) |
| Clearance | High (~70.3 L/h)[5] | Low (~23.0 L/h)[5] | High (1.5 - 2.2 L/min) |
Table 2: Comparative In Vitro Drug Interaction Potential - Cytochrome P450 (CYP) Inhibition
| CYP Isoform | This compound (IC50) | Midazolam (Ki) | Propofol (IC50 / Ki) |
| CYP1A2 | > 100 µM | - | IC50: ~40 µM / Ki: ~30 µM |
| CYP2B6 | > 100 µM | - | Primary metabolizing enzyme |
| CYP2C9 | > 100 µM | - | IC50: ~49 µM / Ki: ~30 µM |
| CYP2D6 | > 100 µM | - | IC50: ~213 µM |
| CYP3A4 | > 100 µM | Substrate and weak inhibitor | IC50: ~32 µM / Ki: ~19 µM |
IC50: Half maximal inhibitory concentration. A higher value indicates lower inhibitory potential. Ki: Inhibition constant. A lower value indicates a more potent inhibitor. Data for this compound indicates that at the highest concentrations tested in vitro, significant inhibition was not observed.
Signaling and Metabolic Pathways
The metabolic pathways of this compound, midazolam, and propofol are fundamentally different, which is the primary determinant of their distinct drug interaction profiles.
Experimental Protocols
This section outlines the general methodologies employed in the in vitro studies to assess the drug interaction potential of this compound and its comparators.
Cytochrome P450 (CYP) Inhibition Assay
-
Objective: To determine the potential of a test compound to inhibit the activity of major CYP isoforms.
-
Methodology:
-
System: Human liver microsomes, which contain a mixture of CYP enzymes, are commonly used.
-
Substrates: A specific probe substrate for each CYP isoform is selected (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam or testosterone for CYP3A4).
-
Incubation: The test compound (at various concentrations) is pre-incubated with the human liver microsomes and an NADPH-generating system to initiate the metabolic reaction.
-
Reaction: The probe substrate is added, and the mixture is incubated at 37°C for a specified time.
-
Analysis: The reaction is stopped, and the formation of the specific metabolite of the probe substrate is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Interpretation: The rate of metabolite formation in the presence of the test compound is compared to the control (without the test compound). The IC50 value is then calculated, representing the concentration of the test compound that causes 50% inhibition of the enzyme activity.
-
Drug Transporter Interaction Assay
-
Objective: To assess whether a test compound is a substrate or inhibitor of key drug transporters (e.g., P-glycoprotein (P-gp), Organic Anion Transporting Polypeptides (OATPs)).
-
Methodology (Cell-Based Assay):
-
System: Polarized cell monolayers expressing a specific transporter (e.g., Caco-2 cells, which endogenously express P-gp, or MDCK cells transfected to overexpress a specific transporter).
-
Transport Direction: The transport of a known substrate of the transporter is measured in both directions across the cell monolayer: from the apical (A) to the basolateral (B) side and from B to A.
-
Inhibition Assessment: The bidirectional transport of the probe substrate is measured in the presence and absence of the test compound (e.g., this compound).
-
Analysis: The concentrations of the probe substrate in the donor and receiver compartments are quantified by LC-MS/MS.
-
Data Interpretation: An efflux ratio (Papp(B-A) / Papp(A-B)) is calculated. A significant reduction in the efflux ratio of the probe substrate in the presence of the test compound indicates that the test compound is an inhibitor of the transporter.
-
Plasma Protein Binding Assay
-
Objective: To determine the fraction of a drug that is bound to plasma proteins.
-
Methodology (Rapid Equilibrium Dialysis - RED):
-
System: A RED device is used, which consists of two chambers separated by a semipermeable membrane.
-
Procedure: The test compound is added to human plasma in one chamber, and a protein-free buffer solution is placed in the other chamber.
-
Equilibration: The device is incubated at 37°C to allow the unbound fraction of the drug to diffuse across the membrane and reach equilibrium.
-
Analysis: After incubation, samples are taken from both chambers, and the concentration of the test compound is measured by LC-MS/MS.
-
Data Interpretation: The percentage of protein binding is calculated by comparing the concentration of the drug in the plasma-containing chamber to the concentration in the buffer chamber. This compound has been shown to be approximately 92% bound to plasma proteins, primarily albumin.[5]
-
Conclusion
The drug interaction potential of this compound is markedly lower than that of midazolam and propofol, primarily due to its CYP-independent metabolism. This characteristic makes this compound a potentially safer option in patients receiving multiple medications, particularly those that are inhibitors or inducers of CYP enzymes. While the risk of pharmacokinetic interactions is low, the pharmacodynamic synergism with other CNS depressants remains a critical consideration for its safe clinical use. The availability of a reversal agent, flumazenil, further enhances its safety profile. This comparative analysis provides a valuable resource for researchers and clinicians in understanding the drug interaction landscape of this novel sedative agent.
References
- 1. Inhibition of cytochrome P450 2E1 by propofol in human and porcine liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential inhibition of cytochrome P450 3A4 by propofol in human primary hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug-Drug Interaction Potential of this compound: CYP 450, Transporters, and Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug-Drug Interaction Potential of this compound: CYP 450, Transporters, and Protein Binding | Bentham Science [benthamscience.com]
- 5. This compound: pharmacological characteristics and clinical applications in anesthesiology - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Remimazolam
Essential protocols for the safe and compliant disposal of the ultra-short-acting benzodiazepine, Remimazolam, are critical for maintaining laboratory safety and adhering to regulatory standards. This guide provides detailed, procedural instructions for researchers, scientists, and drug development professionals to manage this compound waste effectively.
This compound, a controlled substance, necessitates stringent disposal procedures to prevent diversion and environmental contamination. Disposal protocols are governed by regulations from bodies such as the U.S. Drug Enforcement Administration (DEA) and must be followed meticulously.
Categorization of this compound Waste
In a laboratory or research setting, this compound waste can be classified into several categories, each requiring a specific disposal pathway.
| Waste Category | Description |
| Expired/Unused Product | Vials of this compound powder that are past their expiration date or are no longer needed for research purposes. |
| Unused Reconstituted Solution | Any remaining this compound solution after preparation for experimental use. BYFAVO®, a commercial form of this compound, once reconstituted, has a limited stability at room temperature and must be discarded if not used within 8 hours.[1][2] |
| Contaminated Materials | Laboratory materials that have come into direct contact with this compound, such as syringes, needles, vials, and personal protective equipment (PPE). |
| Empty Vials | Glass vials that have held this compound. Even if seemingly empty, they may contain residual powder. |
Core Disposal Principles for Controlled Substances
The primary goal of controlled substance disposal is to render the drug "non-retrievable," meaning it cannot be transformed back into a usable form.[3] Standard practices such as flushing down the drain or disposal in regular trash are strictly prohibited for controlled substances like this compound.[4]
Step-by-Step Disposal Procedures
The following protocols outline the approved methods for disposing of this compound waste. Collaboration with your institution's Environmental Health & Safety (EH&S) department is mandatory throughout this process.[5][6]
1. Expired or Unused this compound Powder:
-
Segregation and Labeling: Clearly label the expired or unwanted vials as "For Disposal" and store them securely, separate from active inventory, to prevent accidental use.
-
Contact EH&S: Do not attempt to dispose of the powder yourself. Your institution's EH&S department will arrange for the collection and proper disposal through a licensed hazardous material disposal company or a "reverse distributor" authorized by the DEA.[5][6]
-
Documentation: Maintain meticulous records of all this compound designated for disposal, including the quantity and date. This documentation is crucial for regulatory compliance.
2. Unused Reconstituted this compound Solution:
-
On-site Denaturation: For liquid waste, on-site chemical denaturation is a common and effective method. This involves using a commercially available drug disposal kit or system that contains activated carbon or a similar substance to adsorb and neutralize the active pharmaceutical ingredient.[3]
-
Procedure:
-
Following the manufacturer's instructions for the disposal kit, add the unused this compound solution to the container.
-
Add water as directed to activate the denaturing agent.
-
Seal the container securely. The activated carbon will render the this compound non-retrievable.[3]
-
The entire sealed container is then typically disposed of as hazardous waste, managed by your EH&S department.[3]
-
-
-
Witnessing: The process of rendering a controlled substance non-retrievable often requires witnessing by two authorized individuals who must sign off on the disposal log.[3]
3. Contaminated Materials and Empty Vials:
-
Sharps: Needles and syringes used for this compound administration must be placed in a designated sharps container. Do not mix controlled substances with other medical waste in sharps containers.
-
Empty Vials: Empty this compound vials should be triple-rinsed with water. The rinse water must be collected and treated as hazardous waste, which can be denatured as described above.[6] After rinsing, the empty vial can often be disposed of in an appropriate waste container for glass.[6]
-
Contaminated PPE: Gloves, lab coats, and other PPE contaminated with this compound should be placed in a designated hazardous waste container.
Experimental Protocols: Not Applicable
The disposal of this compound is a procedural safety matter and does not involve experimental protocols in the traditional scientific sense. The methodologies are based on regulatory compliance and chemical inactivation principles.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of different forms of this compound waste in a research environment.
By adhering to these structured disposal procedures, research professionals can ensure a safe laboratory environment, maintain regulatory compliance, and uphold their commitment to responsible chemical handling. Always consult your institution's specific guidelines and EH&S department for any additional requirements.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Byfavo (this compound), frequency-based adverse effects, comprehensive interactions, contraindications, pregnancy & lactation schedules, and cost information. [reference.medscape.com]
- 3. danielshealth.com [danielshealth.com]
- 4. Getting Back to Basics on Controlled Substance Disposal [providermagazine.com]
- 5. Controlled Substances Waste Management | Environment, Health & Safety [ehs.ucsf.edu]
- 6. Controlled Substance Waste [ehs.tcu.edu]
Safeguarding Researchers: A Comprehensive Guide to Handling Remimazolam
For laboratory professionals engaged in drug development and research, ensuring personal and environmental safety during the handling of novel compounds like Remimazolam is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound (besylate) is classified as harmful if swallowed, in contact with skin, or if inhaled, and may cause an allergic skin reaction[1]. A related impurity is noted as a "pharmaceutical related compound of unknown potency"[2]. Therefore, stringent adherence to safety protocols is required.
The following table summarizes the recommended personal protective equipment for handling this compound in a research setting.
| PPE Category | Recommendation | Rationale |
| Hand Protection | Wear two pairs of chemical-resistant gloves. The outer glove should be removed after each task or batch.[3] | Prevents skin contact and contamination of the work area. Double gloving provides an extra layer of protection. |
| Eye Protection | Wear tightly fitting safety goggles with side-shields. | Protects eyes from splashes or aerosolized particles of the compound. |
| Protective Clothing | Wear a disposable, low-permeability lab coat or gown with a solid front, long sleeves, and tight-fitting cuffs.[3] | Minimizes the risk of skin exposure and contamination of personal clothing. |
| Respiratory Protection | Ensure good ventilation/exhaustion at the workplace. Use a certified respirator if handling large quantities or if there is a risk of aerosolization. | Prevents inhalation of the compound, which is classified as harmful if inhaled[1]. |
Operational Procedures for Safe Handling
Adherence to a systematic workflow is critical to minimize exposure and ensure safety. The following step-by-step guide outlines the key procedural considerations for handling this compound in a laboratory setting.
Preparation and Reconstitution
-
Work Area Preparation : Conduct all handling of this compound powder in a designated restricted area, such as a chemical fume hood, to ensure adequate ventilation[2]. Prominently display signs restricting access to unauthorized personnel[3].
-
Personal Protective Equipment : Before handling, don the appropriate PPE as outlined in the table above.
-
Reconstitution : When preparing solutions, add the diluent (e.g., sterile 0.9% Sodium Chloride Injection, USP) slowly to the vial, directing the stream toward the wall to avoid aerosolization[4]. Gently swirl the vial until the contents are fully dissolved; do not shake[4].
Handling and Experimental Use
-
Avoid Contamination : Do not smoke, drink, eat, or apply cosmetics in areas where this compound is handled or stored[3].
-
Preventing Exposure : Avoid inhalation of any dust or aerosols from the compound[2]. Do not touch damaged containers or spilled material unless wearing appropriate protective clothing[2].
-
Glove Changes : Change gloves regularly, at least hourly, or immediately if they are torn, punctured, or contaminated[3].
Spills and Emergency Procedures
In the event of accidental exposure, immediate action is crucial.
| Exposure Route | First-Aid Measures |
| Inhalation | If breathing is difficult, move the individual to fresh air and keep them at rest in a comfortable position for breathing. Seek medical attention if symptoms develop or persist[2]. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor[2]. |
| Eye Contact | Rinse with pure water for at least 15 minutes and consult a doctor[2]. |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately[2]. |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Waste Segregation : All waste materials, including empty vials, used gloves, gowns, and other contaminated disposable items, should be collected in designated, clearly labeled hazardous waste containers.
-
Disposal Method : Excess and expired materials should be offered to a licensed hazardous material disposal company. Incineration in a facility equipped with an afterburner and scrubber may be a suitable disposal method[2].
-
Regulatory Compliance : Ensure that all federal, state, and local regulations regarding the disposal of hazardous chemical waste are strictly followed[2].
Visualizing the Safe Handling Workflow
The following diagram illustrates the logical progression of steps for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
